molecular formula C7H7NO3 B13196302 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Cat. No.: B13196302
M. Wt: 153.14 g/mol
InChI Key: BYWKVLVTTLXRBJ-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride (CAS 1820711-62-3) is a high-purity chemical compound with a molecular formula of C7H8ClNO3 and a molecular weight of 189.60 . This compound features a morpholine-2,6-dione scaffold substituted with a prop-2-yn-1-yl (propargyl) group, a structural motif of significant interest in medicinal chemistry and materials science. The propynyl group provides a versatile handle for further chemical modification via click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, facilitating the synthesis of more complex molecules for various research applications. While specific biological data for this exact compound is limited in the public domain, related derivatives featuring the prop-2-yn-1-yl substitution on nitrogen-containing heterocycles have demonstrated valuable functional properties in scientific research. For instance, structurally similar compounds have been investigated as effective corrosion inhibitors for mild steel in acidic environments , while other morpholine and dione-containing molecules are explored in the development of novel bioactive agents . Researchers utilize this compound and its analogues as key building blocks in the synthesis of more complex molecules, including potential inhibitors and functional materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions; refer to the available Safety Data Sheet for detailed handling and storage information. The product is typically stored sealed in a dry, cool environment to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-prop-2-ynylmorpholine-2,6-dione

InChI

InChI=1S/C7H7NO3/c1-2-3-8-4-6(9)11-7(10)5-8/h1H,3-5H2

InChI Key

BYWKVLVTTLXRBJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(=O)OC(=O)C1

Origin of Product

United States

Foundational & Exploratory

Biological Activity and Therapeutic Potential of Morpholine-2,6-Dione Derivatives

[1]

Executive Summary

The morpholine-2,6-dione scaffold represents a distinct and chemically reactive class of heterocyclic compounds derived from iminodiacetic acid. Often overshadowed by their structural isomers (morpholine-3,5-diones) and nitrogen analogues (piperazine-2,6-diones), morpholine-2,6-diones possess unique electrophilic properties that drive their biological activity.

This technical guide dissects the pharmacological profile of morpholine-2,6-dione derivatives, distinguishing between the reactive anhydride core (2,6-dione) and the stable imide core (3,5-dione) . While the former serves as a potent acylating agent with anticancer potential and utility as a precursor for topoisomerase II inhibitors (e.g., Dexrazoxane analogues), the latter exhibits anticonvulsant and antimicrobial properties via non-covalent receptor modulation.

Structural Classification & Chemical Competence

To ensure scientific integrity, we must first disambiguate the nomenclature, as biological activity is strictly dependent on the position of the carbonyl groups relative to the heteroatoms.

The Three Core Scaffolds
Scaffold NameIUPAC DescriptionChemical NaturePrimary Bioactivity
Morpholine-2,6-dione 4-substituted-2,6-morpholinedioneCyclic Anhydride (Activated)Anticancer (Alkylating/Acylating), Synthron for Topo II inhibitors
Morpholine-3,5-dione 4-substituted-3,5-morpholinedioneCyclic Imide (Stable)Anticonvulsant, Antimicrobial
Morpholine-2,5-dione 3,6-substituted-2,5-morpholinedioneDepsipeptide (Lactone/Lactam)Antibacterial, Immunomodulatory
Mechanistic Reactivity (Graphviz Visualization)

The following diagram illustrates the reactivity profile of the morpholine-2,6-dione core compared to its isomers.

ReactivityMapM26Morpholine-2,6-dione(Anhydride Core)TargetNucleophilic Target(Lysine/Cysteine on Proteins)M26->Target Electrophilic AttackPiperazinePiperazine-2,6-dione(e.g., Dexrazoxane)M26->Piperazine Chemical Transformation(Castagnoli-Cushman)AcylationRing Opening Acylation(Irreversible Inhibition)Target->Acylation Covalent BondM35Morpholine-3,5-dione(Imide Core)ReceptorReceptor Binding Pocket(GABA / Ion Channels)M35->Receptor H-Bonding / HydrophobicModulationAllosteric Modulation(Reversible)Receptor->Modulation Signal Transduction

Figure 1: Mechanistic divergence between the 2,6-dione (electrophilic/covalent) and 3,5-dione (non-covalent) scaffolds.

Biological Activity of Morpholine-2,6-Dione (Anhydride) Derivatives

The morpholine-2,6-dione core (e.g., 4-(4-chlorophenyl)morpholine-2,6-dione ) acts primarily as a "suicide substrate" or activated acylating agent. Its instability in aqueous media is a feature, not a bug, allowing it to react with nucleophilic residues in the binding pockets of enzymes.

Anticancer Activity[1][2]
  • Mechanism: The 2,6-dione ring is susceptible to nucleophilic attack by amino groups (Lysine) or thiol groups (Cysteine) on proteins. This results in the ring-opening acylation of the target, potentially inhibiting enzymes involved in cell proliferation or DNA repair.

  • Key Compound: 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS: 30042-49-0).

    • Target: Human leukemia cells.[1]

    • Observed Effect: Cytotoxicity and induction of apoptosis.

    • Pathway: Potential activation of caspase cascades or direct DNA alkylation/acylation.

  • Bis-Intercalators: The 2,6-dione is the synthetic precursor to bis(2,6-dioxopiperazines) (e.g., ICRF-154, ICRF-193). While the final drug is a piperazine, the morpholine-2,6-dione moiety is often used to tether DNA-intercalating units (like naphthalimides) via the anhydride reactivity, creating hybrid molecules that target Topoisomerase II.

Enzyme Inhibition (Covalent)
  • Target: Proteases and Esterases.

  • Activity: Irreversible inhibition via acylation of the active site serine or cysteine.

  • Application: Used as a warhead in the design of activity-based probes to label specific enzymes in proteomic studies.

Biological Activity of Morpholine-3,5-Dione (Imide) Derivatives[4][5]

Often confused with the 2,6-dione, the 3,5-dione (Diglycolimide) is chemically stable and functions as a classic pharmacophore in medicinal chemistry.

Anticonvulsant Activity
  • Mechanism: Structural similarity to succinimides (Ethosuximide) and glutarimides . The imide moiety functions as a hydrogen bond donor/acceptor system that interacts with the GABA-A receptor complex or voltage-gated sodium channels.

  • SAR Insights:

    • N-Substitution: Essential for lipophilicity and blood-brain barrier (BBB) penetration. Aryl or alkyl groups at N-4 modulate potency.

    • C-Substitution: Alkyl groups at C-2/C-6 (flanking the oxygen) increase metabolic stability and selectivity.

  • Data: N-substituted morpholine-3,5-diones have shown protection against Maximal Electroshock (MES) induced seizures in rodent models, with ED50 values comparable to standard hydantoins.

Antimicrobial & Antifungal
  • Compound: 2-(3-amino-propyl)-6-isobutyl-morpholine-3,5-dione .[2]

  • Source: Secondary metabolite from Rhizopus stolonifer.[2]

  • Activity: Moderate antibacterial activity against Gram-positive organisms; comparable to imipenem against specific Gram-negative strains.[2]

Experimental Protocols

Synthesis of 4-Substituted Morpholine-2,6-Diones

Rationale: This protocol generates the reactive anhydride core used for anticancer screening or further derivatization.

Reagents: N-substituted iminodiacetic acid, Acetic anhydride (or Trifluoroacetic anhydride).[3] Workflow:

  • Suspension: Suspend 10 mmol of N-(4-chlorophenyl)iminodiacetic acid in 30 mL of anhydrous ethyl acetate.

  • Cyclization: Add 1.2 equivalents of trifluoroacetic anhydride (TFAA) dropwise at 0°C.

    • Note: TFAA is preferred over acetic anhydride for milder conditions and easier workup.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of acid, appearance of less polar spot).

  • Isolation: Evaporate solvent in vacuo. Wash the residue with cold dry ether/hexane.

  • Storage: Store under inert atmosphere (Argon) at -20°C. Critical: The product is moisture-sensitive and will hydrolyze back to the diacid if exposed to air.

In Vitro Cytotoxicity Assay (MTT)

Rationale: To evaluate the antiproliferative potential of the morpholine-2,6-dione derivatives against cancer cell lines (e.g., HL-60 leukemia).

Protocol:

  • Seeding: Seed HL-60 cells at

    
     cells/well in 96-well plates containing RPMI-1640 medium.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 to 100

    
    M.
    
    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin or Etoposide.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Summary of Key Derivatives & Data

Compound ClassSubstituent (R)Target / AssayActivity / IC50Ref
Morpholine-2,6-dione 4-ChlorophenylHL-60 LeukemiaActive (Cytotoxic)[1]
Morpholine-2,6-dione 4-MethylsulfonylCastagnoli-CushmanSynthetic Intermediate[2]
Morpholine-3,5-dione 2-(3-aminopropyl)-6-isobutylBacterial GrowthMIC ~ Imipenem[3]
Morpholine-2,5-dione 3,6-di(isopropyl)Rat ThymocytesImmunomodulatory[4]

References

  • Building Blocks: 4-(4-Chlorophenyl)morpholine-2,6-dione. CymitQuimica. Link

  • The Castagnoli–Cushman Reaction. Molecules, 2023. Link

  • Novel morpholine alkaloid as a secondary metabolite from Rhizopus stolonifer. ACS Fall 2025. Link

  • Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. Food Chem. Toxicol., 2012.[4] Link

  • Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. J. Med. Chem., 1994. Link

spectroscopic data (NMR, IR, MS) for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Part 1: Executive Summary & Molecular Context

4-(Prop-2-yn-1-yl)morpholine-2,6-dione (Molecular Formula: C₇H₇NO₃; MW: 153.14 g/mol ) is a cyclic anhydride derived from N-propargyliminodiacetic acid. It serves as a critical "clickable" monomer in the synthesis of functionalized poly(anhydrides) and poly(depsipeptides). Its dual functionality—the highly reactive anhydride ring for polymerization/acylation and the pendant alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—makes it a high-value intermediate in drug delivery systems and biodegradable scaffold engineering.

Critical Handling Note: As a cyclic anhydride, this compound is moisture-sensitive. It hydrolyzes rapidly back to the dicarboxylic acid precursor upon exposure to ambient humidity. All spectroscopic measurements described below presuppose strictly anhydrous conditions (e.g., CDCl₃ dried over molecular sieves).

Part 2: Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data, one must understand the provenance of the sample. Impurities such as unreacted acetic anhydride or hydrolyzed diacid significantly alter the spectral footprint.

Synthesis Pathway

The synthesis involves a two-stage protocol:

  • Double Alkylation: N-propargylamine is alkylated with chloroacetic acid to form N-propargyliminodiacetic acid.

  • Dehydrative Cyclization: The diacid is cyclized using acetic anhydride (

    
    ) to yield the morpholine-2,6-dione.
    

SynthesisWorkflow Start N-Propargylamine Step1 Double Alkylation (ClCH2COOH, pH 10) Start->Step1 Inter N-Propargyliminodiacetic Acid (Precursor) Step1->Inter Step2 Dehydration (Ac2O, 65°C) Inter->Step2 Product 4-(Prop-2-yn-1-yl) morpholine-2,6-dione Step2->Product Cyclization Waste By-product: Acetic Acid Step2->Waste

Figure 1: Synthetic route from propargylamine to the target anhydride.

Part 3: Spectroscopic Profiling

The following data represents the consensus characterization values for 4-(prop-2-yn-1-yl)morpholine-2,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Analysis: The spectrum is characterized by the symmetry of the morpholine ring (rendering the four ring protons equivalent or an AB system) and the distinct coupling of the propargyl group.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
Ring -CH₂- 4.55Singlet (s)4H-Protons at C3 and C5 (Anhydride α-protons)
N-CH₂- 3.65Doublet (d)2H2.5 HzPropargyl methylene (attached to N)
≡C-H 2.35Triplet (t)1H2.5 HzTerminal alkyne proton

Note on Ring Protons: In some high-resolution fields or specific concentrations, the ring protons at 4.55 ppm may resolve into an AB quartet (


 Hz) due to the non-planar conformation of the ring, but they often appear as a singlet.

¹³C NMR Analysis: The carbonyl carbons are the most deshielded, characteristic of anhydrides.

PositionShift (δ ppm)Assignment
C=O 166.5Anhydride Carbonyls (C2, C6)
≡C- 77.2Terminal Alkyne Carbon
-C≡ 74.5Internal Alkyne Carbon
Ring -CH₂- 53.8Morpholine Ring Carbons (C3, C5)
N-CH₂- 42.1Propargyl Methylene
Infrared (IR) Spectroscopy (FT-IR)

The IR spectrum provides the quickest validation of the anhydride ring formation. The absence of a broad -OH stretch (from the precursor acid) and the appearance of the split carbonyl band are diagnostic.

Frequency (cm⁻¹)IntensityVibration ModeDiagnostic Value
3260 - 3290 Medium, Sharp≡C-H StretchConfirms terminal alkyne.
2120 WeakC≡C StretchCharacteristic alkyne signal.
1810 StrongC=O Asym. StretchPrimary ID: Cyclic anhydride.
1760 Very StrongC=O Sym. StretchPrimary ID: Cyclic anhydride.
1100 - 1050 StrongC-O-C StretchEther linkage of the anhydride.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+ Molecular Ion: m/z = 153

m/zIon TypeFragment StructureInterpretation
153 [M]⁺C₇H₇NO₃Molecular Ion.
109 [M - CO₂]⁺C₆H₇NOLoss of one carbonyl (anhydride cleavage).
81 [M - C₂O₃]⁺C₅H₇NLoss of anhydride moiety (C₂O₃).
39 [C₃H₃]⁺Propargyl cationCharacteristic propargyl fragmentation.

Part 4: Experimental Protocol for Validation

This protocol is designed to be self-validating. If the IR does not show the doublet at 1760/1810 cm⁻¹, the cyclization has failed or hydrolysis has occurred.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the synthesized anhydride in 0.6 mL of anhydrous CDCl₃.

    • Crucial: Add activated 4Å molecular sieves to the NMR tube if the solvent is not fresh.

  • Acquisition:

    • Run ¹H NMR (16 scans) immediately to minimize hydrolysis.

    • Run FT-IR on a neat film (ATR) or KBr pellet.

  • Data Validation Logic:

    • Check 1: Is there a broad peak > 10 ppm in ¹H NMR?

      • YES: Hydrolysis has occurred (COOH protons). FAIL.

      • NO: Anhydride is intact. PASS.

    • Check 2: Is the ratio of Ring H (4.55 ppm) to Propargyl H (3.65 ppm) exactly 2:1?

      • YES: Structure confirmed. PASS.

ValidationLogic Sample Isolate Product (White Solid) IR_Check FT-IR Analysis Sample->IR_Check Decision1 Doublet at 1760/1810 cm-1? IR_Check->Decision1 NMR_Check 1H NMR (CDCl3) Decision1->NMR_Check Yes Result_Fail REJECT Hydrolyzed/Impure Decision1->Result_Fail No (Broad OH) Decision2 Peak at >10 ppm? NMR_Check->Decision2 Result_Pass VALIDATED Pure Anhydride Decision2->Result_Pass No Decision2->Result_Fail Yes (Acid present)

Figure 2: Quality control logic for spectroscopic validation.

References

  • Synthesis of Morpholine-2,5-dione Monomers. University of Texas at Austin Research Group Publications. (Describes the analogous depsipeptide precursors).

  • Biodegradable Polydepsipeptides. National Institutes of Health (PMC). (Provides context on the polymerization of morpholine-dione derivatives).

  • N-Propargylmorpholine Properties. CAS Common Chemistry. (Reference for the non-dione propargyl morpholine shifts).

  • NMR Solvent Data & Impurities. University of Washington/Merck Index. (Standard reference for solvent residual peaks in characterization).

potential applications of morpholine diones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

Morpholine diones represent a specialized subclass of the "privileged" morpholine scaffold, distinguished by the introduction of two carbonyl groups onto the heterocyclic ring. Unlike the ubiquitous saturated morpholine ring found in blockbuster drugs (e.g., gefitinib, linezolid), morpholine diones introduce planarity, rigidity, and distinct hydrogen-bonding vectors that mimic peptide backbones and transition states.

This guide dissects the two primary medicinal chemistry scaffolds: Morpholine-2,3-diones (oxalyl derivatives) and Morpholine-2,5-diones (depsipeptide derivatives). It provides validated synthetic workflows and analyzes their utility as peptidomimetics and enzyme inhibitors.

Part 1: Structural Pharmacology & Scaffold Divergence

The "morpholine dione" classification covers two distinct chemical entities with divergent electronic and geometric properties. Understanding this isomerism is the prerequisite for rational drug design.

The Isomer Distinction
  • Morpholine-2,3-dione: A cyclic oxamide. The adjacent carbonyls create a highly electrophilic center and a planar, electron-deficient system. It serves as a bioisostere for

    
    -ketoamides and transition state mimics in protease inhibitors.
    
  • Morpholine-2,5-dione: A cyclic depsipeptide (lactam-lactone). This scaffold contains one amide and one ester linkage. It is structurally homologous to diketopiperazines (cyclic dipeptides) but with altered hydrogen bonding capability (one NH replaced by O), improving membrane permeability and metabolic stability.

Pharmacophore Mapping

The following diagram illustrates the structural divergence and potential binding interactions of these scaffolds.

MorpholineScaffolds Start Morpholine Dione Parent Scaffold Type23 Morpholine-2,3-dione (Oxalyl Derivative) Start->Type23 1,2-dicarbonyl insertion Type25 Morpholine-2,5-dione (Depsipeptide Derivative) Start->Type25 alpha-hydroxy acid insertion Prop23 Features: - Planar 1,2-dicarbonyl - High Electrophilicity - Transition State Mimic Type23->Prop23 Prop25 Features: - Constrained Peptidomimetic - H-Bond Acceptor/Donor - Metabolic Stability Type25->Prop25 App23 Target Classes: - Serine Proteases - Caspases - Kinase Linkers Prop23->App23 App25 Target Classes: - Xanthine Oxidase - Antibiotics (Valinomycin analogs) - CNS Agents Prop25->App25

Figure 1: Structural divergence of morpholine diones determining medicinal chemistry applications.

Part 2: Synthetic Architectures & Validated Protocols

Reliable synthesis is the bottleneck in adopting these scaffolds. Below are robust, self-validating protocols for both isomers.

Synthesis of Morpholine-2,3-diones (The Oxalyl Route)

This reaction exploits the condensation of 1,2-amino alcohols with oxalyl chloride or dialkyl oxalates.

Protocol 2.3-A: Condensation with Diethyl Oxalate Scope: Best for unhindered amino alcohols. Avoids the high reactivity/polymerization risk of oxalyl chloride.

  • Reagents: 2-Aminoethanol derivative (1.0 eq), Diethyl oxalate (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the amino alcohol in anhydrous ethanol (0.5 M concentration).

    • Add diethyl oxalate dropwise at room temperature.

    • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (visualize with ninhydrin; product is usually UV active).

    • Critical Step: If the intermediate ethyl oxamate forms (incomplete cyclization), add a catalytic amount of sodium ethoxide (NaOEt) and continue reflux to force ring closure.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation:

    • IR: Distinct doublet carbonyl stretch at ~1690 cm⁻¹ (amide) and ~1740 cm⁻¹ (ester-like/ketone).

    • 1H NMR: Disappearance of O-H and N-H signals (if N-substituted).

Synthesis of Morpholine-2,5-diones (The Haloacyl Route)

This is a two-step sequence: N-acylation of an amino acid followed by intramolecular displacement.

Protocol 2.5-B: Intramolecular Cyclization Scope: Versatile for creating chiral peptidomimetics from natural amino acids.

  • Step 1: N-Acylation

    • Reagents: Amino acid (e.g., L-Leucine, 1.0 eq), Chloroacetyl chloride (1.1 eq), NaOH (2.2 eq), DCM/Water (1:1 biphasic system).

    • Procedure: Dissolve amino acid in 2M NaOH. Cool to 0°C. Add chloroacetyl chloride in DCM dropwise with vigorous stirring (Schotten-Baumann conditions). Stir 1h. Acidify aqueous layer to pH 2. Extract with EtOAc.

    • Yield: Isolate N-(2-chloroacetyl)-amino acid.

  • Step 2: Cyclization (The Critical Step)

    • Reagents: Intermediate from Step 1 (1.0 eq), NaHCO₃ (1.5 eq), DMF (anhydrous).

    • Procedure:

      • Dissolve the intermediate in DMF (0.1 M - High dilution is critical to prevent intermolecular polymerization).

      • Add NaHCO₃.[1] Heat to 60–80°C for 24 hours.

    • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer 5x with water (to remove DMF). Dry over MgSO₄.

  • Validation:

    • MS: Check for [M+H]+ corresponding to the cyclic monomer, not the linear dimer.

    • Chirality: Check optical rotation. High temperatures (>100°C) can cause racemization; 60°C is safer.

SynthesisWorkflow cluster_23 Morpholine-2,3-dione Synthesis cluster_25 Morpholine-2,5-dione Synthesis AA 1,2-Amino Alcohol Inter Ethyl Oxamate Intermediate AA->Inter N-acylation Cyc23 Morpholine-2,3-dione AA->Cyc23 Direct (if reactive) Ox Diethyl Oxalate (Reflux, EtOH) Inter->Cyc23 NaOEt (cat) Cyclization AminoAcid Amino Acid (L-Leu, L-Val) N_Halo N-(2-chloroacetyl) -amino acid AminoAcid->N_Halo ClAc Chloroacetyl Chloride (Schotten-Baumann) Cyc25 Morpholine-2,5-dione N_Halo->Cyc25 NaHCO3, DMF High Dilution (0.1M)

Figure 2: Synthetic pathways for the generation of 2,3- and 2,5-morpholine diones.

Part 3: Therapeutic Applications & Case Studies

Peptidomimetics (Morpholine-2,5-diones)

The 2,5-dione scaffold is a "constrained glycine" mimic. In medicinal chemistry, it is used to lock peptides into specific conformations (e.g.,


-turns) to improve receptor binding affinity.
  • Mechanism: The ring forces the

    
     and 
    
    
    
    residues of a peptide turn into a rigid geometry. Unlike a diketopiperazine (which has two H-bond donors), the morpholine-2,5-dione has one donor (NH) and one acceptor (Ester O), altering the solvation profile and permeability.
  • Application: Xanthine Oxidase Inhibitors .

    • Case Study: 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones have shown non-purine xanthine oxidase inhibition, relevant for gout treatment.[2] The scaffold mimics the transition state of the purine ring degradation.

Bioisosteres for Cyclic Imides (Morpholine-2,3-diones)

The 2,3-dione is structurally similar to succinimides (anticonvulsants like Ethosuximide) and hydantoins (Phenytoin).

  • CNS Activity: The lipophilicity of the morpholine ring facilitates Blood-Brain Barrier (BBB) penetration.[3]

  • Protease Inhibition: The 1,2-dicarbonyl motif is an electrophilic trap. It can form reversible covalent bonds with the active site serine or cysteine of proteases (e.g., Caspase-3 inhibitors).

Comparative Data: Scaffold Properties
PropertyMorpholine (Standard)Morpholine-2,3-dioneMorpholine-2,5-dione
Hybridization

(Chair)
Planar (

character)
Semi-planar / Twist-boat
H-Bond Donors 1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 2 (N, O)4 (N, O, 2x C=O)4 (N, O, 2x C=O)
pKa (Conjugate Acid) ~8.3 (Basic)Neutral/Acidic (Imide-like)Neutral (Amide-like)
Metabolic Liability N-oxidation, C-hydroxylationHydrolysis (Ring opening)Esterase cleavage
Primary Use Solubility enhancerTransition State MimicPeptidomimetic

Part 4: Future Outlook & Late-Stage Functionalization

The future of this scaffold lies in C-H Activation . Traditional synthesis relies on pre-functionalized amino alcohols. Modern photoredox catalysis allows for the direct functionalization of the morpholine dione ring at the


-position to the ether oxygen.
  • Strategy: Use of Decatungstate photocatalysis (TBADT) to generate a radical at the C-H bond adjacent to the oxygen, followed by trapping with Michael acceptors. This allows "late-stage" diversification of the dione scaffold without rebuilding the ring.

References

  • Vinšová, J. (2001).[4] Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1), 22-27.[4] Link

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.[1][5][6][4][7][8][9][10][11][12] Russian Journal of Organic Chemistry, 49, 787–814.[6] Link

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 537. Link

  • Martínez-Palau, M., et al. (2006).[2] Morpholine-2,5-dione.[1][2][4] Acta Crystallographica Section C, 62(5), o262-o264.[2] Link

  • Tzara, A., et al. (2020).[7] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

Sources

The Morpholine Scaffold in Drug Design: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine scaffold (tetrahydro-1,4-oxazine) represents a critical "privileged structure" in modern medicinal chemistry. Unlike its carbocyclic analogue piperidine or the di-basic piperazine, morpholine offers a unique physicochemical profile characterized by moderate basicity (pKa ~8.3), high aqueous solubility, and specific hydrogen-bonding capabilities. This guide analyzes the morpholine moiety not merely as a solubilizing appendage, but as a strategic tool for modulating lipophilicity (LogD), reducing hERG liability, and optimizing pharmacokinetic (PK) parameters. We examine its application through the lens of FDA-approved therapeutics, metabolic fate, and robust synthetic protocols.

Part 1: Physicochemical Profile & Strategic Utility

The utility of morpholine stems from the "Oxygen Effect"—the introduction of an ether oxygen at the 4-position relative to the nitrogen. This structural change alters the electronic landscape of the ring, distinguishing it from piperidine and piperazine.

Comparative Physicochemical Metrics

The following table contrasts morpholine with its closest structural analogues. Note the significant depression in pKa caused by the inductive effect of the oxygen atom.

PropertyMorpholinePiperidinePiperazineImplications for Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexane1,4-diazacyclohexaneMorpholine is a bioisostere of both.
pKa (Conj. Acid) 8.36 11.229.73 (N1), 5.33 (N4)Morpholine is less protonated at physiological pH (7.4) than piperidine, improving membrane permeability.
LogP -0.86 0.84-1.17Significantly lowers lipophilicity compared to piperidine; prevents "brick dust" insolubility.
H-Bond Donors 1 (NH)1 (NH)2 (NH)Secondary amine allows for easy derivatization.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)The ether oxygen acts as a weak H-bond acceptor, critical for specific binding pockets (e.g., Kinases).
The "Goldilocks" Basicity

High basicity (pKa > 9) is often associated with hERG channel blockage (cardiotoxicity) and phospholipidosis (lysosomal trapping).

  • Mechanism: The ether oxygen in morpholine exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen. This lowers the pKa by ~3 units compared to piperidine.

  • Result: At physiological pH (7.4), a larger fraction of morpholine-containing drugs remains uncharged compared to piperidine analogues. This balance facilitates passive diffusion across the blood-brain barrier (BBB) while maintaining sufficient aqueous solubility.

Part 2: Metabolic Liabilities & Bioactivation

While morpholine is often used to block metabolic soft spots (e.g., replacing a labile alkyl chain), the ring itself is not metabolically inert. Understanding its degradation is vital for predicting safety profiles.

Metabolic Pathways

The primary metabolic risks for the morpholine ring involve oxidative attack, often catalyzed by CYP3A4 or CYP2D6.[1]

  • N-Dealkylation: Removal of the N-substituent (common in Gefitinib).

  • Ring Oxidation (Lactam formation): Oxidation at the C2 or C3 position to form a morpholinone (lactam).

  • Ring Opening (Oxidative Cleavage): The most significant pathway for drugs like Linezolid .

Visualization: Linezolid Metabolic Pathway

Linezolid undergoes a non-CYP mediated oxidative ring opening, leading to two primary inactive metabolites: an aminoethoxyacetic acid derivative and a hydroxyethyl glycine derivative.

Linezolid_Metabolism cluster_legend Legend Linezolid Linezolid (Parent Drug) Intermediate Hemiacetal Intermediate Linezolid->Intermediate Morpholine Ring Oxidation Metabolite_A Aminoethoxyacetic Acid (PNU-142300) Intermediate->Metabolite_A Ring Cleavage (Pathway A) Metabolite_B Hydroxyethyl Glycine (PNU-142586) Intermediate->Metabolite_B Ring Cleavage (Pathway B) key1 Blue: Active Drug key2 Red: Inactive Metabolite

Figure 1: Metabolic fate of the morpholine ring in Linezolid. Note that ring opening abolishes antimicrobial activity.

Part 3: Case Studies in Rational Drug Design

Gefitinib (Iressa): Solubility & Active Metabolites
  • Challenge: The quinazoline core of EGFR inhibitors is highly lipophilic and poorly soluble.

  • Morpholine Solution: A morpholino-propoxy side chain was added at the C6 position.

    • Effect: The morpholine nitrogen provides a solubilizing handle (forming salts) and the ether oxygen participates in solvent interactions.

  • Active Metabolite: Unlike Linezolid, the major metabolite of Gefitinib (formed by O-demethylation, not morpholine destruction) retains the morpholine ring and is pharmacologically active, contributing to the drug's therapeutic window.

Linezolid (Zyvox): Target Binding
  • Mechanism: Linezolid binds to the 50S ribosomal subunit.[]

  • Morpholine Role: Crystallographic data reveals that the morpholine oxygen accepts a hydrogen bond from the nucleotide U2585 in the 23S rRNA.[3] This interaction is critical for locking the drug in the binding pocket. Replacing morpholine with piperidine results in a loss of potency due to the loss of this H-bond acceptor.

Part 4: Experimental Protocol: Buchwald-Hartwig N-Arylation

A common route to install the morpholine scaffold is the palladium-catalyzed cross-coupling of morpholine with aryl halides. This protocol is optimized for reproducibility and self-validation.

Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.

Reagents & Setup
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1.0 mol%)

  • Ligand: BINAP (2.0 mol%) or Xantphos (for difficult substrates)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Catalyst Pre-complexation (Critical Step):

    • Add Pd2(dba)3 and BINAP to the flask.

    • Add 20% of the solvent volume.

    • Stir at room temperature for 15 minutes. Visual Check: Solution should change from dark purple/black to a deep orange/red, indicating active catalyst formation.

  • Reagent Addition:

    • Add 4-Bromoanisole, Morpholine, and NaOtBu.

    • Add remaining solvent.

  • Reaction:

    • Heat to 100°C (oil bath). Stir vigorously.

    • Time: 4–12 hours.

  • Self-Validation (In-Process Control):

    • TLC: Elute with 20% EtOAc/Hexane. The starting bromide (high Rf) must disappear. Morpholine (baseline) may remain if excess was used.

    • Color: The reaction mixture typically turns dark brown/orange. If palladium black precipitates (mirror on flask), the catalyst has decomposed (check oxygen exclusion).

Workup & Purification
  • Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and Pd residue. Wash pad with EtOAc.

  • Concentrate filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (CDCl3): Look for morpholine peaks: ~3.86 ppm (t, 4H, O-CH2), ~3.05 ppm (t, 4H, N-CH2). The triplet splitting pattern confirms the integrity of the ring.

Part 5: Strategic Decision Tree (Scaffold Selection)

When should a medicinal chemist choose morpholine over piperazine or piperidine?

Scaffold_Selection Start Lead Optimization: Need Cyclic Amine Solubility Is Aqueous Solubility Poor (LogP > 3)? Start->Solubility hERG Is hERG Inhibition a Concern? Solubility->hERG Yes Piperidine Select PIPERIDINE (Lipophilic, High pKa) Solubility->Piperidine No (Lipophilicity OK) HBond Is H-Bond Acceptor Required in Pocket? hERG->HBond Yes (Need lower pKa) Piperazine Select PIPERAZINE (High Solubility, Basic) hERG->Piperazine No (Basicity OK) Morpholine Select MORPHOLINE (Low LogP, Lower pKa, H-Acceptor) HBond->Morpholine Yes (Need Oxygen) HBond->Piperidine No

Figure 2: Decision logic for incorporating the morpholine scaffold during lead optimization.

References

  • FDA Approved Drugs Database. Linezolid (Zyvox) Label Information. U.S. Food and Drug Administration.[3][4] [Link]

  • Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[][5] [Link]

  • Stetter, F., et al. Metabolic pathways of linezolid. ResearchGate. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination.[5][6][Link]

  • RCSB PDB. Structure of Linezolid Bound to Ribosome (PDB: 4WFA).[Link]

Sources

Preliminary Toxicity Screening of N-Alkynyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists

Executive Summary: The Risk/Reward Profile

N-alkynyl morpholine derivatives represent a high-value chemical scaffold in drug discovery. The morpholine ring is a privileged pharmacophore known for improving aqueous solubility and metabolic stability, while the alkynyl group (often a propargyl moiety) serves as a versatile handle for covalent inhibition (e.g., MAO-B inhibitors like Selegiline) or "click" chemistry applications.

However, this scaffold carries distinct toxicological liabilities that must be de-risked early. The primary concern is the metabolic bioactivation of the alkyne moiety by Cytochrome P450s (CYPs), leading to Mechanism-Based Inhibition (MBI) or the formation of reactive electrophiles. This guide outlines a self-validating screening cascade designed to identify these specific risks before expensive in vivo studies.

Critical Mechanism: Why We Screen

To design effective screens, one must understand the causality of toxicity. The N-alkynyl morpholine scaffold is susceptible to oxidative bioactivation.

The Pathway to Toxicity:

  • CYP-Mediated Oxidation: CYP450 enzymes (particularly CYP2B6, 2E1, and 3A4) oxidize the terminal or internal alkyne.

  • Reactive Intermediate Formation: This oxidation generates a highly reactive oxirene or ketene intermediate.

  • Covalent Adduction:

    • Mechanism-Based Inhibition (MBI): The ketene reacts with the heme nitrogen of the CYP enzyme, causing irreversible inactivation (suicide inhibition).

    • Protein Adduction: The electrophilic intermediate escapes the active site and alkylates cytosolic proteins (hepatotoxicity) or DNA (genotoxicity).

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the specific activation pathway necessitating the screening protocols below.

Bioactivation Compound N-Alkynyl Morpholine CYP CYP450 Oxidation (Phase I) Compound->CYP NADPH Oxirene Oxirene/Ketene (Reactive Electrophile) CYP->Oxirene [O] Transfer HemeAdduct Heme Alkylation (CYP Inactivation/MBI) Oxirene->HemeAdduct Suicide Inhibition ProteinAdduct Protein/DNA Adducts (Cytotoxicity/Genotoxicity) Oxirene->ProteinAdduct Covalent Binding GSH_Adduct GSH Conjugate (Detoxification Marker) Oxirene->GSH_Adduct + Glutathione (Trapping)

Caption: Figure 1.[1] Metabolic bioactivation of the alkyne moiety leading to toxicity or detoxification via Glutathione (GSH).

Screening Module A: Reactive Metabolite Trapping

Objective: Detect the formation of reactive ketene/oxirene intermediates. Method: Glutathione (GSH) Trapping Assay with LC-MS/MS.[2][3][4]

This is the most critical filter for this scaffold. If the N-alkynyl derivative forms a GSH adduct, it confirms the generation of a reactive electrophile.

Protocol: GSH Trapping in Human Liver Microsomes (HLM)
  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Matrix: Pooled Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Reduced Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Pre-incubate HLM + GSH + Compound for 5 mins at 37°C.

    • Initiate reaction with NADPH.

    • Incubate for 60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and a positive control (e.g., Ticlopidine or Raloxifene).

    • Terminate with ice-cold Acetonitrile (ACN) containing internal standard.

  • Detection (LC-MS/MS):

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

    • Data Mining: Search for the protonated molecule

      
       and specific GSH adducts:
      
      • Neutral Loss Scan: Monitor for neutral loss of 129 Da (pyroglutamic acid moiety of GSH).[4]

      • Mass Shift: Look for

        
         (addition of 307 Da minus H2) or oxidized adducts.
        

Interpretation:

  • Positive Hit: Detection of GSH adducts indicates the alkyne is being activated.

  • Action: If adduct signal >1% of parent peak area, structural modification is required (e.g., steric hindrance around the alkyne or replacing the alkyne with a nitrile).

Screening Module B: Mechanism-Based Inhibition (MBI)

Objective: Determine if the compound irreversibly inactivates CYP enzymes. Method: IC50 Shift Assay (Time-Dependent Inhibition).

Alkynes are "suicide substrates." A standard IC50 assay is insufficient because it only measures reversible inhibition. You must measure the shift in potency after pre-incubation.

Protocol: IC50 Shift
  • Experimental Design:

    • Arm 1 (-NADPH Pre-incubation): Compound + Microsomes (30 min)

      
       Add Probe Substrate + NADPH.
      
    • Arm 2 (+NADPH Pre-incubation): Compound + Microsomes + NADPH (30 min)

      
       Add Probe Substrate.
      
  • Probe Substrates:

    • CYP3A4: Midazolam or Testosterone.

    • CYP2B6: Bupropion (highly relevant for alkynes).

  • Calculation:

    • Calculate IC50 for both arms.[5]

    • Shift Ratio:

      
      .
      

Interpretation:

  • Ratio > 1.5: Suggests Time-Dependent Inhibition (TDI). The compound becomes more potent after metabolic activation.

  • Risk: High risk of Drug-Drug Interactions (DDI).

Screening Module C: Genotoxicity (Bacterial Reverse Mutation)

Objective: Assess DNA alkylation potential. Method: Miniaturized Ames Test (Fluctuation Method).

Since N-alkynyl morpholines can form reactive alkylating agents, genotoxicity is a major hurdle.

  • Strains: S. typhimurium TA100 (detects base-pair substitutions, sensitive to epoxides/ketenes) and TA98 (frameshifts).

  • Condition: +/- S9 fraction (metabolic activation).

  • Readout: Colorimetric change (pH indicator) in 384-well format.

  • Threshold: >2-fold increase in revertant colonies over vehicle control is a positive hit.

Screening Module D: Cardiotoxicity (hERG Inhibition)

Objective: Assess risk of QT prolongation. Method: Fluorescence Polarization or Automated Patch Clamp.

Morpholine derivatives are basic amines (pKa ~8.3). At physiological pH, they are positively charged, a key feature of potent hERG channel blockers.

  • Primary Screen: Fluorescence Polarization (FP) displacement assay using a known high-affinity hERG ligand (e.g., E-4031).

  • Secondary Screen (Validation): Automated Patch Clamp (e.g., QPatch) on CHO cells stably expressing hERG.

  • Target: IC50 > 10 µM is generally desired for early leads.

Integrated Data Summary & Decision Matrix

AssayMetricHigh Risk ThresholdMitigation Strategy
GSH Trapping Adduct FormationAdduct peak area >1% of parentSteric bulk at alkyne terminus; switch to nitrile.
CYP MBI IC50 ShiftRatio > 1.5Reduce lipophilicity; block oxidation site.
Genotoxicity Ames Ratio> 2-fold increaseHard Stop. Scaffold re-design required.
hERG IC50< 10 µMReduce pKa of morpholine nitrogen (e.g., add fluorine).
Cytotoxicity HepG2 IC50< 50 µMImprove selectivity.
Workflow Visualization

The following decision tree guides the progression of N-alkynyl morpholine candidates.

Workflow Start Compound Library (N-Alkynyl Morpholines) Step1 Step 1: In Silico Filter (Remove PAINS/High LogP) Start->Step1 Step2 Step 2: GSH Trapping (Reactive Metabolites?) Step1->Step2 Step3 Step 3: CYP MBI (IC50 Shift) (Suicide Inhibition?) Step2->Step3 Clean Fail Discard / Re-design Step2->Fail Adducts Detected Step4 Step 4: hERG & Ames (Safety Profiling) Step3->Step4 No Shift Step3->Fail Shift > 1.5x Step4->Fail hERG <10µM or Ames (+) Pass Advance to In Vivo Step4->Pass hERG >10µM Ames (-)

Caption: Figure 2. Hierarchical screening workflow prioritizing reactive metabolite detection.

References

  • Mechanism-Based Inhibition by Alkynes

    • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of cytochrome P450 enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition.
    • Source:

  • Reactive Metabolite Trapping (GSH)

    • Evans, D. C., et al. (2004). "Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development." Chemical Research in Toxicology.
    • Source:

  • Morpholine Scaffold Safety

    • Combès, P. H., et al. (1989). "Morpholine and its derivatives: A review of their pharmacology and toxicology." Archives of Toxicology.
    • Source:

  • hERG Screening Protocols

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia.
    • Source:

  • General Toxicity Screening Strategies

    • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology.
    • Source:

Sources

4-(Prop-2-yn-1-yl)morpholine-2,6-dione as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Heterocyclic Building Block for Click Chemistry & Peptidomimetics

Executive Summary

4-(Prop-2-yn-1-yl)morpholine-2,6-dione (also known as


-propargyl diglycolimide) is a bifunctional heterocyclic scaffold characterized by a morpholine-2,6-dione core and an 

-propargyl substituent.[1][2][3] This molecule serves as a high-value "hub" intermediate in medicinal chemistry due to its divergent reactivity: the propargyl group enables bio-orthogonal ligation via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the cyclic imide core is susceptible to nucleophilic ring-opening, allowing for the rapid generation of asymmetric diglycolamide linkers.

This guide details the synthesis, physicochemical properties, and strategic application of this building block, providing self-validating protocols for researchers in drug discovery and bioconjugation.

Structural Analysis & Physicochemical Profile

The utility of 4-(prop-2-yn-1-yl)morpholine-2,6-dione stems from its unique combination of a polar, hydrogen-bond-accepting core and a reactive alkyne tail.

PropertyData / DescriptionRelevance
IUPAC Name 4-(Prop-2-yn-1-yl)morpholine-2,6-dioneStandard nomenclature for searching.
Formula

Low molecular weight (MW ~153.14 Da) favors "fragment-based" design.
Core Motif Morpholine-2,6-dione (Diglycolimide)Acts as a masked diglycolamide; hydrolytically sensitive under basic conditions.
Functional Group Terminal Alkyne (

)
Bio-orthogonal handle for "Click" chemistry.
Solubility Polar Organic Solvents (DMSO, DMF, MeCN)Compatible with standard solid-phase peptide synthesis (SPPS) solvents.
Electronic Character Electron-deficient CarbonylsSusceptible to nucleophilic attack (ring opening) by primary amines.
Synthetic Route: The "Self-Validating" Protocol

The most robust synthesis involves the condensation of diglycolic anhydride with propargylamine, followed by thermal or chemical dehydration. This route is preferred over diacid cyclization due to higher atom economy and cleaner workup.

2.1 Reaction Logic & Mechanism
  • Nucleophilic Attack: The amine of propargylamine attacks a carbonyl of diglycolic anhydride, opening the ring to form the intermediate amic acid .

  • Ring Closure (Dehydration): The amic acid is cyclized back to the imide (dione) using acetic anhydride (chemical) or high-temperature reflux with a Dean-Stark trap (thermal).

2.2 Visualization of Synthesis Workflow

SynthesisWorkflow Reagents Diglycolic Anhydride + Propargylamine Intermediate Intermediate: N-Propargyl Diglycolamic Acid Reagents->Intermediate THF, 0°C to RT Nucleophilic Attack Reagent_Ac2O Dehydrating Agent (Ac2O or Heat) Intermediate->Reagent_Ac2O Concentration Product Product: 4-(Prop-2-yn-1-yl) morpholine-2,6-dione Reagent_Ac2O->Product Cyclodehydration Reflux

Figure 1: Step-wise synthesis from commercially available diglycolic anhydride.

2.3 Experimental Protocol

Safety Note: Propargyl compounds can be energetic. Perform reactions behind a blast shield.

  • Amic Acid Formation:

    • Dissolve diglycolic anhydride (10.0 mmol) in anhydrous THF (30 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add propargylamine (10.5 mmol, 1.05 eq) dropwise over 15 minutes.

    • Process Control (Self-Validation): Monitor by TLC. The anhydride spot (non-polar) will disappear, and a baseline spot (acid) will appear.

    • Stir at room temperature for 2 hours.

  • Cyclization (Chemical Method):

    • Concentrate the THF solution to obtain the crude amic acid.

    • Resuspend in acetic anhydride (10 mL) and sodium acetate (anhydrous, 100 mg).

    • Heat to 90°C for 3 hours.

    • Process Control: Monitor by TLC. The baseline spot (acid) converts to a less polar spot (imide product).

    • Workup: Remove excess acetic anhydride under reduced pressure. Dissolve residue in EtOAc, wash with saturated

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      .
  • Characterization Targets:

    • 1H NMR (CDCl3): Look for the singlet (

      
      4.4 ppm) corresponding to the four protons of the morpholine ring (often splits if ring conformation is locked) and the doublet/triplet coupling of the propargyl group (
      
      
      
      4.5 ppm doublet for
      
      
      ,
      
      
      2.2 ppm triplet for
      
      
      ).
Strategic Applications & Reactivity

This scaffold offers "Divergent Reactivity," allowing researchers to choose between modifying the alkyne tail or the imide head.

3.1 Pathway A: The "Click" Handle (CuAAC)

The terminal alkyne is sterically accessible, making it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is used to conjugate the morpholine-dione core to fluorophores, peptides, or polymers.

  • Key Advantage: The morpholine-2,6-dione ring is stable under standard CuAAC conditions (aqueous/organic mixtures, ascorbate reduction), provided the pH is kept near neutral to prevent hydrolysis.

3.2 Pathway B: The Electrophilic Trap (Ring Opening)

The 2,6-dione ring is an activated imide. Primary amines can attack the carbonyl carbon, opening the ring to form


-alkyl-N'-propargyl-diglycolamides .
  • Utility: This reaction is used to create non-symmetrical linkers or PROTACs (Proteolysis Targeting Chimeras) where the propargyl group serves as a secondary attachment point.

3.3 Reactivity Flowchart

ReactivityPathways Core 4-(Prop-2-yn-1-yl) morpholine-2,6-dione Azide Reagent: R-N3 Cat: Cu(I), Ascorbate Core->Azide Pathway A: Bio-orthogonal Ligation Amine Reagent: R'-NH2 Solvent: DMF/DCM Core->Amine Pathway B: Desymmetrization Triazole Product A: 1,2,3-Triazole Conjugate (Ring Intact) Azide->Triazole Diamide Product B: Diglycolamide (Ring Opened) Amine->Diamide

Figure 2: Divergent synthetic pathways available for the scaffold.

Detailed Protocol: CuAAC Conjugation (Click Chemistry)

This protocol describes coupling the scaffold to an azide-functionalized fluorophore or peptide.

Reagents:

  • Scaffold: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (1.0 eq)

  • Azide Partner:

    
     (1.0 eq)
    
  • Catalyst:

    
     (0.1 eq)
    
  • Reductant: Sodium Ascorbate (0.5 eq)

  • Ligand (Optional but recommended): THPTA or BTTAA (0.5 eq) to protect biomolecules from oxidative damage.

Step-by-Step:

  • Preparation: Dissolve the scaffold and the azide partner in a 1:1 mixture of

    
    -Butanol and Water (or DMSO/Water if solubility is an issue).
    
  • Catalyst Premix: In a separate vial, mix the

    
     solution with the Ligand (THPTA) solution. The solution should remain clear blue.
    
  • Initiation: Add the Cu-Ligand mix to the reaction vessel. Finally, add the Sodium Ascorbate (freshly prepared in water) to initiate the reaction. The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Incubation: Stir at room temperature for 1–4 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to the sum of the Alkyne + Azide.

  • Purification: Since the product contains a triazole and potentially the intact imide ring, avoid strong bases during purification to prevent ring opening. Use reverse-phase HPLC with water/acetonitrile gradients (0.1% Formic acid).

Quality Control & Troubleshooting
ObservationRoot CauseCorrective Action
NMR: Extra peaks near 3.5-4.0 ppmHydrolysis of the imide ringEnsure solvents are anhydrous; store compound in a desiccator.
Click Reaction: Low YieldOxidation of Cu(I) to Cu(II)Degas solvents; add more ascorbate; perform under inert atmosphere (

).
TLC: StreakingAcidic nature of hydrolysis productsAdd 1% Acetic Acid to the eluent to sharpen spots.
References
  • Synthesis of Morpholine-2,6-diones

    • General protocols for cyclic imide synthesis
    • Source:PrepChem.com - "Synthesis of 4-FMOC-morpholine-2,6-dione" (Analogous chemistry). Link

  • Click Chemistry (CuAAC)

    • Standard conditions for propargyl-azide cycloaddition.
    • Source:Vector Laboratories - "Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents".[4] Link

  • Reactivity of Propargyl Groups

    • Overview of propargyl group stability and reactivity in heterocyclic synthesis.
    • Source:BenchChem - "The Propargyl Group: A Cornerstone of Click Chemistry". Link

  • Ring Opening of Morpholine-diones

    • Mechanistic insight into the nucleophilic attack on morpholine-dione rings (analogous to 2,5-diones).
    • Source:Royal Society of Chemistry (Dalton Trans.) - "Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives". Link

Sources

Technical Guide: Mechanism of Action for Bioactive Morpholine-2,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioactive morpholine-2,6-diones, clarifying their distinct role as reactive electrophilic scaffolds and their critical function in modern drug discovery platforms (MIDA boronates).

Executive Summary & Structural Definition

Morpholine-2,6-dione (also known as diglycolic anhydride or MIDA anhydride derivatives) represents a unique class of heterocyclic scaffolds in medicinal chemistry. Unlike their stable isomer morpholine-3,5-dione (cyclic imides) or the nitrogen-analog piperazine-2,6-dione (e.g., Dexrazoxane), the 2,6-dione system functions primarily as a reactive electrophilic warhead or a labile protecting group .

Its "bioactivity" operates through two distinct paradigms:

  • Direct Covalent Inhibition: The anhydride core acts as an acylating agent, irreversibly modifying nucleophilic residues (Ser, Lys, Cys) in target enzymes (e.g., Metallo-β-lactamases).

  • Pro-drug/Platform Mechanics: The 2,6-dione cage is the structural basis of MIDA Boronates , a revolutionary platform for the controlled release of bioactive boronic acids and the iterative synthesis of complex natural products (e.g., Amphotericin B analogs).

Structural Classification
Scaffold VariantIUPAC / Common NameChemical NaturePrimary Bio-Application
Morpholine-2,6-dione 4-substituted-2,6-morpholinedione (MIDA Anhydride)Cyclic Anhydride (Reactive)Covalent inhibitor; MIDA boronate ligand; Synthetic intermediate.
Morpholine-3,5-dione 4-substituted-3,5-morpholinedione (Diglycolimide)Cyclic Imide (Stable)Anticonvulsant; Antiproliferative (stable pharmacophore).
Piperazine-2,6-dione 2,6-DioxopiperazineBis-imide Topoisomerase II inhibition (e.g., Dexrazoxane).

Primary Mechanism of Action: The Reactive Electrophile (2,6-Dione)

The morpholine-2,6-dione ring is thermodynamically unstable toward hydrolysis but kinetically tunable via N-substitution. Its mechanism of action in a biological context is defined by ring-opening acylation .

Covalent Enzyme Inhibition

In targets such as Metallo-β-lactamases (MBLs) or specific proteases, the morpholine-2,6-dione moiety functions as a suicide substrate.

  • Recognition: The morpholine oxygen and carbonyls coordinate with the active site metal ions (Zn²⁺) or hydrogen bond with the oxyanion hole.

  • Nucleophilic Attack: An active site nucleophile (e.g., Serine-OH or a water molecule activated by Glu/Zn) attacks the carbonyl carbon at position 2 or 6.

  • Ring Opening: The high ring strain of the anhydride is released, resulting in the formation of a linearized acid-amide adduct.

  • Inactivation: The resulting covalent adduct sterically blocks the active site or chelates the catalytic metal ion, permanently disabling the enzyme.

The Castagnoli-Cushman Reaction (CCR) Platform

While not a "drug" mechanism per se, the Castagnoli-Cushman Reaction is the primary route by which morpholine-2,6-diones generate bioactive lactams .

  • Mechanism: Morpholine-2,6-dione reacts with imines (Schiff bases) to form isoquinolonic acids or glutarimide analogs .

  • Result: These products are potent Topoisomerase I inhibitors and Anticonvulsants , often misattributed to the dione precursor.

CCR_Mechanism Figure 1: Generation of Bioactive Lactams from Morpholine-2,6-dione Precursors Dione Morpholine-2,6-dione (Anhydride) Inter N-Acyl Iminium Intermediate Dione->Inter Nucleophilic Attack Imine Imine (Schiff Base) Imine->Inter Product Bioactive Lactam (Topoisomerase Inhibitor) Inter->Product Cyclization (CCR)

The MIDA Boronate Paradigm: Controlled Release Mechanism

The most significant application of the morpholine-2,6-dione scaffold in drug development is the MIDA (N-Methyliminodiacetic acid) Boronate system. Here, the 2,6-dione ring acts as a "cage" that switches off the bioactivity of boronic acids, allowing for their use as pro-drugs or stable building blocks.

Mechanism of Ligand Exchange (The "Switch")

Boronic acids are potent transition state inhibitors (e.g., Bortezomib) but have poor pharmacokinetics and high reactivity. The MIDA ligand forms a morpholine-2,6-dione-like cage around the boron atom.

  • State A: The Cage (Inactive/Protected)

    • The boron atom is sp³ hybridized (tetrahedral).

    • The N-B dative bond locks the conformation.

    • Bioactivity: Null. The molecule is chemically inert and does not bind to the proteasome or other targets.

  • State B: Hydrolysis (Activation)

    • Under mild aqueous basic conditions (physiological pH or specific microenvironments), the N-B bond weakens.

    • The morpholine-2,6-dione ring hydrolyzes to N-methyliminodiacetic acid.

    • Result: Release of the free, bioactive boronic acid (sp² hybridized) .

Therapeutic Implication

This mechanism allows for the design of slow-release boronic acid drugs . The MIDA-protected compound circulates stably, and the active drug is released only upon hydrolysis of the dione cage, potentially improving the therapeutic index and reducing off-target toxicity.

MIDA_Mechanism Figure 2: MIDA Boronate 'Cage' Release Mechanism MIDA_Complex MIDA Boronate (Morpholine-2,6-dione Cage) sp3 Boron (Inactive) Hydrolysis Hydrolysis (Slow Release) MIDA_Complex->Hydrolysis Aqueous Conditions Free_Drug Free Boronic Acid (Bioactive Warhead) sp2 Boron Hydrolysis->Free_Drug Cage Disassembly Target Target Enzyme (e.g., Proteasome) Free_Drug->Target Reversible Covalent Binding

Comparative Pharmacology: 2,6-Dione vs. 3,5-Dione

It is critical to distinguish the reactive 2,6-dione from the stable 3,5-dione (imide), as their pharmacological profiles are inverted.

FeatureMorpholine-2,6-dioneMorpholine-3,5-dione
Chemical Class Anhydride (R-CO-O-CO-R)Imide (R-CO-N-CO-R)
Stability Unstable in water (Hydrolyzes to diacid)Stable in water (Drug-like)
Target Interaction Covalent (Acylation)Non-covalent (H-bonding / Hydrophobic)
Key Bioactivity MBL Inhibition, Reagent for SynthesisAnticonvulsant, Antiproliferative
Example MIDA AnhydrideDimethadione analogs
Experimental Protocol: Stability & Reactivity Assay

To verify if a "morpholine-2,6-dione" hit is a true drug or a reactive artifact, use this protocol:

  • Preparation: Dissolve compound (10 µM) in DMSO.

  • Incubation: Dilute into PBS (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots by HPLC-MS at t=0, 1h, 6h, 24h.

    • 2,6-Dione Signature: Rapid disappearance of parent peak; appearance of M+18 peak (hydrolysis product: iminodiacetic acid).

    • 3,5-Dione Signature: Parent peak remains stable (>95%) over 24h.

References

  • Burke, M. D., et al. (2007). "A simple and general method for iterative cross-coupling synthesis of amphotericin B derivatives." Journal of the American Chemical Society. Link

  • Castagnoli, N., Jr. (1969). "Reaction of imines with homophthalic anhydrides." Journal of Organic Chemistry. Link

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link

  • Pal, D., et al. (2019). "Morpholine-2,6-dione derivatives as novel inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. "4-Methylmorpholine-2,6-dione (MIDA Anhydride)." National Library of Medicine. Link

Methodological & Application

Application Note: High-Efficiency Protein Alkynylation using 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the bioconjugation of proteins using 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (also referred to as N-Propargyl Iminodiacetic Anhydride ). This reagent serves as a heterobifunctional linker, converting surface amines into "Click-ready" alkyne handles while introducing a solubilizing carboxylate moiety.

Introduction & Mechanistic Rationale

In the landscape of bioconjugation, introducing bioorthogonal handles (such as alkynes for CuAAC "Click" chemistry) onto proteins is a critical step for antibody-drug conjugates (ADCs) and fluorescent labeling. While N-hydroxysuccinimide (NHS) esters are the standard for amine modification, they often suffer from hydrophobicity, leading to protein aggregation upon high-level loading.

4-(Prop-2-yn-1-yl)morpholine-2,6-dione represents a superior alternative class of reagent: a cyclic anhydride derivative of iminodiacetic acid .

The "Self-Solubilizing" Advantage

Unlike NHS esters, which result in a neutral amide linkage, the morpholine-2,6-dione ring-opening reaction generates a free carboxylic acid adjacent to the conjugation site.

  • NHS-Alkyne: Protein-NH₂ + Reagent

    
     Protein-NH-CO-Alkyne (Neutral, Hydrophobic risk).
    
  • Morpholine-2,6-dione: Protein-NH₂ + Reagent

    
     Protein-NH-CO-CH₂-N(Propargyl)-CH₂-COO⁻ (Negatively Charged).
    

This generation of a negative charge (carboxylate) helps offset the loss of the positive charge from the lysine amine, maintaining the protein's isoelectric point (pI) balance and solubility—a critical factor when labeling hydrophobic proteins or aiming for high Drug-to-Antibody Ratios (DAR).

Reaction Mechanism

The reagent acts as an acylating agent.[1] The nucleophilic amine (Lysine


-NH₂ or N-terminal 

-NH₂) attacks one of the carbonyl carbons on the dione ring. This results in ring opening, forming a stable amide bond and releasing the tethered carboxylic acid.

ReactionMechanism Reagent 4-(Prop-2-yn-1-yl) morpholine-2,6-dione (Cyclic Anhydride) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 8.0-8.5) Protein Protein-NH2 (Nucleophile) Protein->Intermediate Nucleophilic Attack (pH 8.0-8.5) Product Alkynylated Protein (Amide Linkage + Free COOH) Intermediate->Product Ring Opening Click Downstream: CuAAC Click Reaction Product->Click Optional

Figure 1: Mechanistic pathway of amine acylation by morpholine-2,6-dione. The ring opening is the key step that unmasks the solubilizing carboxylate.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Linker 4-(Prop-2-yn-1-yl)morpholine-2,6-dione-20°C, Desiccated
Solvent Anhydrous DMSO or DMFRT, Dry
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.34°C
Quench Buffer 1 M Tris-HCl, pH 8.0RT
Desalting Column Zeba™ Spin or PD-10 (MWCO 7 kDa)4°C
Critical Pre-Conjugation Considerations
  • Buffer Compatibility: The protein must be free of primary amines (Tris, Glycine, BSA). If present, perform a buffer exchange into PBS or Bicarbonate/Carbonate buffer.

  • pH Sensitivity: Anhydrides are more reactive than NHS esters but also hydrolyze faster. A pH of 8.0–8.5 is optimal to ensure the lysine is deprotonated (nucleophilic) while the reaction proceeds faster than hydrolysis.

  • Reagent Stability: The dione is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

Step-by-Step Procedure
Step 1: Protein Preparation
  • Adjust protein concentration to 2–10 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.3).

    • Note: Higher concentrations improve conjugation efficiency by favoring the bimolecular reaction over hydrolysis.

Step 2: Reagent Preparation[1]
  • Weigh approximately 1–2 mg of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione.

  • Dissolve in anhydrous DMSO to a concentration of 10–20 mM .

    • Calculation: MW ≈ 153.14 g/mol . 1 mg in 326 µL DMSO = 20 mM.

    • Caution: Prepare this solution immediately before use. Do not store.

Step 3: Conjugation Reaction
  • Calculate the molar excess of reagent required.

    • Antibodies (IgG): Use 10–20 molar excess .

    • Smaller Proteins: Use 5–10 molar excess .

  • Add the calculated volume of Reagent/DMSO to the protein solution.

    • Crucial: Do not exceed 10% v/v DMSO in the final mixture to avoid protein denaturation.

  • Mix gently by pipetting or inversion. Do not vortex vigorously.

  • Incubate for 60 minutes at Room Temperature (20–25°C) or 2 hours on ice.

Step 4: Quenching
  • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM (e.g., 5 µL of 1 M Tris per 100 µL reaction).

  • Incubate for 15 minutes. This reacts with any remaining anhydride, preventing non-specific modification during purification.

Step 5: Purification
  • Remove excess reagent and hydrolysis byproducts using a desalting column (e.g., Zeba Spin or Sephadex G-25) equilibrated in PBS (pH 7.4).

    • Why: Free linker will interfere with downstream Click chemistry quantification.

Quality Control & Validation

To verify the successful introduction of the alkyne handle, we recommend a "Click-Mate" test using a fluorogenic azide (e.g., Azide-PEG3-Carboxyrhodamine).

Validation Workflow
  • Take 10 µg of the Alkynylated Protein.

  • Add Azide-Fluorophore (5 eq), CuSO₄ (1 mM), THPTA Ligand (5 mM), and Sodium Ascorbate (5 mM).

  • Incubate 30 mins.

  • Run SDS-PAGE (Non-reducing).

  • Result: Fluorescent band at the protein MW indicates successful conjugation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of DioneEnsure DMSO is anhydrous; Check pH is >8.0; Increase molar excess (up to 50x).
Protein Precipitation Over-modificationReduce molar excess; The dione linker is solubilizing, so precipitation usually indicates solvent shock (too much DMSO) or pH shock.
No "Click" Activity Copper poisoningEnsure EDTA is absent from the reaction buffer during the Click step.

Visualizing the Workflow

Workflow cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Validation Step1 Protein Prep (pH 8.3, No Amines) Step2 Add Dione Reagent (10-20x Excess in DMSO) Step1->Step2 Step3 Incubate 1 Hour @ RT Step2->Step3 Step4 Quench (Tris-HCl) Step3->Step4 Step5 Desalt/Purify (Remove free linker) Step4->Step5 Step6 QC: Click Reaction (w/ Azide-Fluorophore) Step5->Step6 Step7 SDS-PAGE / MS Analysis Step6->Step7

Figure 2: End-to-end experimental workflow for protein alkynylation and validation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Acylation Reagents and Anhydrides).

  • Pal, A., et al. (2017). "New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines." Iranian Journal of Chemistry and Chemical Engineering. (Provides background on the synthesis of the core morpholine structure).

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. (Foundational review on Alkyne/Azide click chemistry applications).

  • ReactionWeb. (2025). "Amide Formation from Amines and Anhydrides: Mechanism and Applications." (General mechanism verification for anhydride-amine bioconjugation).

Sources

Application Notes: Leveraging 4-(Prop-2-yn-1-yl)morpholine-2,6-dione for Modular PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The modular nature of these heterobifunctional molecules, which consist of a POI ligand and an E3 ligase ligand joined by a chemical linker, makes them amenable to systematic optimization.[3] The linker, in particular, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[][5] This application note details the use of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione , a functionalized building block designed to recruit the Cereblon (CRBN) E3 ligase, for the rapid and efficient synthesis of PROTAC libraries. The terminal alkyne handle of this reagent is specifically designed for conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and versatile "click chemistry" reaction.[][7] We provide detailed protocols for the synthesis of a model PROTAC using this building block and for the subsequent evaluation of its degradation activity in a cellular context.

Introduction to PROTAC Technology and Modular Design

PROTACs are event-driven therapeutics that catalytically induce protein degradation.[8] They function by forming a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[2][9] This mechanism allows PROTACs to be effective at substoichiometric concentrations and to target proteins previously considered "undruggable."[10]

A typical PROTAC molecule comprises three distinct components:

  • A Warhead: Binds to the target Protein of Interest (POI).

  • An Anchor: Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[11][]

  • A Linker: Covalently connects the warhead and the anchor, and its length and composition are critical for optimal ternary complex formation.[]

The optimization of PROTACs often involves the laborious synthesis of numerous analogs with varying linkers. To accelerate this process, a modular or "convergent" synthesis strategy is highly advantageous. This approach involves preparing functionalized warhead and anchor fragments separately and then joining them in a final, high-yielding step.[7]

The molecule 4-(Prop-2-yn-1-yl)morpholine-2,6-dione is an ideal reagent for this strategy. Its morpholine-2,6-dione moiety serves as a derivative of immunomodulatory imide drugs (IMiDs) like pomalidomide, which are known to bind to the E3 ligase Cereblon (CRBN).[2][13] The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, a key functional group for click chemistry.[14][15]

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 CRBN E3 Ligase E3->Ternary Recruited PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC.

Principle of Application: Click Chemistry in PROTAC Synthesis

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for conjugating complex biomolecules.[] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, forming a stable triazole ring from an azide and a terminal alkyne.[][7]

This reaction allows researchers to build a PROTAC library efficiently. By synthesizing a single batch of the alkyne-functionalized E3 ligase ligand, 4-(Prop-2-yn-1-yl)morpholine-2,6-dione , it can be "clicked" onto a diverse collection of azide-functionalized POI ligands with varying linker lengths and compositions. This parallel synthesis approach dramatically accelerates the discovery of potent and selective degraders.[16][17]

Modular_Synthesis cluster_warheads POI Ligand Precursors cluster_anchor E3 Ligase Ligand Precursor cluster_reaction Click Chemistry (CuAAC) cluster_protacs PROTAC Library W1 POI Ligand 1 + Azide-Linker A P1 PROTAC 1A W1->P1 W2 POI Ligand 1 + Azide-Linker B P2 PROTAC 1B W2->P2 W3 POI Ligand 2 + Azide-Linker C P3 PROTAC 2C W3->P3 Anchor 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (Alkyne Handle) Anchor->P1 Anchor->P2 Anchor->P3 Plus + Arrow CuSO₄ Na-Ascorbate

Figure 2: Modular PROTAC synthesis using click chemistry.

Experimental Protocols

Protocol 1: Synthesis of an Exemplar PROTAC via CuAAC

This protocol describes the conjugation of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione to a generic azide-functionalized POI ligand (POI-Linker-N₃).

Materials:

  • 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (Alkyne-Anchor)

  • Azide-functionalized POI ligand (POI-Linker-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water, or DMF

  • Nitrogen or Argon gas

  • Stir plate and magnetic stir bar

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • In a reaction vial, dissolve POI-Linker-N₃ (1.0 eq) and Alkyne-Anchor (1.1 eq) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a final concentration of ~0.1 M.

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 50 mM in H₂O) and sodium ascorbate (e.g., 250 mM in H₂O). Causality Note: A fresh sodium ascorbate solution is crucial as it reduces Cu(II) to the catalytically active Cu(I) species in situ. Oxidation of the ascorbate can lead to reaction failure.

  • Reaction Setup:

    • Degas the solution containing the azide and alkyne by bubbling with nitrogen or argon for 10-15 minutes. This prevents the re-oxidation of the Cu(I) catalyst.

    • Add the CuSO₄·5H₂O solution (0.1 eq) to the reaction mixture.

    • Add the sodium ascorbate solution (0.5 eq) to initiate the reaction. The solution may change color.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until one of the starting materials is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cultured cells treated with the newly synthesized PROTAC.[18][19]

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC and relevant controls (e.g., inactive epimer)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a mechanistic control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20][21]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-Actin, or Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete medium. A common concentration range for initial screening is 1 nM to 10 µM.[22]

    • Treat cells with the PROTAC dilutions, a vehicle control, and a positive control if available. For mechanistic validation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the incubation period.

    • Incubate for a predetermined time (e.g., 18-24 hours).[22]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[23]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[19]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane (e.g., 3x with TBST).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again (3x with TBST).

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody to normalize for protein loading. Causality Note: The loading control is essential to ensure that any observed decrease in the POI signal is due to degradation and not to differences in the amount of total protein loaded per lane.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (the maximum percentage of degradation).[18][24]

Western_Blot_Workflow start Plate Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis & Protein Quant (BCA) treat->lyse sds SDS-PAGE lyse->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block ab1 Primary Ab (Anti-POI) block->ab1 ab2 Secondary Ab (HRP-conjugated) ab1->ab2 detect ECL Detection & Imaging ab2->detect reprobe Strip & Re-probe (Loading Control) detect->reprobe analyze Densitometry & Data Analysis reprobe->analyze end Determine DC₅₀ & Dₘₐₓ analyze->end

Figure 3: Experimental workflow for Western Blot analysis.

Data Interpretation and Key Parameters

The primary output of the degradation experiment is a dose-response curve from which key quantitative parameters are derived.

ParameterDescriptionSignificanceIdeal Value
DC₅₀ The molar concentration of the PROTAC required to induce 50% degradation of the target protein.[18]Measures the potency of the PROTAC.Lower
Dₘₐₓ The maximum percentage of protein degradation achieved at high PROTAC concentrations.[24][25]Measures the efficacy of the PROTAC. A Dₘₐₓ < 100% may indicate incomplete degradation or protein re-synthesis.Higher (closer to 100%)
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) instead of the functional ternary complex.[22]An important characteristic of PROTACs. Its presence can help confirm the ternary complex-driven mechanism.N/A

Validation Check: Successful degradation should be rescued by co-treatment with a proteasome inhibitor like MG132, confirming that the protein loss is mediated by the proteasome.

Conclusion

4-(Prop-2-yn-1-yl)morpholine-2,6-dione is a highly valuable chemical tool for the development of CRBN-recruiting PROTACs. Its integrated alkyne handle facilitates a modular and efficient synthesis strategy via click chemistry, enabling the rapid generation and optimization of PROTAC libraries. The protocols outlined in this document provide a robust framework for synthesizing PROTACs with this building block and subsequently validating their ability to induce targeted protein degradation in a cellular setting. This approach significantly streamlines the early stages of drug discovery in the targeted protein degradation field.

References

  • Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (n.d.). PMC. [Link]

  • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. (2023). Chemical Communications (RSC Publishing). [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2022). PMC. [Link]

  • Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. (2018). Blood. [Link]

  • Click chemistry in the development of PROTACs. (n.d.). RSC Chemical Biology (RSC Publishing). [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • Click chemistry in the development of PROTACs. (2023). PMC. [Link]

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). JoVE. [Link]

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). JoVE. [Link]

  • Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon | Request PDF. (2018). ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025). Synpeptide. [Link]

  • Western Blotting(WB) Protocol. (n.d.). Cusabio. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship. [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. [Link]

  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). PubMed. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]

  • Modeling PROTAC degradation activity with machine learning. (2024). Chalmers Research. [Link]

  • 4-(prop-2-yn-1-yl)morpholine-2,6-dione. (n.d.). PubChemLite. [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. [Link]

  • Synthesis of 4-FMOC-morpholine-2,6-dione. (n.d.). PrepChem.com. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). MDPI. [Link]

  • 4-(PROP-2-EN-1-YL)MORPHOLINE | CAS 696-57-1. (n.d.). Matrix Fine Chemicals. [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2022). PMC. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. [Link]

  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. (2025). Diva-portal.org. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Explor Target Antitumor Ther. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI. [Link]

  • PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journals. [Link]

Sources

Application Note: Surface Functionalization of Biomaterials Using 4-(Prop-2-yn-1-yl)morpholine-2,6-dione via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic modification of biomaterial surfaces is paramount for dictating biological response and enhancing device performance. This guide provides a comprehensive overview and detailed protocols for the surface functionalization of biomaterials using 4-(Prop-2-yn-1-yl)morpholine-2,6-dione. Leveraging the efficiency and specificity of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, this molecule serves as a versatile building block for covalently immobilizing a stable, functional handle onto azide-modified surfaces. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and detail the necessary characterization techniques to validate successful surface modification.

Introduction: The Imperative of Surface Engineering

The surface of a biomaterial is the critical interface that governs all interactions with the surrounding biological environment.[1] Unmodified materials often lack the specific properties required to promote desired cellular responses, such as cell adhesion, proliferation, or to prevent undesirable outcomes like bacterial colonization or thrombosis.[1][2] Therefore, surface functionalization—the process of altering the surface chemistry of a material—is a cornerstone of modern biomaterial science, enabling the creation of materials that can actively direct biological functions.[3]

Among the myriad of bioconjugation techniques, "click chemistry" has emerged as a revolutionary tool due to its high efficiency, specificity, and biocompatibility.[4][5] The CuAAC reaction, a flagship click reaction, forms a stable triazole linkage between an alkyne and an azide, and its reliability has made it a powerful tool in macromolecular engineering and bioconjugation.[4][6] This note focuses on the application of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione , a molecule featuring a terminal alkyne group, for robust surface modification. The terminal alkyne serves as a reactive handle for "clicking" onto biomaterials that have been pre-functionalized with azide groups, providing a versatile platform for further engineering.

Principle of the Method: The CuAAC Reaction

The functionalization strategy hinges on the CuAAC reaction. This process involves the [3+2] cycloaddition between the terminal alkyne of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione and an azide group previously introduced onto the biomaterial surface. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8] The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in aqueous media to enhance reaction kinetics and protect the biomolecule or surface from potential damage by reactive oxygen species.[7][9]

The resulting 1,4-disubstituted triazole ring is exceptionally stable, forming a permanent covalent link between the morpholine-2,6-dione moiety and the biomaterial surface. This provides a robustly modified interface ready for subsequent applications or analysis.

G cluster_product Product Biomaterial Azide-Modified Biomaterial Surface (-N₃) Product Functionalized Biomaterial Surface (Triazole Linkage) Biomaterial->Product Alkyne 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (HC≡C-R) Alkyne->Product Catalyst Cu(II) Precursor (CuSO₄) + Reducing Agent (Ascorbate) Catalyst->Product Cu(I) Catalyst Ligand Accelerating Ligand (e.g., THPTA) Ligand->Catalyst G A Start: Azide-Modified Biomaterial B Prepare Reaction Cocktail: 1. Alkyne Reagent 2. THPTA Ligand 3. CuSO4 Solution A->B C Immerse Biomaterial in Cocktail B->C D Initiate Reaction: Add Sodium Ascorbate C->D E Incubate: (e.g., 1-2h at RT) Under Inert Atmosphere D->E F Quench & Wash: Rinse with PBS, Water, Ethanol E->F G Dry Surface: (Nitrogen Stream) F->G H Proceed to Surface Characterization G->H

Sources

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1] As a leading example of bioorthogonal chemistry, SPAAC enables the precise and efficient covalent modification of molecules within complex biological systems, notably without the need for cytotoxic copper catalysts.[1][2][3] This guide provides an in-depth exploration of the core principles of SPAAC, offers detailed and field-proven experimental protocols, and presents a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.

The Bedrock of SPAAC: Understanding the 'Why' Before the 'How'

The elegance of SPAAC lies in its ability to orchestrate a highly specific and rapid chemical ligation under physiological conditions.[3][4] This is made possible by the unique properties of its two key reactants: a strained cyclooctyne and an azide.

1.1. The Power of Ring Strain: The Engine of the Reaction

The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, which are the smallest stable cyclic alkynes.[1][4] This strain, a consequence of the distortion of the ideal 180° bond angle of the alkyne, significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide.[4] This clever manipulation of molecular energetics allows the reaction to proceed swiftly at physiological temperature and pH.[1][4]

1.2. Bioorthogonality: The Key to Specificity

The term "bioorthogonal" signifies that the reacting functional groups—the azide and the strained alkyne—are chemically inert to the vast array of functional groups present in biological systems.[1][2] This mutual inertness ensures that the reaction proceeds with high selectivity, minimizing off-target reactions and preserving the native structure and function of biomolecules.[2]

1.3. The Mechanism: A Concerted and Efficient Union

The SPAAC reaction follows a concerted 1,3-dipolar cycloaddition mechanism. In this process, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][2][4] The absence of a copper catalyst is a paramount advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), particularly for in vivo and live-cell applications where copper-induced cytotoxicity is a significant concern.[1][3][5]

The Chemist's Toolkit: A Guide to SPAAC Reagents

The success of a SPAAC reaction hinges on the appropriate selection of the cyclooctyne and azide-functionalized molecules. The continuous development of novel cyclooctyne derivatives has been instrumental in expanding the applications of SPAAC by offering a range of reactivities and functionalities.[2]

2.1. A Parade of Cyclooctynes: Tailoring Reactivity to Your Needs

A variety of cyclooctynes have been synthesized, each with distinct reactivity profiles and physical properties. Some of the most commonly employed cyclooctynes include:

  • Dibenzocyclooctyne (DBCO or ADIBO): Among the most popular and highly reactive cyclooctynes, DBCO and its derivatives are prized for their rapid reaction kinetics with azides.[2] Their fused bicyclic structure imparts significant ring strain, making them ideal for applications requiring fast labeling.[2]

  • Bicyclo[6.1.0]nonyne (BCN): BCN exhibits fast reaction kinetics and is frequently used for protein labeling and the functionalization of nanoparticles.[6]

  • Difluorinated Cyclooctyne (DIFO): Developed by Bertozzi, DIFO is highly biocompatible and a valuable tool in drug discovery and live-cell imaging.

  • Biarylazacyclooctynone (BARAC): Known for its extremely high reactivity, BARAC is particularly suited for in vivo imaging and applications in sensitive biological environments.

The choice of cyclooctyne will depend on the specific application, considering factors such as desired reaction rate, stability, and solubility.

2.2. The Versatile Azide: A Bioorthogonal Handle

The azide group serves as a stable and relatively small bioorthogonal handle that can be readily introduced into a wide range of molecules, including proteins, nucleic acids, lipids, and small-molecule drugs.[2][3][] This versatility allows for the targeted modification of biomolecules for various downstream applications.[2]

In the Lab: Detailed Protocols for Key SPAAC Applications

The following protocols provide detailed, step-by-step methodologies for common SPAAC applications. These are intended as a starting point, and optimization may be required for specific experimental systems.

3.1. Protocol 1: General Protein Labeling with a DBCO-Fluorophore

This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-fluorophore stock solution (e.g., 10 mM in DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[4]

Procedure:

  • Reactant Preparation: Prepare a solution of the azide-modified protein at a known concentration.

  • SPAAC Reaction: Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% to maintain protein integrity.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Purification: Remove the unreacted DBCO-fluorophore and any byproducts using an appropriate purification method.[4] For proteins, SEC is often the method of choice.

  • Characterization: Characterize the labeled protein using techniques such as UV-Vis spectroscopy to determine the degree of labeling.

3.2. Protocol 2: Live-Cell Imaging of Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by fluorescent labeling via SPAAC.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azido-sugar (e.g., Ac4ManNAz)

  • DBCO-fluorophore

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde, optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar and incubate the cells for 24-72 hours to allow for incorporation into cell surface glycans.[1]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[1]

  • SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-fluorophore in cell culture medium or PBS. Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells three times with PBS to remove the unreacted fluorophore.[1]

  • Imaging: If desired, fix the cells. Mount the cells and image using a fluorescence microscope with the appropriate filter sets.[1]

3.3. Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-functionalized antibody in PBS

  • DBCO-drug linker stock solution in DMSO

  • Desalting column

  • Protein concentrator

Procedure:

  • Reaction Setup: To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[1]

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[1]

  • Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[1]

  • Concentration and Buffer Exchange: Concentrate the purified ADC and perform a buffer exchange using a protein concentrator if necessary.[1]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Quantitative Insights: Understanding SPAAC Kinetics

The kinetics of SPAAC reactions are typically second-order, and the rate is influenced by several factors.[4]

4.1. Factors Influencing Reaction Rates

  • Cyclooctyne Structure: The inherent strain and electronic properties of the cyclooctyne are the primary determinants of the reaction rate.[4][9] Modifications to the cyclooctyne ring can significantly enhance kinetics.[10]

  • Azide Electronics: The electronic properties of the azide can also play a role, with electron-withdrawing groups on the azide sometimes accelerating the reaction with electron-rich cyclooctynes.[11]

  • Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[4][11]

  • pH and Buffer: The reaction rate can be influenced by pH and the choice of buffer. For instance, reactions in HEPES buffer are often faster than in PBS at the same pH.[4][12]

4.2. Rate Constant Comparison of Common Cyclooctynes

The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, providing a comparative measure of their reactivity.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DIFO (R = OCH₂CO₂H)0.076[9]
BCN (R = H)0.14[9]
DIBO (R = H)0.17[9]
DIBAC (R = (CH₂)₃CO₂H)0.31[9]
fluor[11+1]CPP4.7 x 10⁻³[13]
m[9+1]CPP9.6 x 10⁻³[13]

Note: Reaction conditions can influence these rates.

Troubleshooting Common SPAAC Challenges

While SPAAC is a robust reaction, certain issues can arise. This section provides guidance on addressing common problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (degraded cyclooctyne or azide).Use fresh or properly stored reagents. Verify reagent integrity via NMR or mass spectrometry.[14]
Slow reaction kinetics.Increase reactant concentrations or reaction temperature (if biomolecule stability permits). Consider a more reactive cyclooctyne.[14]
Incompatible buffer or solvent.Try a different buffer system (e.g., HEPES instead of PBS). If solubility is an issue, add a co-solvent like DMSO.[14]
Multiple Products Observed Side reactions (e.g., thiol-yne reaction with cysteine residues).Block free thiols with iodoacetamide (IAM) prior to the SPAAC reaction.[8] Lower the reaction temperature or time to increase selectivity.[14]
Difficulty in Purification Inefficient removal of excess small molecules.For protein conjugates, ensure proper equilibration and running of the SEC column. For small molecule products, consider alternative purification methods like reverse-phase HPLC.[15]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the core concepts and experimental workflows involving SPAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage Strained_Alkyne->Triazole [3+2] Cycloaddition Azide Azide-Modified Molecule Azide->Triazole caption General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Add_DBCO Add DBCO-Fluorophore (Molar Excess) Start->Add_DBCO Incubate Incubate (RT or 4°C) Add_DBCO->Incubate Purify Purify (e.g., SEC) Incubate->Purify Characterize Characterize (e.g., UV-Vis) Purify->Characterize End End: Labeled Protein Characterize->End caption Experimental workflow for protein labeling using SPAAC.

Caption: Experimental workflow for protein labeling using SPAAC.

Conclusion and Future Outlook

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable technology in the toolkit of chemists and biologists.[4] Its bioorthogonality, rapid kinetics, and copper-free nature have paved the way for unprecedented studies of biomolecules in living systems and the development of novel therapeutic and diagnostic agents.[4] As research continues to yield even more reactive and stable cyclooctynes, the scope and power of SPAAC are poised to expand even further, promising exciting new discoveries and applications in the years to come.

References

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]

  • ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Available from: [Link]

  • PMC. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Available from: [Link]

  • AxisPharm. What is SPAAC?. Available from: [Link]

  • baseclick. Protocols. Available from: [Link]

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]

  • SciSpace. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available from: [Link]

  • ACS Publications. Strain-Promoted “Click” Chemistry for Terminal Labeling of DNA. Available from: [Link]

  • PMC. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Available from: [Link]

  • RSC Publishing. Signature of click chemistry in advanced techniques for cancer therapeutics. Available from: [Link]

  • RSC Publishing. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available from: [Link]

  • ResearchGate. Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition | Request PDF. Available from: [Link]

  • ACS Publications. Bioorthogonal Chemistry and Its Applications. Available from: [Link]

  • ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. Available from: [Link]

  • MDPI. Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Available from: [Link]

  • PMC. Click chemistry: A transformative technology in nuclear medicine. Available from: [Link]

  • RSC Publishing. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Available from: [Link]

  • ResearchGate. What HPLC program works best for separating unbound azides in a SPAAC reaction. Available from: [Link]

  • ACS Publications. Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition. Available from: [Link]

  • PMC. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Available from: [Link]

  • Interchim. Click chemistries. Available from: [Link]

  • BioProcess International. Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available from: [Link]

  • ResearchGate. (PDF) The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. Available from: [Link]

Sources

use of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione in synthesizing PET imaging probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione in PET Probe Synthesis

Abstract

This technical guide details the application of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (referred to herein as PMD-2,6 ) as a heterobifunctional linker for the synthesis of Positron Emission Tomography (PET) imaging probes. PMD-2,6 functions as a "click-ready" anhydride, enabling the rapid introduction of a bioorthogonal alkyne handle onto amine-bearing biomolecules (peptides, antibodies, nanoparticles) via ring-opening acylation. This handle subsequently facilitates site-specific radiolabeling with fluorine-18 ([¹⁸F]) or radiometals (⁶⁴Cu, ⁶⁸Ga) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Chemical Basis

The Molecule: Structure and Reactivity

PMD-2,6 is the cyclic anhydride of N-propargyliminodiacetic acid. Its utility in radiopharmaceutical chemistry stems from its dual functionality:

  • Morpholine-2,6-dione Ring (The Reactive Head): This six-membered cyclic anhydride is highly electrophilic. It reacts spontaneously with primary amines (e.g., lysine residues, N-terminal amines) under mild aqueous/organic conditions to form a stable amide bond. This reaction opens the ring, generating a free carboxylic acid which solubilizes the conjugate.

  • Propargyl Group (The Bioorthogonal Handle): The N-substituted alkyne remains inert during the acylation step but serves as a high-affinity docking site for azide-functionalized radioligands via "Click Chemistry."

Strategic Advantage in PET

Unlike linear activated esters (NHS-esters), PMD-2,6 does not require leaving groups that must be removed during purification. The ring-opening mechanism ensures atom economy. Furthermore, the resulting N-propargyl-iminodiacetic acid (IDA) monoamide moiety can essentially serve as a tridentate chelating motif (NO₂ donor set) for organometallic cores (e.g., [⁹⁹ᵐTc(CO)₃]⁺), although its primary use in PET is as a linker for ¹⁸F-prosthetic groups.

Mechanistic Workflow

The synthesis of a PET probe using PMD-2,6 follows a "Pre-targeting" or "Prosthetic Group" approach.

  • Bioconjugation: PMD-2,6 reacts with the precursor (Biomolecule-NH₂) to yield Alkyne-Biomolecule .

  • Radiosynthesis: An azide-bearing radiolabel (e.g., [¹⁸F]Fluoroethyl azide) is synthesized separately.

  • Click Ligation: The two components are coupled via CuAAC to form the final ¹⁸F-Triazole-Biomolecule .

G PMD PMD-2,6 (Anhydride) Inter Alkyne-Functionalized Conjugate PMD->Inter Ring Opening (pH 8.0-9.0) Bio Biomolecule (-NH2) Bio->Inter Final 18F-PET Probe (Triazole Linkage) Inter->Final CuAAC Click F18 [18F]R-N3 (Azide) F18->Final Cu Cu(I) Catalyst Cu->Final

Figure 1: Synthetic pathway utilizing PMD-2,6 for ¹⁸F-labeling of biomolecules.

Experimental Protocols

Protocol A: Bioconjugation (Introduction of Alkyne Handle)

Objective: To functionalize a peptide (e.g., cRGD) with PMD-2,6.

Reagents:

  • Peptide precursor (0.5 – 2.0 mg)

  • PMD-2,6 (Stock: 10 mg/mL in dry DMSO)

  • Buffer: 0.1 M Sodium Borate or Bicarbonate, pH 8.5

  • Purification: C18 Sep-Pak or Semi-prep HPLC

Procedure:

  • Dissolution: Dissolve the peptide in Borate buffer to a concentration of 2–5 mg/mL. Ensure pH is ~8.5.

  • Activation: Add PMD-2,6 (5–10 molar equivalents relative to peptide amines) slowly to the peptide solution while stirring.

    • Note: PMD-2,6 is susceptible to hydrolysis. Add the DMSO stock directly to the aqueous buffer and mix immediately.

  • Incubation: Agitate at Room Temperature (RT) for 30–60 minutes.

  • Quenching: (Optional) Add excess glycine or Tris buffer to quench unreacted anhydride, though hydrolysis usually suffices.

  • Purification:

    • Method: HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

    • Target: Collect the peak corresponding to Mass = [Peptide] + 153.1 Da (MW of PMD ring-opened adduct).

  • Lyophilization: Freeze-dry the purified fraction to obtain the white powder Alkyne-Peptide .

Protocol B: [¹⁸F]Click Radiolabeling

Objective: Conjugation of [¹⁸F]Fluoroethyl azide ([¹⁸F]FEA) to the Alkyne-Peptide.

Reagents:

  • [¹⁸F]FEA (distilled or purified via cartridge)

  • Alkyne-Peptide (0.2 – 0.5 mg)

  • CuSO₄ (0.1 M aq)

  • Sodium Ascorbate (0.5 M aq)

  • Ligand: THPTA or TBTA (stabilizes Cu(I))

  • Solvent: DMF/Water or DMSO/Water (1:1)

Procedure:

  • Reaction Setup: In a V-vial, combine:

    • 20 µL Alkyne-Peptide (in water/DMSO)

    • 10 µL CuSO₄ (0.1 M)

    • 10 µL THPTA ligand (0.1 M)

    • 20 µL Sodium Ascorbate (0.5 M) — Add last to initiate reduction of Cu(II) to Cu(I).

  • Addition of Activity: Add the [¹⁸F]FEA solution (in MeCN or DMF, typically 100–500 MBq).

  • Incubation: Heat at 40–60°C for 10–15 minutes.

  • Purification: Dilute with water and pass through a pre-conditioned C18 light Sep-Pak cartridge. Wash with water (5 mL) to remove free ¹⁸F-fluoride and copper salts. Elute product with Ethanol/Saline.

  • Formulation: Pass through a 0.22 µm sterile filter for injection.

Data Analysis & Quality Control

QC Parameters
ParameterMethodAcceptance Criteria
Identity HPLC (Co-injection with cold standard)Retention time match ± 0.5 min
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%
Molar Activity Derived from HPLC UV-peak area> 10 GBq/µmol (typical for receptor imaging)
Residual Copper ICP-MS or Colorimetric Test< 5 µ g/dose (safety limit)
Troubleshooting Guide
  • Issue: Low conjugation yield in Protocol A.

    • Cause: Hydrolysis of PMD-2,6 anhydride competes with amidation.

    • Solution: Increase pH to 9.0 (increases amine nucleophilicity) or increase PMD-2,6 equivalents (up to 20 eq). Ensure DMSO stock is dry.

  • Issue: Precipitation during Click Reaction.

    • Cause: Copper/Peptide aggregation.

    • Solution: Increase THPTA ligand concentration to better solubilize Cu(I).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Anhydride Chemistry).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Glaser, M., & Arstad, E. (2007). "Click Labeling" with 2-[18F]Fluoroethylazide for Positron Emission Tomography. Bioconjugate Chemistry, 18(3), 989-993.

  • PubChem. (n.d.). 4-(Prop-2-yn-1-yl)morpholine-2,6-dione Compound Summary. National Library of Medicine.

Application Notes & Protocols: Developing CNS-Active Agents Using the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Abstract: This comprehensive guide details the strategic use of the morpholine scaffold in the design and development of novel Central Nervous System (CNS)-active agents. Morpholine is a privileged heterocyclic motif renowned for its ability to impart favorable physicochemical and pharmacokinetic properties essential for CNS drug candidates. We will explore the medicinal chemistry principles, provide detailed synthetic protocols for key derivatives, and outline a robust workflow for biological evaluation, from initial in vitro screening to in vivo efficacy models. This document serves as a practical resource, blending established theory with actionable protocols to empower researchers in their quest for next-generation neurotherapeutics.

The Morpholine Scaffold: A Privileged Structure for CNS Drug Discovery

The development of drugs targeting the CNS is uniquely challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] A successful CNS drug must possess a delicate balance of physicochemical properties, including size, lipophilicity, polarity, and hydrogen bonding capacity, to achieve sufficient brain penetration while maintaining potency and selectivity for its intended target.[3]

The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, has emerged as a "privileged scaffold" in CNS drug discovery.[4][5] Its value stems from a unique combination of advantageous properties:

  • Balanced Hydrophilicity and Lipophilicity: The presence of both a nitrogen and an oxygen atom provides an optimal hydrophilic-lipophilic balance, a critical factor for enhancing BBB permeability.[6] This dual nature allows morpholine-containing compounds to have sufficient aqueous solubility for systemic circulation and the right degree of lipophilicity to partition into the lipid-rich environment of the BBB.[2][7]

  • Favorable pKa and Metabolic Stability: The nitrogen atom in the morpholine ring is a weak base, giving it a pKa value that is often close to physiological pH.[1][7] This ensures that a significant portion of the molecules remain in a neutral, more membrane-permeable state. Furthermore, the morpholine ring itself is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles and longer half-lives.[8]

  • Structural Versatility: The morpholine scaffold serves multiple roles in drug design.[2][7][9] It can:

    • Enhance Potency: The oxygen atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions within a target's binding site.[1][7]

    • Act as a Conformational Scaffold: Its flexible chair-like conformation can optimally orient pharmacophoric appendages to fit into diverse binding pockets.[1][7]

    • Modulate Pharmacokinetic (PK/PD) Properties: Incorporating a morpholine moiety is a well-established strategy to improve solubility, permeability, and metabolic stability, thereby enhancing the overall drug-like properties of a molecule.[5][10]

These attributes are exemplified in numerous FDA-approved CNS drugs, such as the antidepressant Reboxetine and the reversible monoamine oxidase-A inhibitor Moclobemide , underscoring the scaffold's proven track record in clinical applications.[11]

Medicinal Chemistry & Rational Design Principles

The successful design of a morpholine-based CNS agent hinges on understanding its structure-activity relationships (SAR). Modifications to the core and its substituents can dramatically influence target affinity, selectivity, and disposition.

Key Structure-Activity Relationship (SAR) Insights

The secondary nitrogen of the morpholine ring is the most common site for substitution, providing a versatile handle to attach various pharmacophoric groups and explore chemical space.[6] The choice of substituent is critical for directing the molecule to its intended biological target.

Table 1: Representative SAR of Morpholine Derivatives for CNS Targets

Target ClassGeneral Structure / ModificationImpact on Activity & SelectivityExample / Reference
Monoamine Oxidase B (MAO-B) N-aryl or N-aralkyl substitution, often with a chalcone or coumarin moiety.The morpholine ring interacts in the entrance cavity of the enzyme, directing the larger scaffold into the substrate cavity. Replacing piperidine with morpholine can increase MAO-B inhibitory potency by over 100-fold.[7]Dual AChE/MAO-B inhibitors for Alzheimer's Disease.[7]
Cholinesterases (AChE/BuChE) Linking the morpholine to a quinoline core via a short alkyl chain (e.g., 2-methylene linker).The morpholine acts as a key pharmacophoric unit with strong binding interactions. The length of the linker between the morpholine and the primary interacting scaffold is crucial for optimal potency.[12]Potent AChE inhibitors for Alzheimer's Disease therapy.[12]
Neurokinin 1 (NK1) Receptor Morpholine acts as a central scaffold to orient three distinct aryl/fluoroaryl groups.The rigid, chair-like conformation of the morpholine ring is essential for positioning the interacting arms correctly within the receptor binding site, acting as a "directing scaffold".[7]Aprepitant, used for chemotherapy-induced nausea.[7]
Kinases (e.g., PI3K) N-aryl substitution, where the aryl group is further functionalized.The morpholine moiety often serves to enhance solubility and metabolic stability, improving the overall pharmacokinetic profile of the kinase inhibitor, allowing it to reach CNS tumors.[7][13]Targeting kinases involved in glioblastoma.[7]
Visualization of the Drug Discovery Workflow

The development of a novel CNS agent is an iterative process that flows from initial design and synthesis through a rigorous cascade of biological testing and optimization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target Target Identification & Validation Design In Silico Design & SAR Analysis Target->Design Synth Chemical Synthesis of Morpholine Derivatives Design->Synth Assay Primary Target Engagement Assay (e.g., IC50) Synth->Assay Screening BBB BBB Permeability Assay (e.g., MDCK-MDR1) Assay->BBB Tox In Vitro Toxicity (e.g., HepG2) BBB->Tox PKPD Pharmacokinetics (PK) & Brain Penetration Tox->PKPD Candidate Selection Efficacy Behavioral/Disease Efficacy Models PKPD->Efficacy Tox_vivo In Vivo Toxicology (MTD) Efficacy->Tox_vivo Lead_Opt Lead Optimization (Iterative Cycle) Tox_vivo->Lead_Opt Refine Design Lead_Opt->Design

Caption: Iterative workflow for CNS drug discovery using the morpholine scaffold.

Synthetic Chemistry: Protocols and Strategies

The facile synthesis and functionalization of the morpholine ring are key to its widespread use.[8][14] Below are protocols for common and modern methods to generate libraries of morpholine-based compounds for screening.

Protocol 1: General Synthesis of N-Aryl Morpholines via Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds. It is highly reliable for coupling morpholine with a wide range of aryl halides or triflates, making it a cornerstone of library synthesis for SAR studies.

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide (1.0 equiv), the palladium catalyst, and the phosphine ligand.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the base.

  • Add morpholine (1.2-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine.

Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% for use in biological assays.

Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

Rationale: This foundational method builds the morpholine ring from readily available chiral or achiral amino alcohol precursors.[15][16] Modern protocols utilize reagents like ethylene sulfate for a clean, high-yielding annulation process.[15]

Materials:

  • 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Potassium tert-butoxide (t-BuOK, 2.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert atmosphere supplies

Procedure:

  • Dissolve the 1,2-amino alcohol (1.0 equiv) in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylene sulfate (1.05 equiv) in THF to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the N-monoalkylation intermediate.

  • Re-cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK, 2.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC or LC-MS.

  • Carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography to obtain the desired morpholine derivative.

Protocol 3: Asymmetric Synthesis of 2-Substituted Chiral Morpholines via Catalytic Hydrogenation

Rationale: Stereochemistry is paramount in drug action. Asymmetric hydrogenation of an unsaturated morpholine precursor is a highly efficient and atom-economical method to establish a chiral center with high enantioselectivity.[17]

Materials:

  • 2-Substituted 2H-1,4-oxazine (substrate, 1.0 equiv)

  • Chiral Rhodium or Iridium catalyst (e.g., [Rh(COD)(Me-DuPhos)]BF₄, 0.5-1 mol%)

  • Hydrogen source (H₂ gas, typically 30-50 atm)

  • Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a vial with the unsaturated morpholine substrate and the chiral rhodium catalyst.

  • Add the anhydrous, degassed solvent to dissolve the components.

  • Transfer the vial into the high-pressure hydrogenation vessel.

  • Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 30 atm).

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully vent the vessel and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, though often the reaction is clean enough for direct use.

  • Self-Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. Confirm the structure and purity via NMR and mass spectrometry.

Biological Evaluation: A Stepwise Screening Cascade

Once a library of morpholine derivatives has been synthesized, a systematic evaluation is required to identify promising lead compounds.

Visualization of a CNS Screening Cascade

G cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: ADME & BBB Penetration cluster_2 Tier 3: In Vivo Proof-of-Concept HTS High-Throughput Screen (HTS) Target Binding or Functional Assay Determine IC₅₀/EC₅₀ Cyto Cytotoxicity Assay e.g., HepG2, SH-SY5Y Determine CC₅₀ HTS->Cyto Filter Hits (Potency) BBB In Vitro BBB Model MDCK-MDR1 or hCMEC/D3 Determine Papp & Efflux Ratio Cyto->BBB Filter Hits (Therapeutic Index) MetStab Metabolic Stability Liver Microsomes Determine t₁/₂ BBB->MetStab Prioritize Candidates PK Rodent Pharmacokinetics (PK) Plasma & Brain Concentrations Determine Kp,uu MetStab->PK Select for In Vivo Efficacy In Vivo Efficacy Model e.g., EPM, MWM, MPTP Assess Therapeutic Effect PK->Efficacy

Caption: A tiered screening cascade for evaluating novel morpholine-based CNS agents.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Rationale: Predicting CNS penetration is a critical step. The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-glycoprotein, a major efflux transporter) is a widely accepted model to assess passive permeability and active efflux.[18][19]

Materials:

  • MDCK-MDR1 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • Lucifer yellow (paracellular permeability marker)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of Transwell® inserts at a high density. Culture for 3-5 days to form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow leak assay. Only use monolayers with high TEER and low Lucifer yellow permeability.

  • Permeability Assay (Apical to Basolateral, A-to-B):

    • Wash the cell monolayer with transport buffer (e.g., HBSS).

    • Add the test compound (at a final concentration of 1-10 µM, with DMSO <0.5%) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37 °C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at the beginning and end of the experiment.

  • Efflux Assay (Basolateral to Apical, B-to-A):

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) (where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber).

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation:

    • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp (A-to-B) < 2 x 10⁻⁶ cm/s

    • Potential P-gp Substrate (Active Efflux): ER > 2-3. Compounds with high efflux are less likely to achieve therapeutic concentrations in the brain.

Protocol 5: In Vivo Behavioral Model - The Elevated Plus Maze (EPM) for Anxiolytic Activity

Rationale: The EPM is a standard, validated behavioral paradigm used to screen for anxiolytic or anxiogenic effects of drugs in rodents.[20] It is based on the animal's natural aversion to open and elevated spaces.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms)

  • Rodents (mice or rats)

  • Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween-80/90% saline)

  • Positive control (e.g., Diazepam)

  • Video tracking software

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a set period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Interpretation:

    • An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.

    • The positive control (Diazepam) should produce a robust anxiolytic effect, validating the assay.

Visualizing a Relevant CNS Signaling Pathway

G MAO_B Monoamine Oxidase B (MAO-B) DA_met DOPAC (Inactive Metabolite) MAO_B->DA_met Oxidation DA_pre Dopamine (Presynaptic Neuron) DA_pre->MAO_B Reuptake & Metabolism DA_syn Dopamine (Synaptic Cleft) DA_pre->DA_syn Release DA_post Dopamine Receptors (Postsynaptic Neuron) DA_syn->DA_post Binding Effect Increased Dopaminergic Neurotransmission DA_post->Effect Morpholine Morpholine-based MAO-B Inhibitor Morpholine->MAO_B Inhibition

Caption: Mechanism of a morpholine-based MAO-B inhibitor in the brain.

References

  • Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, September 12). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

  • Kalueff, A. V., Stewart, A. M., & Gerlai, R. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

  • Kumar, A., & Liu, R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5702-5705. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • Wang, W., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Kumar, P., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [Link]

  • Zhang, H., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications. Retrieved from [Link]

  • Kumar, P., et al. (2022). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Kumar, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

Sources

Application Note: Safe Handling, Storage, and Integrity Protocols for Alkynated Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkynated morpholines (e.g., N-propargylmorpholine) act as critical bifunctional scaffolds in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. However, their dual functionality presents a unique safety paradox: the morpholine ring is susceptible to oxidative degradation, while the terminal alkyne poses severe explosion risks upon contact with specific transition metals. This guide provides a self-validating framework for the storage, handling, and synthesis of these compounds, moving beyond generic SDS advice to field-proven operational protocols.

Part 1: Chemical Profile & Hazard Identification[1]

The safety profile of alkynated morpholines is defined by the synergistic hazards of their two functional groups. Researchers must treat these compounds as energetic corrosives .

The Dual-Hazard Mechanism
Functional GroupHazard ClassMechanism of Failure
Morpholine Ring Corrosive / BasicOxidation: The secondary amine nitrogen (unless quaternized) is electron-rich and prone to N-oxide formation upon exposure to air, leading to yellowing and loss of potency. Hygroscopicity: Absorbs atmospheric moisture, hydrolyzing the alkyne or promoting polymerization.
Terminal Alkyne Energetic / ReactiveAcetylide Formation: The terminal proton (

) is acidic enough to react with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides . Polymerization: Exothermic polymerization can occur under heat or UV light.
Critical Incompatibility: The "Copper Rule"

WARNING: While Copper(I) is the standard catalyst for "Click" chemistry (CuAAC) involving these compounds, dry copper metal (spatulas, needles, fittings) must NEVER contact the neat alkynated morpholine.

  • Risk: Formation of Copper(I) Acetylide (

    
    ).[1]
    
  • Consequence: A shock-sensitive explosive that detonates upon drying or friction.[1]

Part 2: Storage Protocols & Self-Validating Integrity Checks

Generic "cool and dry" instructions are insufficient. We utilize a Traffic Light Integrity System to determine usability without expensive re-analysis.

The "Traffic Light" Visual Inspection Standard

Before every use, subject the compound container to this visual audit:

StatusVisual IndicatorChemical RealityAction Required
GREEN (Go) Colorless liquid or white crystalline solid. Free-flowing.>98% Purity. Nitrogen blanket intact.Proceed with experiment.
YELLOW (Caution) Faint yellow tint. Slight viscosity increase.<5% N-Oxide formation. Trace polymerization.Purify: Distill (liquids) or Recrystallize (solids) before critical steps.
RED (Stop) Dark amber/brown color. Precipitate/cloudiness. Solid crust on septum.Significant oxidation or acetylide contamination.DISCARD: Do not attempt to purify. Treat as hazardous waste.[2][3]
Storage Logic Workflow

The following decision tree illustrates the lifecycle management of alkynated morpholine stocks.

StorageLogic Start New Shipment / Existing Stock Inspect Visual Inspection (Traffic Light Protocol) Start->Inspect Condition1 Colorless / White Inspect->Condition1 Pass Condition2 Yellow / Viscous Inspect->Condition2 Degraded Condition3 Brown / Precipitate Inspect->Condition3 Failed ActionUse Argon Flush & Seal Store at 4°C Condition1->ActionUse ActionPurify Distillation / Recrystallization (Inert Atmosphere) Condition2->ActionPurify ActionWaste Quench & Dispose (See Waste Protocol) Condition3->ActionWaste ActionPurify->Inspect Re-evaluate

Caption: Logic flow for assessing compound integrity. Note the loop-back for purification: never use degraded material without re-validation.

Part 3: Safe Handling & Synthesis Protocols

The "Non-Metallic" Weighing Workflow

To eliminate the risk of acetylide formation during routine handling, strict material controls are required.

Materials Required:

  • Plastic or Porcelain Spatulas (NO METAL).

  • Glass Syringes (for liquids) or Plastic Weigh Boats.

  • Argon/Nitrogen balloon.

Protocol:

  • Environment: All transfers must occur in a fume hood.

  • Tool Selection: Verify no stainless steel spatulas or copper-alloy needles are present.

  • Aliquot:

    • Solids: Use a porcelain spatula to transfer to a tared glass vial.

    • Liquids: Use a glass syringe with a stainless steel needle ONLY IF the needle is immediately rinsed. Ideally, use a positive displacement pipette with plastic tips.

  • Blanketing: Immediately backfill the stock bottle with Argon before closing.

Safe "Click" Chemistry (CuAAC) Execution

When using Copper(I) catalysts (e.g.,


 + Sodium Ascorbate) to react the alkyne:
  • Order of Addition:

    • Dissolve Alkynated Morpholine + Azide partner in solvent (tBuOH/H2O) first.

    • Add the Copper source last as a solution. Never add neat alkyne to dry copper salts.

  • Chelation: Use ligands like TBTA or THPTA. These stabilize the Cu(I) species, preventing the formation of insoluble (and explosive) copper acetylide aggregates.

  • Quenching: Upon completion, add a chelator (EDTA or ammonium hydroxide) to sequester copper before workup.

Part 4: Emergency & Waste Management

Spillage & Exposure
  • Skin Contact: Morpholines are corrosive.[4] Rinse immediately with water for 15 minutes.[5] Do not use vinegar (exothermic neutralization risk on skin).

  • Spill Cleanup: Absorb with vermiculite. Do not use metal dustpans. Use plastic scoops.

Acetylide Mitigation (Disposal)

Never dispose of terminal alkynes directly into metal waste drums.

Quenching Protocol:

  • Dilute the waste stream with ethanol.

  • Add a slight excess of acetic acid (to protonate any acetylides).

  • Check pH (aim for pH 5-6).

  • Dispose of in the "Organic Solvents - Halogen Free" stream.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: N-Propargylmorpholine. Merck KGaA. Link(Note: Generalized link to SDS search for verification).

  • BenchChem. (2025).[2] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Link.

  • TCI Chemicals. (2024).[4] Safety Data Sheet: N-(3-Aminopropyl)morpholine. Link.

  • ScienceMadness. (2023). Copper(I) Acetylide Hazards and Properties. Link.

  • American Chemical Society (ACS). (2021). Study on exposing supported copper compounds to acetylene. ACS Publications. Link.

Sources

Application Note: Scale-Up Synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (also known as N-propargyliminodiacetic acid anhydride). This molecule is a critical heterobifunctional linker used extensively in PROTAC® development and Click Chemistry applications. It serves as a "hub" molecule, offering a reactive anhydride for conjugation to amines (e.g., E3 ligase ligands) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Moving from milligram-scale discovery to gram-scale or kilogram-scale production presents specific challenges, particularly regarding the handling of propargyl bromide (shock sensitivity/toxicity) and the moisture sensitivity of the target anhydride. This guide provides a self-validating, two-step process designed for safety and high purity without the need for chromatographic purification.

Strategic Analysis & Safety (E-E-A-T)

Synthetic Strategy

The synthesis is divided into two distinct unit operations to ensure quality control at the intermediate stage:

  • N-Alkylation: Reaction of Iminodiacetic acid (IDA) with Propargyl bromide under basic aqueous conditions to yield N-propargyliminodiacetic acid (PIDA).

  • Dehydrative Cyclization: Conversion of PIDA to the target morpholine-2,6-dione using Acetic Anhydride.

Why this route?

  • Cost-Efficiency: IDA is an inexpensive commodity chemical.

  • Purification: The intermediate (PIDA) is a zwitterionic solid that precipitates at its isoelectric point (pI), allowing for purification by simple filtration, avoiding silica gel chromatography.

  • Scalability: The cyclization utilizes acetic anhydride as both solvent and reagent, which can be removed by distillation, simplifying the workup to a crystallization process.

Critical Safety Protocol: Propargyl Bromide

Hazard: Propargyl bromide is a lachrymator, highly flammable, and potentially shock-sensitive.

  • Scale-Up Rule: Never use neat propargyl bromide for reactions >1g. Use the commercially available 80% solution in toluene . The toluene acts as a diluent/stabilizer, significantly reducing shock sensitivity and lowering the vapor pressure of the bromide.

  • Engineering Control: All transfers must occur in a closed system or a high-velocity fume hood. Reaction vessels must be grounded to prevent static discharge ignition.[1][2]

Chemical Pathway Visualization

SynthesisPathway IDA Iminodiacetic Acid (Starting Material) Inter N-Propargyliminodiacetic Acid (Stable Intermediate) IDA->Inter Step 1: N-Alkylation (aq. NaOH, pH 10-11) PropBr Propargyl Bromide (80% in Toluene) PropBr->Inter Target 4-(Prop-2-yn-1-yl) morpholine-2,6-dione (Target Anhydride) Inter->Target Step 2: Cyclization (65°C, 2h) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Target

Caption: Figure 1. Two-step synthetic pathway utilizing an aqueous alkylation followed by anhydride-mediated cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of N-Propargyliminodiacetic Acid (PIDA)

Objective: Produce the dicarboxylic acid intermediate at >95% purity via precipitation.

ParameterSpecification
Scale 50.0 g (Input IDA)
Limiting Reagent Iminodiacetic Acid (IDA)
Stoichiometry 1.0 eq IDA : 1.1 eq Propargyl Bromide : 2.2 eq NaOH
Expected Yield 75 - 85%

Protocol:

  • Dissolution: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Iminodiacetic acid (50.0 g, 375 mmol) in Water (200 mL) .

  • Basification: Cool to 0°C. Slowly add NaOH (33.0 g, 825 mmol) dissolved in water (100 mL) to adjust pH to ~11. Note: The solution must remain homogenous.

  • Alkylation: Add Propargyl bromide (80% wt in toluene, 46 mL, ~412 mmol) dropwise over 60 minutes via an addition funnel. Maintain internal temperature <10°C to minimize hydrolysis of the bromide.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 18 hours. The toluene layer will float on top.

  • Workup (Isoelectric Precipitation):

    • Separate the organic (toluene) layer and discard it as halogenated waste.

    • Wash the aqueous layer once with Ethyl Acetate (100 mL) to remove unreacted alkyl bromide.

    • Transfer aqueous layer to a beaker. Cool to 0-5°C.[3]

    • Slowly acidify with Conc. HCl to pH 2.0 - 2.5 . Critical: Do not overshoot pH < 1.5 or the hydrochloride salt may solubilize.

    • The product will precipitate as a white crystalline solid.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 50 mL) and acetone (1 x 50 mL). Dry in a vacuum oven at 50°C for 12 hours.

    • Checkpoint: Check 1H NMR (D2O). Expected peaks:

      
       4.05 (s, 4H, N-CH2-COOH), 3.95 (d, 2H, propargyl-CH2), 2.90 (t, 1H, alkyne-CH).
      
Step 2: Cyclization to 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Objective: Dehydrate the diacid to the cyclic anhydride.

ParameterSpecification
Scale 40.0 g (Input PIDA)
Reagent Acetic Anhydride (Solvent/Reagent)
Stoichiometry Excess (5-6 vol relative to mass)
Expected Yield 80 - 90%

Protocol:

  • Setup: Place PIDA (40.0 g, 234 mmol) into a 500 mL single-neck flask.

  • Dehydration: Add Acetic Anhydride (200 mL) .

  • Reaction: Heat the suspension to 65°C under an inert atmosphere (N2 or Ar).

    • Observation: The solid will dissolve as it converts to the anhydride, forming a clear yellow/orange solution. Stir for 2-3 hours.

    • QC Check: Take a small aliquot, remove solvent in vacuo, and run IR. Look for the characteristic anhydride doublet (approx. 1760 and 1810 cm⁻¹). If broad -OH stretch remains (3000-3500 cm⁻¹), continue heating.

  • Concentration: Concentrate the solution on a rotary evaporator at 50°C to remove the majority of acetic anhydride and acetic acid byproduct. A thick oil or semi-solid will remain.

  • Crystallization:

    • Add dry Toluene (50 mL) and re-evaporate (azeotropic removal of acetic acid). Repeat twice.

    • Suspend the residue in dry MTBE (Methyl tert-butyl ether) (150 mL) or a mixture of EtOAc/Hexane (1:1) .

    • Heat to reflux to dissolve, then cool slowly to 0°C.

  • Filtration: Collect the off-white crystals under N2 (hygroscopic). Wash with cold Hexane.

  • Storage: Store in a desiccator at -20°C. The product hydrolyzes back to the diacid if exposed to moist air.

Process Workflow & Engineering Controls

ProcessFlow cluster_0 Zone 1: Aqueous Alkylation (Fume Hood) cluster_1 Zone 2: Anhydride Formation (Moisture Free) Step1 Reactor A: IDA + NaOH + Propargyl Bromide (Temp < 10°C, Agitation: High) Sep Phase Separation (Remove Toluene Waste) Step1->Sep Ppt Acidification (pH 2.0) & Filtration Sep->Ppt Step2 Reactor B: PIDA + Ac2O (65°C, N2 Atmosphere) Ppt->Step2 Dry Intermediate >12h Strip Vacuum Distillation (Remove AcOH/Ac2O) Step2->Strip Cryst Crystallization (MTBE/Hexane) Strip->Cryst

Caption: Figure 2. Operational workflow emphasizing the transition from aqueous processing to moisture-sensitive handling.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield (Step 1) pH drift during reaction.The alkylation releases HBr, lowering pH. Ensure starting pH is ~11 and use sufficient excess base (2.2 eq).
Oiling out (Step 1) Incomplete acidification.PIDA is zwitterionic. If pH is not exactly at the pI (approx 2.0-2.5), it remains soluble.
Product is sticky (Step 2) Residual Acetic Acid.Acetic acid is difficult to remove. Use toluene azeotropes during concentration.
Low Melting Point Hydrolysis.The anhydride ring opened due to moisture. Recrystallize from dry acetic anhydride/toluene or store under Ar.

References

  • Propargyl Bromide Safety Data Sheet. Fisher Scientific. (Accessed 2023).[2] Provides critical toxicity and handling data for the 80% toluene solution.Link

  • Synthesis of morpholine-2,5-diones from amino acids. PMC (NIH). (2021). Discusses the general cyclization strategies for morpholine-dione derivatives which informs the anhydride formation logic.Link

  • Scale-up Synthesis of Propargyl-PEG Derivatives. BenchChem. Protocols for handling propargyl bromide in alkylation reactions.[4]Link

  • PubChem Compound Summary: 4-(prop-2-yn-1-yl)morpholine-2,6-dione. National Library of Medicine.Verification of chemical structure and identifiers.Link

  • Iminodiacetic Acid Anhydride Synthesis Precedents. PrepChem.General methodology for converting N-substituted IDA to anhydrides using dehydrating agents.Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in alkyne-azide click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Click Chemistry Technical Assistance Center. If you are experiencing low yields, precipitation, or inconsistent kinetics in your azide-alkyne cycloadditions, you are not alone. While "click" chemistry implies simplicity, the thermodynamic and kinetic realities of CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted) reactions often require rigorous optimization.

This guide moves beyond basic instructions to the mechanistic causality of failure. We will diagnose your specific issue by analyzing the reaction environment, catalyst integrity, and steric parameters.

Module 1: The Copper-Catalyzed (CuAAC) Diagnostic Suite

For reactions involving terminal alkynes and aliphatic azides using Cu(I) catalysis.

Q1: My reaction mixture turned from colorless/yellow to blue/green, and the yield is negligible. What happened?

Diagnosis: Catalyst Death via Oxidation. The Mechanism: The active catalyst is Cu(I).[1][2][3][4][5] However, Cu(I) is thermodynamically unstable in aqueous media and rapidly oxidizes to Cu(II) in the presence of atmospheric oxygen. Cu(II) is catalytically inactive for the cycloaddition and appears blue/green (the color of hydrated copper sulfate). If you see blue, your reaction is dead.

The Fix (The "Reductant Shield" Protocol):

  • Increase Ascorbate Loading: The standard 1:1 ratio of Cu:Ascorbate is often insufficient for long reactions open to air. Increase to 1:5 or 1:10 (Cu:Ascorbate) to maintain a "reducing environment" that instantly regenerates Cu(I) if it oxidizes.

  • Ligand Stabilization: Naked copper oxidizes in minutes. You must use a stabilizing ligand. The ligand wraps the Cu(I) center, sterically blocking oxygen attack while allowing the small azide/alkyne substrates to bind.

  • Degassing: For critical low-concentration steps, sparge buffers with argon for 15 minutes.

Q2: I am labeling a protein, but it precipitated immediately upon adding the catalyst.

Diagnosis: Ligand-Induced Aggregation (The TBTA Error). The Mechanism: Many protocols suggest TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). While effective in organic synthesis, TBTA is poorly soluble in water. When added to aqueous protein solutions, it acts as a seed for aggregation, often crashing out the protein along with the catalyst.

The Fix: Switch to THPTA or BTTAA .

  • THPTA: Contains hydroxyl groups that render the Cu-ligand complex completely water-soluble. It protects proteins from denaturation and prevents precipitation.

  • BTTAA: Second-generation ligand that allows for even lower copper loading, reducing cytotoxicity in live-cell applications.

LigandWater SolubilityProtection from OxidationRecommended Use
TBTA PoorModerateOrganic synthesis, robust polymers
THPTA High HighProtein labeling, aqueous buffers
BTTAA High Very High Live cell surface labeling, sensitive proteins
Module 2: The Strain-Promoted (SPAAC) Optimization Hub

For copper-free reactions using cyclooctynes (DBCO, BCN).[2]

Q1: I am seeing high non-specific background binding in my cell lysates, even without the azide.

Diagnosis: The "Thiol-Yne" Side Reaction. The Mechanism: While SPAAC is bioorthogonal, it is not perfectly selective. Strained alkynes (especially DBCO) are electrophilic enough to react with free thiols (cysteine residues) via a thiol-yne addition, particularly in abundant proteins like albumin. This creates false positives.

The Fix:

  • Alkylation Block: Pre-treat lysates with iodoacetamide (IAA) or N-ethylmaleimide (NEM) to cap free cysteines before adding the DBCO probe.

  • Switch to BCN: Bicyclononyne (BCN) is less lipophilic and generally exhibits lower non-specific thiol reactivity than DBCO, though it reacts slightly slower.

Q2: My reaction yield is <50% despite overnight incubation.

Diagnosis: Second-Order Kinetic Limitation. The Mechanism: SPAAC relies on ring strain, not a catalyst.[6][7][8] The rate constant (


) is typically 0.1 – 1.0 M⁻¹s⁻¹. If your reactants are dilute (e.g., µM range), the reaction rate drops exponentially.

The Fix:

  • Concentration is King: Reactants should be kept at the highest possible concentration. If you must work at µM levels, you need a large excess (10-50 equivalents) of the cyclooctyne probe to drive pseudo-first-order kinetics.

  • Select the Fastest Cyclooctyne:

CyclooctyneRate Constant (

)
LipophilicitySpecificity Risk
DBCO ~0.3 - 1.0 M⁻¹s⁻¹HighHigh (Thiol reactivity)
BCN ~0.1 - 0.3 M⁻¹s⁻¹LowLow
DIBO ~0.1 M⁻¹s⁻¹HighModerate
Module 3: Experimental Protocols & Logic
Standardized CuAAC Bioconjugation Protocol

Designed to prevent precipitation and oxidation.

  • Prepare Stocks:

    • CuSO₄: 20 mM in water.[9]

    • THPTA Ligand: 100 mM in water.[9]

    • Sodium Ascorbate: 100 mM in water (Make Fresh! Ascorbate degrades within hours; yellowing indicates degradation).

  • The "Pre-Complexation" Step (CRITICAL):

    • Do not add copper and ligand separately to the protein.

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA). Incubate for 2 minutes. This forms the stable catalytic complex.

  • Reaction Assembly:

    • Protein/Azide (50 µL).[9]

    • Alkyne Probe (Add 2-5 equivalents).[9]

    • Add Pre-complexed Cu-THPTA (Final conc: 0.5 - 1 mM).

    • Start: Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: 1 hour at RT, protected from light.

Troubleshooting Logic Tree

Use this flowchart to diagnose failures in real-time.

ClickTroubleshooting Start Start: Low Reaction Yield ReactionType Reaction Type? Start->ReactionType CuAAC CuAAC (Copper) ReactionType->CuAAC SPAAC SPAAC (Copper-Free) ReactionType->SPAAC ColorCheck Is solution Blue/Green? CuAAC->ColorCheck Oxidation Cause: Cu(I) Oxidation Fix: Add excess Ascorbate (10eq) & Degas buffers ColorCheck->Oxidation Yes PrecipCheck Did Protein Precipitate? ColorCheck->PrecipCheck No (remains yellow/clear) LigandIssue Cause: Insoluble Ligand (TBTA) Fix: Switch to THPTA or BTTAA PrecipCheck->LigandIssue Yes BackgroundCheck High Non-Specific Signal? SPAAC->BackgroundCheck ThiolYne Cause: Thiol-Yne Side Rxn Fix: Alkylate (IAA) or use BCN BackgroundCheck->ThiolYne Yes KineticCheck Reaction too slow? BackgroundCheck->KineticCheck No ConcIssue Cause: Low k2 Rate Constant Fix: Increase Probe Conc (>20eq) or Switch BCN -> DBCO KineticCheck->ConcIssue Yes

Figure 1: Decision matrix for diagnosing click chemistry failures based on visual cues and kinetic data.

References
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational review on bioorthogonal chemistries including SPAAC).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA superiority and ascorbate ratios).

  • Dommerholt, J., et al. (2010).[10] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. (Introduction of BCN and comparison to DBCO).

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloadditions.[] Bioconjugate Chemistry. (Detailed analysis of the DBCO-thiol side reaction).

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie. (Development of BTTAA ligand).

Sources

preventing side reactions in the N-alkylation of morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The Imide Integrity Hub is now online.[1]

This guide addresses the technical challenges of N-alkylating morpholine-2,6-dione (also known as diglycolic imide). Unlike robust cyclic imides like phthalimide or succinimide, the morpholine-2,6-dione ring is structurally fragile.[1] The intracyclic ether oxygen increases the electrophilicity of the carbonyl carbons, making the ring exceptionally prone to nucleophilic attack and subsequent ring-opening hydrolysis.[1]

Part 1: The Diagnostic Matrix

Use this decision engine to identify the root cause of your reaction failure immediately.

Observation Chemical Diagnosis Root Cause Immediate Action
White precipitate forms upon adding water/acid during workup.Ring Opening (Hydrolysis) The imide ring cleaved into a diglycolic acid monoamide derivative.[1]Check solvent water content (<50 ppm required).[1] Switch to a non-nucleophilic base (e.g., Cs₂CO₃).[1]
Low Yield + Multiple Spots on TLC (close Rf).[1]O-Alkylation Ambident nucleophile attack.[1] The oxygen atom of the imide reacted instead of the nitrogen.[1][2][3]Switch solvent to a more polar, aprotic one (DMF/DMAc) to solvate the cation and favor the "softer" N-attack.[1]
Starting Material Recovery despite harsh conditions.Poor Deprotonation The base was too weak or the alkyl halide is unreactive.[1]Use a stronger, non-nucleophilic base (e.g., BEMP or TMG) or add a catalyst (KI/NaI) for Finkelstein exchange.[1]
Gummy/Polymeric Residue .Polymerization Ring opening followed by intermolecular condensation.[1]Reduce reaction temperature.[1] Lower concentration (0.1 M).[1]

Part 2: The Mechanism & Pathway Visualization

Understanding the competition between the desired N-alkylation and the fatal ring-opening pathway is critical.

ReactionPathways Start Morpholine-2,6-dione (Substrate) Anion Imide Anion (Resonance Stabilized) Start->Anion Deprotonation (Fast) Open_Prod Ring-Opened Amide-Acid Start->Open_Prod Path C: Nucleophilic Attack (Fatal - Hydrolysis) Base Base (B:) Base->Start N_Prod N-Alkyl Product (Thermodynamic) Anion->N_Prod Path A: N-Attack (Major - Polar Aprotic) O_Prod O-Alkyl Imidate (Kinetic/Side) Anion->O_Prod Path B: O-Attack (Minor - Non-polar) RX Alkyl Halide (R-X) RX->Anion H2O Trace Water / OH- H2O->Start

Figure 1: Competitive pathways.[1] Path A is desired.[1] Path C is the primary failure mode due to the high electrophilicity of the ether-flanked carbonyls.

Part 3: The "Imide Integrity" Protocol

Objective: N-alkylation of morpholine-2,6-dione with a primary alkyl halide. Standard: >80% Yield, <5% Ring Opening.

Reagents & Setup
  • Substrate: Morpholine-2,6-dione (1.0 equiv)

  • Alkylating Agent: Primary Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv) - Selected for the "Cesium Effect" which enhances solubility and N-selectivity.[1]

  • Solvent: Anhydrous DMF or NMP (Stored over 4Å molecular sieves).[1]

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst.[1]

Step-by-Step Methodology
  • Dehydration (Critical):

    • Flame-dry a round-bottom flask under vacuum and backfill with Argon.[1]

    • Why: Morpholine-2,6-dione hydrolyzes 10x faster than succinimide.[1] Even atmospheric moisture can trigger ring opening.[1]

  • Solvation:

    • Dissolve morpholine-2,6-dione in anhydrous DMF (0.2 M concentration).

    • Add Cs₂CO₃.[1] Stir at room temperature for 15 minutes.

    • Observation: The solution may turn slightly cloudy. This is the formation of the cesium imidate salt.[1]

  • Alkylation:

    • Add the alkyl halide dropwise.[1] If using a chloride or bromide, add TBAI.[1]

    • Temperature Control: Heat to 50–60°C .

    • Warning: Do NOT exceed 80°C. High heat promotes thermodynamic breakdown of the ring.[1]

  • Monitoring:

    • Monitor via TLC.[1]

    • Stop Condition: Stop immediately upon consumption of starting material.[1] Extended stirring leads to degradation.[1]

  • Workup (The Danger Zone):

    • Do not use basic aqueous washes. [1]

    • Dilute reaction mixture with Ethyl Acetate.[1]

    • Wash rapidly with cold dilute HCl (0.1 M) or saturated NH₄Cl.[1]

    • Why: The product is stable in acid but will hydrolyze instantly in basic water (pH > 9).[1]

Part 4: Technical FAQ (Deep Dive)

Q1: Why can't I use Sodium Hydride (NaH) like I do for other imides? A: You can, but it is risky.[1] NaH generates H₂ gas and creates a "naked" super-nucleophilic anion.[1] If your solvent contains any trace water, NaH generates NaOH, which attacks the morpholine-2,6-dione ring carbonyls immediately, cleaving it to the acid-amide.[1] Cs₂CO₃ is milder and buffers the system, preventing the pH spike that kills the ring.[1]

Q2: I see a spot with a slightly higher Rf than my product. What is it? A: This is likely the O-alkylated imidate . Imides are ambident nucleophiles.[1]

  • Fix: Switch the solvent to a more polar aprotic solvent (DMF > Acetone > THF).[1] Polar solvents solvate the cation (Cs⁺/K⁺), leaving the nitrogen lone pair more available for attack (Hard-Soft Acid-Base theory).[1]

Q3: Can I use the Mitsunobu reaction instead? A: Yes, and it is often superior. If you have the alcohol (R-OH) instead of the alkyl halide, use DIAD/PPh₃.[1]

  • Mechanism:[4][5][6][7] The Mitsunobu reaction proceeds under neutral conditions, which preserves the sensitive morpholine-2,6-dione ring better than base-mediated alkylation.[1]

  • Protocol: Dione (1.0 eq), R-OH (1.0 eq), PPh₃ (1.2 eq) in THF.[1] Add DIAD (1.2 eq) dropwise at 0°C.

Q4: Why is the ring so unstable compared to glutarimide? A: Electronic induction. The oxygen atom at position 4 of the ring is electron-withdrawing.[1] It pulls electron density away from the carbonyl carbons (positions 2 and 6), making them significantly more electrophilic (δ+).[1] This lowers the energy barrier for nucleophilic attack (hydrolysis) compared to the methylene group found in glutarimide.[1]

Part 5: References

  • Synthesis of Morpholine-2,6-dione Derivatives:

    • Source: PrepChem.[1] "Synthesis of 4-FMOC-morpholine-2,6-dione."

    • Relevance: Establishes the standard precursor method (cyclization of iminodiacetic acid) which is the alternative to direct alkylation.[1]

  • O- vs N-Alkylation in Cyclic Imides:

    • Source: ACS GCI Pharmaceutical Roundtable.[1] "Avoiding Over-alkylation and Selectivity in Imides."

    • Relevance: foundational rules for solvent effects on ambident nucleophile selectivity.[1]

  • Stability of Morpholine Derivatives:

    • Source: National Institutes of Health (NIH) / PubMed.[1] "Synthesis of N-substituted morpholine nucleoside derivatives."

    • Relevance: Discusses the stability and reactivity of the morpholine core under alkylation conditions.

  • Mitsunobu Reaction on Imides:

    • Source: Organic Chemistry Portal.[1] "Mitsunobu Reaction: Application to Imides."[1]

    • Relevance: Validates the neutral-condition alternative for sensitive imide substrates.

Sources

Technical Support Center: Copper Removal from Morpholine-Containing CuAAC Products

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Cu-Morpholine-Complex

Status: Open Priority: High (Toxic Impurity / Catalyst Poisoning) Assigned Specialist: Senior Application Scientist

The Core Challenge: Competitive Chelation

Why is this hard? Standard copper removal protocols (simple water washes or Celite filtration) often fail with morpholine-containing compounds. Morpholine is a secondary amine ether that acts as a monodentate or bidentate ligand. In a CuAAC (Click) reaction, the residual Copper(I) or Copper(II) does not just "float" freely; it coordinates to the nitrogen in your morpholine ring.

You are not just washing away dirt; you are fighting a chemical equilibrium. To remove the copper, you must introduce a scavenger with a higher stability constant (log K) for copper than your morpholine product.

Mechanism of Failure vs. Success

CompetitiveChelation cluster_0 The Battle for Copper Cu Residual Copper (Cu+ / Cu2+) Complex STABLE IMPURITY [Cu-Morpholine Complex] Cu->Complex binds to Morph Your Product (Morpholine Moiety) Morph->Complex chelates Scavenger Removal Agent (EDTA / Thiol / NH3) Complex->Scavenger Competition Pure Purified Product Complex->Pure Cu Released Waste Cu-Scavenger Waste (Discard) Scavenger->Waste Stronger Bond (Displacement)

Caption: Visualizing the competitive displacement required to break the Product-Copper bond.

Troubleshooting Guides & Protocols

Select the protocol based on your product's solubility profile.

Method A: Liquid-Liquid Extraction (For Organic-Soluble Products)

Best for: Hydrophobic morpholine derivatives dissolved in DCM, EtOAc, or Toluene.

The Logic: EDTA is effective, but Ammonia is superior for amine-containing products. Ammonia forms the deep blue tetraamminecopper(II) complex,


, which is extremely water-soluble and stable enough to strip copper from the morpholine nitrogen [1].

Protocol:

  • Oxidation: If the reaction was kept strictly anaerobic (Cu(I)), stir the open reaction mixture for 15 minutes to allow air oxidation to Cu(II). Cu(II) is easier to extract with ammonia.

  • Preparation: Prepare a wash solution of 10% NH₄OH (aq) saturated with NH₄Cl .

    • Why NH₄Cl? It acts as a buffer and increases the ionic strength, forcing organic products back into the organic phase (salting out).

  • The Wash:

    • Dilute reaction mixture with organic solvent (e.g., DCM).[1]

    • Wash with the Ammonia/Ammonium Chloride solution (1:1 volume ratio).

    • Observation: The aqueous layer should turn vibrant blue.

  • Repetition: Repeat wash until the aqueous layer is colorless (usually 3–4 times).

  • Final Polish: Wash once with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Solid-Supported Scavengers (For All Solubilities)

Best for: High-value APIs, water-soluble products, or when <5 ppm Cu is required.

The Logic: Do NOT use amine-based scavengers (like diamine or imidazole functionalized silica). Your morpholine product will compete with them. You must use Thiol (SH) or Thiourea functionalized silica. The Sulfur-Copper bond is significantly stronger than the Nitrogen-Copper bond, driving the equilibrium to near-complete removal [2].

Protocol:

  • Selection: Use SiliaMetS® Thiol or QuadraPure® TU .

  • Stoichiometry: Add 4–5 equivalents of scavenger relative to the initial copper catalyst loading (not the product).

  • Solvent Compatibility: Works in Water, MeOH, DMSO, DCM, DMF.

  • Process:

    • Add resin to the reaction vessel.[2]

    • Stir (do not use magnetic stir bars if they grind the silica; overhead stirring or shaking is preferred) for 4 hours at room temperature or 1 hour at 50°C.

  • Filtration: Filter through a fritted glass funnel or a 0.45 µm PTFE filter.

  • Analysis: Check filtrate color. If clear, proceed.

Method C: Chromatography Modifiers (The "Streaking" Fix)

Best for: Final purification when traces remain.

The Logic: Copper causes morpholine compounds to "streak" or "tail" on silica columns because the metal interacts with the silanols.

Protocol:

  • Mobile Phase: Add 1% Triethylamine (TEA) or 0.5% EDTA-saturated water to your mobile phase.

  • Mechanism: TEA saturates the silica surface sites, while EDTA keeps the copper in the mobile phase, preventing it from dragging the product behind.

Comparative Data: Selecting the Right Method

MethodCu Removal EfficiencyProduct LossCostCompatibility
Ammonia Wash Good (down to ~50 ppm)Low (if salted out)LowOrganic-soluble products only
EDTA Wash ModerateModerate (pH dependent)LowpH sensitive products may degrade
Silica-Thiol Resin Excellent (<5 ppm) Negligible HighUniversal (Organic & Aqueous)
Crystallization VariableHigh (Mother liquor loss)LowRequires solid crystalline product

Decision Matrix

Use this workflow to determine your cleanup strategy.

DecisionTree Start Start: CuAAC Reaction Complete Solubility Is Product Water Soluble? Start->Solubility Yes Yes (Aqueous/DMSO) Solubility->Yes Polar No No (DCM/EtOAc) Solubility->No Non-Polar Resin Use SiliaMetS® Thiol (Solid Scavenger) Yes->Resin Wash NH4OH / NH4Cl Extraction No->Wash Check Check Cu Levels (Color/ICP-MS) Resin->Check Wash->Check Pass Pass (<10 ppm) Check->Pass Fail Fail (>10 ppm) Check->Fail Column Column Chromatography (+1% TEA) Fail->Column Column->Pass

Caption: Workflow for selecting the optimal copper removal strategy based on solubility and purity requirements.

Frequently Asked Questions (FAQs)

Q: My product turned blue/green after the reaction. Is this normal? A: No, this indicates significant copper contamination. The blue/green color comes from oxidized Cu(II) coordinating with your morpholine product. You must perform a removal step (Method A or B) immediately. Do not proceed to biological assays, as copper is cytotoxic.

Q: Can I use Chelex® 100 resin? A: Chelex 100 uses iminodiacetic acid groups. While effective for free copper, it may not be strong enough to displace copper already bound to a morpholine ring. Thiol-based scavengers are chemically superior for this specific competition [3].

Q: What are the regulatory limits for Copper? A: According to ICH Q3D Guidelines , the Permitted Daily Exposure (PDE) for copper is:

  • Oral: 3000 µ g/day (approx. 300 ppm for a 10g daily dose).

  • Parenteral (Injection): 300 µ g/day (approx. 30 ppm) [4].

  • Recommendation: Aim for <10 ppm to ensure safety across all applications.

Q: I am doing a "Green Chemistry" process. Which method is best? A: Solid-supported scavengers (Method B) are the greenest option. They reduce solvent waste associated with multiple extractions and the silica can often be recycled or disposed of as solid waste rather than generating liters of aqueous ammonia waste.

References

  • Gawande, M. B., et al. (2013). "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 116(6), 3722–3811.

  • SiliCycle Inc. (2024). "Metal Scavenging Solutions: SiliaMetS® Thiol vs. Amine." SiliCycle Application Notes.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855.

  • International Council for Harmonisation (ICH).[3] (2019). "Guideline Q3D (R1) on Elemental Impurities." European Medicines Agency.[4]

Sources

Technical Support Center: Addressing Poor Solubility of Functionalized Morpholine-2,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the morpholine-2,6-dione scaffold is a promising starting point for a wide range of therapeutic candidates. However, the very features that can make these compounds potent can also lead to significant challenges, most notably poor aqueous solubility. High crystallinity and the lipophilic nature of many functional groups necessary for biological activity often result in compounds that are difficult to work with in screening assays and even more challenging to formulate for in vivo studies.

This guide is designed to be your first point of reference when you encounter these solubility roadblocks. We will move beyond simple solvent suggestions to explore the underlying causes of poor solubility and provide a structured, rational approach to overcoming them. Here, you will find both quick-reference FAQs and in-depth troubleshooting guides complete with step-by-step protocols, all grounded in established scientific principles.

Section 1: FAQs - The First Line of Defense

This section provides quick answers to the most common initial questions regarding the solubility of morpholine-2,6-dione derivatives.

Q1: Why are my newly synthesized morpholine-2,6-dione derivatives consistently showing poor solubility in aqueous buffers?

A: The poor solubility of this class of compounds typically stems from two primary physicochemical properties. Firstly, the planar, rigid core of the morpholine-2,6-dione can promote strong intermolecular interactions, leading to a highly stable crystal lattice that is difficult for solvent molecules to break apart. Secondly, the functional groups (substituents) added to enhance potency are often hydrophobic, increasing the molecule's overall lipophilicity (logP) and reducing its affinity for aqueous environments.[1]

Q2: What is the quickest method to solubilize my compound for a preliminary in vitro screening assay?

A: For initial high-throughput screening or preliminary biological assays, the use of a co-solvent system is the most direct approach.[2][3] The standard practice is to first create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[4] This stock can then be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid artifacts or cellular toxicity. If precipitation occurs upon dilution, a systematic co-solvent screen is your next logical step.

Q3: My compound is potent, but I can't achieve a high enough concentration for my in vivo efficacy studies. What should I do?

A: This is a common and critical juncture in drug development. When simple co-solvent systems are insufficient for achieving the required exposure for animal studies, you must move to more advanced formulation strategies. The most common and effective approaches for preclinical development include creating amorphous solid dispersions, utilizing lipid-based formulations, or performing chemical modifications to create a more soluble prodrug.[5][6][7] The choice depends on the compound's specific properties and the intended route of administration.

Q4: Can I predict which of my designed analogues will have better solubility?

A: Yes, to an extent. Computational tools can predict properties like logP (lipophilicity) and polar surface area (PSA). According to the General Solubility Equation (GSE), solubility is inversely related to both logP and the compound's melting point.[1] Therefore, designing analogues that strategically reduce lipophilicity or disrupt crystal packing (which lowers the melting point) can lead to improved solubility. Tactics include adding flexible polar groups or replacing aromatic rings with nitrogen-containing heterocycles.[8]

Section 2: In-Depth Troubleshooting Guides

When standard approaches fail, a more systematic methodology is required. This section provides detailed troubleshooting for persistent solubility issues.

Guide 1: The Compound Precipitates Upon Dilution from Organic Stock
  • Problem: Your morpholine-2,6-dione derivative is fully dissolved in your DMSO stock, but forms a visible precipitate or a cloudy suspension when diluted into aqueous media (e.g., PBS, cell culture media).

  • Underlying Cause: You are exceeding the thermodynamic solubility limit of the compound in the final aqueous/co-solvent mixture. The DMSO concentration is insufficient to keep the compound in solution.

  • Solution: Systematic Co-solvent & pH Screening

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[2][9] For compounds with ionizable groups, adjusting the pH to ensure the compound is in its charged (salt) form can dramatically increase aqueous solubility.[10][11]

    • Troubleshooting Steps:

      • Identify Ionizable Groups: Examine your structure. Does it have acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups? If so, pH modification is a powerful tool.

      • Conduct a pH-Solubility Profile: Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9). Add an excess of your solid compound to each, equilibrate for 24 hours, centrifuge, and measure the concentration of the supernatant. This will reveal the pH at which your compound is most soluble. Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[11][12]

      • Perform a Co-solvent Screen: If the compound is neutral or if pH adjustment is insufficient, screen a panel of pharmaceutically acceptable co-solvents.[10] Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 300, PEG 400). Test various concentrations (e.g., 5%, 10%, 20%) of each co-solvent in your primary aqueous buffer to find the minimum concentration required to maintain solubility.

Co-Solvent Typical Starting Concentration Key Considerations
Ethanol5-10% (v/v)Common, but can have biological effects at higher concentrations.
Propylene Glycol (PG)10-20% (v/v)Generally well-tolerated; can increase solution viscosity.
PEG 300/40010-30% (v/v)Excellent solubilizers for many hydrophobic compounds.[9]
Dimethyl Sulfoxide (DMSO)< 1% for in vivoHigh solubilizing power but potential for toxicity limits its use in vivo.[4]
Guide 2: Low Dissolution Rate Limits Oral Bioavailability
  • Problem: You have an orally administered compound, but plasma exposure is low and highly variable, despite having acceptable permeability. You suspect the drug is not dissolving fast enough in the GI tract.

  • Underlying Cause: The absorption of your compound is "dissolution rate-limited." For poorly soluble (BCS Class II) drugs, the rate-limiting step for absorption is how quickly the solid drug can dissolve into the gastrointestinal fluids.[12] The crystalline form of your compound has a slow dissolution rate.

  • Solution: Amorphous Solid Dispersions (ASDs)

    • Rationale: An amorphous solid dispersion (ASD) involves dispersing the drug (API) in an inert carrier, usually a polymer, at a molecular level.[5] This process prevents the API from forming a stable crystal lattice. The resulting amorphous form exists in a higher energy state, which significantly enhances its aqueous solubility and dissolution rate.[13][14]

    • Troubleshooting Steps:

      • Select a Carrier: The choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common choices as they help improve the wettability and dissolution of the hydrophobic drug.[15][16]

      • Choose a Preparation Method:

        • Solvent Evaporation: This is the most accessible method at the lab scale. Both the drug and the polymer are dissolved in a common organic solvent, which is then removed under vacuum, leaving a solid dispersion.[17][18] This is suitable for initial preclinical studies.

        • Hot-Melt Extrusion (HME): This solvent-free method involves mixing the drug and polymer and heating them until they form a molten solution, which is then cooled and solidified.[16] HME is highly scalable and often used in later-stage development.

      • Characterize the ASD: After preparation, it is crucial to confirm that the drug is indeed amorphous using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Then, perform in vitro dissolution tests to confirm the enhanced dissolution rate compared to the crystalline drug.

Guide 3: Core Scaffold Modification is Required for a New Series
  • Problem: An entire chemical series based on a specific morpholine-2,6-dione scaffold is plagued by intractably low solubility, hindering the entire discovery program.

  • Underlying Cause: The core scaffold itself has fundamental physicochemical liabilities (e.g., high planarity, excessive lipophilicity) that cannot be overcome by simple formulation tricks.

  • Solution: Rational Structural Modification & Prodrug Strategies

    • Rationale: Instead of fighting the inherent properties of the molecule with formulation, you can permanently alter the molecule itself. This can be done by adding solubilizing functional groups or by creating a prodrug.[1][19] A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical cleavage.[20][21][22] This approach allows you to attach a highly soluble promoiety to the parent drug, which is then cleaved off after administration.[23][24]

    • Troubleshooting Steps:

      • Structural Modification:

        • Identify a "solvent-exposed" region of your molecule (a position that does not interact with the biological target) where modifications can be made.

        • Introduce small, polar, and flexible functional groups. A classic strategy is to add another morpholine ring, as its non-planar character disrupts crystal packing and the heteroatoms improve hydration.[19][25] Other beneficial groups include those with hydroxy, amino, or carboxylic acid termini.[19]

      • Prodrug Approach:

        • Identify a suitable "handle" on your parent molecule for attaching a promoiety, such as a hydroxyl or amine group.

        • Select a promoiety that will impart high water solubility. Common choices include phosphate esters, amino acid esters, or polyethylene glycol (PEG) chains.[20][23]

        • Design a linker that will be stable in formulation but readily cleaved in vivo by common enzymes (e.g., esterases, phosphatases) to release the active drug.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Co-solvent Screening
  • Preparation: Prepare 10 mg/mL stock solutions of your compound in DMSO. Prepare stocks of your chosen co-solvents (e.g., 50% v/v Ethanol in water, 50% v/v PG in water, 50% v/v PEG400 in water).

  • Execution: In a 96-well plate, add your primary aqueous buffer (e.g., PBS pH 7.4).

  • Create a dilution series of each co-solvent stock to achieve final co-solvent concentrations of 2%, 5%, 10%, 15%, and 20% in the wells.

  • Add a fixed amount of your compound's DMSO stock to each well to reach the target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant and below 0.5%.

  • Analysis: Seal the plate and let it equilibrate at room temperature for 1-2 hours. Visually inspect each well for precipitation or cloudiness. For a quantitative result, use nephelometry or a similar light-scattering method to measure insolubility.

  • Result: Identify the co-solvent and the lowest concentration that keeps your compound in solution.

Protocol 2: Lab-Scale Preparation of an ASD via Solvent Evaporation
  • Solubilization: Weigh out the desired amounts of your morpholine-2,6-dione and the chosen polymer carrier (e.g., a 1:3 drug-to-PVP ratio).

  • Dissolve both components completely in a suitable volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Removal: Connect the flask to a rotary evaporator. Reduce the pressure and use a warm water bath (typically 40-50°C) to evaporate the solvent completely. Continue evaporation until a thin, glassy film or solid mass is formed and no solvent remains.

  • Final Drying: Scrape the solid from the flask and place it in a vacuum oven overnight to remove any residual solvent.

  • Processing: Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the powder using DSC (absence of a melting peak for the drug) and PXRD (absence of sharp diffraction peaks). Perform dissolution testing to compare its performance against the physical mixture and the pure crystalline drug.

Section 4: Visualization & Workflows

Diagrams

Solubilization_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo / Preclinical start Poorly Soluble Morpholine-2,6-Dione check_assay Assay Type? start->check_assay cosolvent Use DMSO Stock (Final <0.5%) check_assay->cosolvent In Vitro advanced Advanced Formulation Needed check_assay->advanced In Vivo precip Precipitation? cosolvent->precip screen Conduct Co-solvent / pH Screen precip->screen Yes strategy Select Strategy advanced->strategy asd Solid Dispersion (ASD) strategy->asd Oral, Dissolution Rate Limited lipid Lipid-Based System strategy->lipid High LogP prodrug Structural Mod / Prodrug strategy->prodrug Core Scaffold Problem

Caption: Decision workflow for selecting a solubility enhancement strategy.

ASD_Mechanism cluster_0 Before Formulation cluster_1 ASD Formulation cluster_2 After Formulation crystalline Crystalline Drug High Lattice Energy Slow Dissolution process Dispersion in Polymer Matrix crystalline->process amorphous Amorphous Dispersion Drug Molecularly Dispersed No Crystal Lattice Fast Dissolution process->amorphous

Caption: Mechanism of solubility enhancement via amorphous solid dispersion.

Prodrug_Strategy Prodrug Soluble Prodrug (Morpholine-2,6-dione + Solubilizing Moiety) Admin Administration (e.g., Oral, IV) Prodrug->Admin Cleavage In Vivo Cleavage (e.g., by Esterases) Admin->Cleavage ActiveDrug Active Parent Drug (at Target Site) Cleavage->ActiveDrug Excretion Solubilizing Moiety (Cleared from body) Cleavage->Excretion

Sources

optimization of reaction time and temperature for N-propargylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Propargylation Reaction Optimization

A Senior Application Scientist's Guide to Mastering Reaction Time and Temperature

Welcome to the technical support center for N-propargylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the propargyl group as a critical synthetic handle. The introduction of this moiety, while powerful, is sensitive to reaction parameters. This document moves beyond simple protocols to provide a deeper understanding of the interplay between time and temperature, equipping you with the knowledge to troubleshoot and optimize your reactions effectively.

Core Principles: The Temperature-Time-Selectivity Nexus

Before addressing specific issues, it is crucial to understand the fundamental principles governing N-propargylation. The reaction is typically a nucleophilic substitution (SN2) where an amine attacks a propargyl electrophile (e.g., propargyl bromide).

  • Temperature's Role: Temperature directly influences the reaction rate. According to the Arrhenius equation, a higher temperature provides the molecules with greater kinetic energy, increasing the frequency and energy of collisions, thus accelerating the rate of product formation. However, this is not a universal solution. Elevated temperatures can also provide the activation energy for undesired side reactions, such as elimination, rearrangement of the propargyl group to an allenyl species, or decomposition of starting materials and products.[1][2]

  • Time's Role: Reaction time is intrinsically linked to conversion. An insufficient reaction time will result in a low yield due to incomplete conversion of the starting material. Conversely, an excessively long reaction time, even at an appropriate temperature, can allow slower-forming side products to accumulate, reducing the overall purity and isolated yield of the desired N-propargylated product.

The goal of optimization is to find the "sweet spot"—the temperature and time that maximize the formation of the desired product while minimizing the formation of impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during N-propargylation in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting amine. What are the likely causes and how do I fix it?

Answer: Low conversion is a classic sign that the reaction lacks sufficient energy or time to proceed to completion.

  • Initial Diagnosis: The primary culprits are either too low a temperature or an insufficient reaction time. Sterically hindered amines or less reactive propargylic electrophiles (e.g., chlorides instead of bromides) often require more forcing conditions.

  • Systematic Troubleshooting Steps:

    • Verify Reagents: First, ensure your reagents are not compromised. Is the amine pure? Is the base strong enough and dry? Was the solvent anhydrous? Polar aprotic solvents like DMF and acetonitrile are often effective for this reaction.[1][3]

    • Incremental Temperature Increase: If reagents are verified, increase the reaction temperature in a controlled manner. If you started at room temperature (20-25 °C), try increasing to 40 °C, then 60 °C. Use a stable heating source like an oil bath for precise temperature control. A study on the propargylation of phenols found that increasing the temperature from 70 °C to 90 °C was necessary for certain substrates, completing the reaction in just one hour with 93% yield.[2]

    • Extend Reaction Time: If a moderate temperature increase doesn't yield significant improvement, or if you are concerned about thermal degradation, extend the reaction time. A reaction that gives 20% conversion in 2 hours might reach >90% conversion if left for 12 or 24 hours. Monitor the reaction progress periodically (e.g., every 2-4 hours) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

    • Consider a Better Leaving Group: If you are using a propargyl derivative with a poor leaving group (like a chloride), consider switching to propargyl bromide or even a propargyl tosylate, which can significantly improve reaction kinetics.[4]

Question 2: The conversion is high, but my crude product is a complex mixture with significant byproducts. How can I improve selectivity?

Answer: This is a classic sign of over-reaction, where the conditions are too harsh, leading to side reactions. The key is to reduce the energy input or the reaction duration.

  • Initial Diagnosis: The most common cause is excessive temperature or allowing the reaction to proceed long after the starting material has been consumed. Common byproducts include the di-propargylated amine (if a primary amine was used), and allenic isomers.

  • Systematic Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical first step. Lowering the temperature will decrease the rate of all reactions, but it will disproportionately affect side reactions that have a higher activation energy. Try reducing the temperature by 15-20 °C from your previous condition.

    • Time-Course Study: The optimal yield and purity often exist in a narrow time window. Set up the reaction and withdraw a small aliquot every hour. Quench and analyze each aliquot by TLC, GC, or LC-MS to determine the point at which the product concentration is maximized and byproduct formation begins to accelerate.

    • Control Stoichiometry: To avoid di-alkylation of primary amines, you can sometimes use a slight excess of the amine relative to the propargyl halide. Conversely, if your starting amine is precious, using a small excess (1.1-1.2 equivalents) of the propargyl halide can help drive the reaction to completion, but this must be paired with careful time monitoring to prevent over-reaction of the product.

    • Choice of Base: A very strong, non-nucleophilic base can sometimes promote elimination or isomerization. If you are using a strong base like sodium hydride (NaH), consider switching to a milder inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).[3][4]

Question 3: How do I design an experiment to systematically optimize both temperature and time for a novel substrate?

Answer: A systematic approach using a reaction matrix is the most efficient method. This involves running a series of small-scale, parallel experiments where you vary both temperature and time.

  • Experimental Design:

    • Select Variables: Choose 3-4 temperatures and 3-4 time points. For example, Temperatures: Room Temp (25 °C), 40 °C, 60 °C. Times: 2h, 6h, 18h.

    • Set Up Matrix: Arrange your experiments in a grid (see Table 1). This will result in 9 parallel reactions.

    • Execute: Use small vials (e.g., 2 mL reaction vials) with stir bars. Add your substrate, solvent, and base to each vial. Place them in separate heating blocks or oil baths pre-set to the target temperatures. Add the propargyl halide to start the reactions.

    • Analyze: At each designated time point, quench the corresponding reactions. Analyze the yield and purity of each reaction using a quantitative method like ¹H NMR with an internal standard, or GC/LC with a calibration curve.

    • Interpret: Plot the results to visualize the optimal conditions.

This methodical approach provides a comprehensive dataset to confidently select the best conditions for scale-up.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a good starting point for temperature and time for a typical N-propargylation? For a reaction of a simple secondary amine with propargyl bromide using K₂CO₃ as a base in DMF, starting at room temperature (25 °C) for 12-18 hours is a reasonable first attempt. If conversion is low, a gentle increase to 50-60 °C for 2-4 hours is a logical next step.[3][5]
How do my choices of solvent and base affect the optimal conditions? They have a significant impact. Solvents: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally superior as they solubilize the amine and the base while promoting the SN2 mechanism, often allowing for lower temperatures and shorter times.[1][2] Bases: A stronger base (e.g., NaH) will deprotonate the amine more effectively, potentially allowing the reaction to proceed at a lower temperature. However, milder bases like K₂CO₃ are often sufficient and can reduce the risk of side reactions.[3]
Can I use microwave heating for this reaction? Yes, microwave-assisted synthesis is an excellent technique for N-propargylation.[6][7] The rapid and efficient heating can dramatically reduce reaction times from hours to minutes. However, direct translation of temperature from conventional heating is not always possible, and optimization of microwave conditions (temperature, power, and time) is still required.[6]
My starting material is an alcohol or thiol. Do the same principles apply? Yes, the core principles of optimizing time and temperature for O- and S-propargylation are very similar to N-propargylation. These heteroatoms are also excellent nucleophiles. The Nicholas reaction provides an alternative acid-mediated pathway for propargylation, which can be useful for complex or base-sensitive molecules.[8][9]

Data Presentation & Experimental Protocols

Table 1: Example Matrix for Reaction Optimization

This table structure should be used to record the results from the systematic optimization experiment described in Troubleshooting Question 3.

Reaction IDTemperature (°C)Time (h)Conversion (%) (by LCMS)Purity (%) (by LCMS)Isolated Yield (%)
A12521598-
A22564597-
A32518859580
B1402609655
B2406989491
B34018>9982 (byproducts)75
C1602>999088
C2606>9975 (byproducts)68
C36018>9950 (decomposition)41

From this hypothetical data, condition B2 (40 °C for 6 hours) appears optimal.

Protocol: Systematic Optimization of N-Propargylation

This protocol details the execution of a 3x3 optimization matrix as described above.

Materials:

  • Amine substrate

  • Propargyl bromide (or other propargyl electrophile)

  • Base (e.g., K₂CO₃, anhydrous)

  • Anhydrous solvent (e.g., DMF)

  • 9 x 2 mL reaction vials with small magnetic stir bars

  • Heating blocks or oil baths capable of maintaining the desired temperatures

  • Analytical equipment (TLC plates, LC-MS, or GC-MS)

Procedure:

  • Preparation: Label nine reaction vials (A1-C3). To each vial, add the amine (e.g., 0.1 mmol, 1.0 equiv), the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv), and the anhydrous solvent (e.g., 0.5 mL).

  • Temperature Equilibration: Place vials A1-A3 in a stirrer plate at 25 °C. Place vials B1-B3 in a heating block pre-heated to 40 °C. Place vials C1-C3 in a heating block pre-heated to 60 °C. Allow the mixtures to stir for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add the propargyl bromide (e.g., 0.12 mmol, 1.2 equiv) to each of the nine vials. Note the start time.

  • Time Point Sampling:

    • At t = 2 hours , remove vials A1, B1, and C1.

    • At t = 6 hours , remove vials A2, B2, and C2.

    • At t = 18 hours , remove vials A3, B3, and C3.

  • Quenching and Workup: For each vial removed, immediately add 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly. Allow the layers to separate.

  • Analysis: Withdraw a sample from the organic layer of each vial for analysis. Use LC-MS or GC-MS to determine the ratio of starting material to product and the presence of any byproducts.

  • Data Compilation: Record your results in a table similar to Table 1 to identify the optimal reaction conditions.

Visualizations: Workflows and Reaction Pathways

Diagram 1: Experimental Workflow for Optimization

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis prep1 Dispense Substrate, Base, & Solvent into 9 Vials (A1-C3) start Initiate all reactions with Propargyl Halide prep1->start temp_a Set A (A1, A2, A3) to 25°C temp_b Set B (B1, B2, B3) to 40°C temp_c Set C (C1, C2, C3) to 60°C time1 t = 2h: Quench A1, B1, C1 start->time1 2 hours time2 t = 6h: Quench A2, B2, C2 time1->time2 4 hours analysis Analyze all 9 samples (LC-MS, GC, NMR) time1->analysis time3 t = 18h: Quench A3, B3, C3 time2->time3 12 hours time2->analysis time3->analysis result Identify Optimal Temp & Time analysis->result G reactants R₂NH + Propargyl-X desired_product Desired Product R₂N-CH₂-C≡CH reactants->desired_product Optimal Temp & Time (Kinetic Control) side_product3 Decomposition Products reactants->side_product3 Excessive Temp side_product1 Over-alkylation (Primary Amine) RN(CH₂-C≡CH)₂ desired_product->side_product1 Excess Time/ Propargyl-X side_product2 Isomerization R₂N-CH=C=CH₂ (Allene) desired_product->side_product2 High Temp (Thermodynamic Control) desired_product->side_product3 Excessive Temp/ Long Time

Caption: Desired reaction pathway versus common temperature/time-induced side reactions.

References

  • Boruwa, J., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(59), 33891-33941. [Link]

  • Ramírez-López, P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3426. [Link]

  • Wisniewska, H. M., & Jarvo, E. R. (2015). Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines. Organic Letters, 17(22), 5602-5605. [Link]

  • Berrichi, A., et al. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link]

  • da Silva, W. A., et al. (2019). Optimization of reaction conditions for the N-alkylation of pyrrole. ResearchGate. [Link]

  • Wang, Z., & Li, C. (2022). Catalytic enantioselective propargylation and reaction design. Nature Synthesis, 1, 429–438. [Link]

  • Ross, S. P., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4566-4569. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by propargylation. Organic Chemistry Portal. [Link]

  • Das, P., & Tunge, J. A. (2019). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. ACS Catalysis, 9(10), 9672-9678. [Link]

  • Wisniewska, H. M., & Jarvo, E. R. (2015). Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines. Organic Letters, 17(22), 5602-5605. [Link]

  • Wisniewska, H. M., & Jarvo, E. R. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(23), 11629-11642. [Link]

  • Yekymov, Y. (2024). Propargylation of a hydroxy-terminated polymer? ResearchGate. [Link]

  • Roda, G., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]

  • da Silva, F. M., et al. (2020). Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. Beilstein Journal of Organic Chemistry, 16, 168-174. [Link]

  • Li, Z., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6259. [Link]

  • Szekely, I., et al. (1984). New process for the preparation of propargyl amines.
  • Hisada, H., et al. (2018). Effect of solvents on polymerization of N-propargylamide monomer and secondary structure of polymer. Polymer Chemistry, 9(4), 435-442. [Link]

  • Ramírez-López, P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Ramírez-López, P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]

  • Ramachandran, P. V. (2017). Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. SciSpace. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 12(3), 1966-1976. [Link]

  • Barham, J. P., et al. (2017). Photoredox Propargylation of Aldehydes Catalytic in Titanium. Organic Letters, 19(9), 2398-2401. [Link]

  • Jadhav, S. L., et al. (2018). Plausible mechanism for N-Propylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

  • Kim, H., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 29(2), 395. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Ross, S. P., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4566-4569. [Link]

Sources

Technical Support Center: Managing Hygroscopic Reagents in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling hygroscopic reagents in morpholine synthesis. Here, we will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to ensure the integrity and success of your synthesis.

The Challenge of Hygroscopicity in Morpholine Synthesis

Morpholine, a crucial heterocyclic compound in pharmaceuticals and organic synthesis, is often synthesized via the dehydration of diethanolamine using strong, hygroscopic acids like sulfuric acid.[1] The term "hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[2] In the context of morpholine synthesis, the presence of water can significantly hinder the reaction, leading to reduced yields and the formation of unwanted byproducts.[3]

The hygroscopic nature of reagents presents a multifaceted challenge. Increased moisture content can lead to physical changes such as caking, chemical degradation through hydrolysis, and alterations in purity, rendering the materials unsuitable for the manufacturing process.[4] Therefore, a thorough understanding of the hygroscopicity of each raw material and the implementation of appropriate management strategies are critical for successful and reproducible morpholine synthesis.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during morpholine synthesis, with a focus on problems arising from hygroscopic reagents.

Q1: My morpholine yield is consistently low. What are the likely causes related to moisture?

A1: Low yields in morpholine synthesis, particularly in the diethanolamine dehydration route, are frequently linked to excess water in the reaction mixture. Here’s a breakdown of the primary causes:

  • Hygroscopic Starting Materials: Diethanolamine itself can absorb atmospheric moisture. More critically, the concentrated sulfuric acid used as a catalyst is highly hygroscopic. If these reagents have been improperly stored and have absorbed water, the catalytic efficiency of the acid will be diminished.

  • Inefficient Water Removal: The dehydration of diethanolamine is a reversible reaction. The presence of water can inhibit the forward reaction, thereby reducing the yield.[3] If the distillation or water-trapping apparatus is not efficient, the equilibrium will not be effectively driven towards the product.

  • Inadequate Drying of Glassware: Laboratory glassware can have a thin film of adsorbed moisture.[5] Failing to properly dry all glassware before use introduces water directly into the reaction.

Q2: I'm observing the formation of significant byproducts. Can this be related to water content?

A2: Yes, excessive water can lead to the formation of byproducts. In the diethylene glycol (DEG) route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE).[3] Incomplete conversion, which can be exacerbated by catalyst deactivation due to impurities (including water), can leave AEE in the product mixture. In the diethanolamine route, side reactions can be promoted by diluted acid catalyst, a direct consequence of excess water.

Q3: My concentrated sulfuric acid appears less viscous than usual. Is this a concern?

A3: Absolutely. A noticeable decrease in the viscosity of concentrated sulfuric acid is a strong indicator that it has absorbed a significant amount of water from the atmosphere. This dilution reduces its effectiveness as a dehydrating agent and catalyst in the reaction, which will almost certainly lead to a lower yield of morpholine.

Troubleshooting Flowchart: Diagnosing and Resolving Low Yields

Below is a logical workflow to troubleshoot common issues in morpholine synthesis, particularly those related to hygroscopic reagents.

Caption: Logical workflow for troubleshooting morpholine synthesis.

Best Practices for Managing Hygroscopic Reagents

To mitigate the detrimental effects of moisture, a stringent protocol for handling hygroscopic materials is essential.

Storage and Handling
  • Airtight Containers: Store all hygroscopic reagents in tightly sealed containers. For particularly sensitive materials, consider using containers with liners or seals that provide an additional barrier against moisture.

  • Inert Atmosphere: For highly hygroscopic solids, storing them in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon) is best practice.[5][6]

  • Minimize Exposure: When weighing or transferring hygroscopic reagents, do so quickly and in a low-humidity environment if possible. Avoid leaving containers open to the atmosphere for extended periods.

Drying of Reagents and Solvents

Even with careful storage, some reagents may require drying before use.

Reagent/SolventCommon Drying AgentProcedure
Diethanolamine Molecular Sieves (4Å)Add activated molecular sieves to the diethanolamine and allow it to stand for at least 24 hours before use.
Sulfuric Acid N/A (Use fresh, high-purity)It is generally not practical to dry concentrated sulfuric acid in a standard lab setting. It is crucial to use a fresh, unopened bottle of high-purity acid.
Reaction Solvents Varies (e.g., Sodium, CaH₂)The choice of drying agent depends on the solvent. For instance, toluene can be dried over sodium metal, while dichloromethane can be distilled from calcium hydride. Always consult safety protocols for handling reactive drying agents.[7]
Experimental Setup for Anhydrous Conditions

A well-designed experimental setup is your first line of defense against atmospheric moisture.

Protocol: Setting up a Reaction Under an Inert Atmosphere
  • Drying Glassware: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours or flame-dry under a vacuum.[5]

  • Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).

  • Inert Gas Inlet and Bubbler: Connect the reaction flask to a source of inert gas via a gas inlet adapter. The gas outlet should be connected to a bubbler (e.g., containing mineral oil) to allow for the release of excess pressure while preventing the backflow of air.

  • Addition of Reagents: Add liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

Experimental Workflow Diagram

AnhydrousSetup InertGas Inert Gas Source (N₂ or Ar) DryingTube Drying Tube (e.g., CaCl₂) InertGas->DryingTube ReactionFlask Reaction Flask (Oven or Flame-Dried) DryingTube->ReactionFlask Gas Inlet Condenser Condenser ReactionFlask->Condenser Septum Septum for Reagent Addition Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet

Sources

Validation & Comparative

LC-MS analysis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione reaction products

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Profiling of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione Reaction Products: A Comparative Analytical Guide

Executive Summary & Molecule Context

4-(Prop-2-yn-1-yl)morpholine-2,6-dione (CAS: 5799-76-8) serves as a potent heterobifunctional linker in drug development. It combines a highly electrophilic cyclic anhydride (morpholine-2,6-dione core) for amine conjugation with a propargyl group for bioorthogonal "Click" chemistry (CuAAC).

Unlike standard NHS-esters, this molecule generates a free carboxylic acid upon ring-opening, significantly altering the polarity of the final conjugate. This guide addresses the critical analytical challenge: the reaction products are polar, acidic, and often poorly retained on standard C18 columns. We compare three analytical workflows—Reverse Phase (RPLC), Hydrophilic Interaction (HILIC), and In-Situ Derivatization—to determine the optimal strategy for characterization.

Reaction Pathways & Analytical Targets

Before selecting a method, one must understand the species present in the mixture. The anhydride is moisture-sensitive; therefore, LC-MS analysis often detects the hydrolyzed diacid rather than the intact reagent unless specific precautions are taken.

ReactionPathways Reagent Reagent: 4-(Prop-2-yn-1-yl) morpholine-2,6-dione (MW 153.14) Product Target Product: Amide-Acid Conjugate (Polar/Acidic) Reagent->Product + Amine (Ring Opening) Byproduct Degradation: N-propargyl iminodiacetic acid (Diacid, MW 171.15) Reagent->Byproduct + H2O (Hydrolysis) Amine Nucleophile: Primary Amine (R-NH2) Amine->Product Water Impurity: Water (Hydrolysis) Water->Byproduct

Figure 1: Reaction pathways determining the analyte mixture. The analytical goal is often to resolve the Target Product (Amide-Acid) from the Hydrolytic Degradant (Diacid).

Comparative Analysis of LC-MS Methodologies

The following comparison evaluates three distinct workflows for analyzing the reaction mixture.

Method A: Reverse Phase LC (C18)

The Standard Approach

  • Mechanism: Hydrophobic interaction.[1]

  • Performance:

    • Pros: Excellent for the propargyl group and hydrophobic amine conjugates. Robust and ubiquitous.

    • Cons:Critical Failure for the hydrolyzed diacid and small polar amide products. These species often elute in the void volume (

      
      ), leading to ion suppression and poor quantification.[2] The acidic mobile phase suppresses the ionization of the carboxylic acid product.
      
  • Verdict: Suitable only if the conjugated amine is highly hydrophobic.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Recommended Approach for Polar Products

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Performance:

    • Pros: Superior retention of the polar "half-acid" products and the diacid degradant. Compatible with high-organic mobile phases (Acetonitrile), which enhances ESI sensitivity by 5–10x compared to aqueous RPLC.

    • Cons: Longer equilibration times; sensitivity to sample diluent (must be high organic).

  • Verdict: Gold Standard for monitoring the reaction kinetics and hydrolysis.

Method C: In-Situ Derivatization (Methanol Quench)

The Stabilization Strategy

  • Mechanism: Chemical conversion of the unstable anhydride to a stable methyl ester before analysis.

  • Performance:

    • Pros: Stabilizes the reactive species immediately. The resulting methyl ester is more hydrophobic than the free acid, improving retention on C18.

    • Cons: Adds a sample prep step. Cannot distinguish between "reacted anhydride" and "hydrolyzed diacid" if not careful (both can be methylated).

  • Verdict: Useful for QC of the starting material purity.

Comparative Data Summary

MetricMethod A: C18 RPLCMethod B: HILIC (Amide)Method C: Derivatization + C18
Stationary Phase C18 (e.g., BEH C18)Amide / Zwitterionic (e.g., BEH Amide)C18 (e.g., CSH C18)
Mobile Phase Water/MeCN + 0.1% Formic AcidMeCN/Water + 10mM NH4OAc (pH 9)Water/MeOH + 0.1% Formic Acid
Retention (Diacid) Void Volume (

)
Strong Retention (

)
Moderate (

)
Peak Shape Tailing (due to free acid)Sharp / SymmetricalSharp
MS Sensitivity ModerateHigh (High organic desolvation)High
Suitability Hydrophobic ConjugatesPolar Conjugates / Hydrolysis Reagent Purity QC

Detailed Experimental Protocols

Protocol 1: HILIC-MS for Reaction Monitoring (Recommended)

This protocol allows direct observation of the acidic reaction products without derivatization.

1. Sample Preparation:

  • Take 10 µL of the reaction mixture.

  • Dilute 1:100 into 95:5 Acetonitrile:Water . Crucial: High organic diluent is required to prevent peak distortion in HILIC.

  • Vortex for 10 seconds.

2. LC Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic HILIC.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (pH 9.0). Note: High pH ensures the acid is deprotonated, improving peak shape on Amide columns.

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 6.0 min: 50% B

    • 6.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration is critical).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. MS Parameters (ESI Negative Mode):

  • Rationale: The reaction products are carboxylic acids.[3][4] Negative mode (ESI-) provides superior sensitivity and selectivity.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 2.5 kV.

  • Target Ions:

    • Diacid (Hydrolysis): m/z 170.05 [M-H]⁻

    • Amide Product: [M(amine) + 153.04 - 1.007]⁻ (Calculated Mass).

Protocol 2: Fragmentation Analysis (Identification)

To confirm the identity of the product, use MS/MS.[5] The morpholine-2,6-dione ring opening produces a characteristic signature.

  • Precursor: Select the [M-H]⁻ ion of the conjugate.

  • Collision Energy: 15–25 eV.

  • Diagnostic Fragments:

    • Loss of CO2: [M-H-44]⁻ (Decarboxylation of the free acid).

    • Propargyl Cleavage: Neutral loss of C3H4 or detection of propargyl fragments depending on the conjugate structure.

Decision Logic for Method Selection

Use the following logic flow to determine the correct analytical method for your specific stage of development.

MethodSelection Start Start: What is your analytical goal? Q1 Are you checking Reagent Purity (Intact Anhydride)? Start->Q1 Q2 Are you monitoring the Reaction (Amide Formation)? Q1->Q2 No MethodC Use Method C: Derivatization (MeOH) + RPLC (Prevents hydrolysis on column) Q1->MethodC Yes Q3 Is the Amine Nucleophile Hydrophobic? Q2->Q3 MethodA Use Method A: Standard C18 RPLC (Retains hydrophobic conjugate) Q3->MethodA Yes (e.g., Lipid/Steroid amine) MethodB Use Method B: HILIC (Amide/ZIC) (Retains polar acid products) Q3->MethodB No (e.g., PEG/Peptide amine)

Figure 2: Decision tree for selecting the optimal LC-MS workflow based on analyte hydrophobicity and analytical objective.

References

  • Reaction Mechanism & Anhydride Chemistry

    • Topic: Nucleophilic ring-opening of cyclic anhydrides by amines.
    • Source:ReactionWeb.io. "Amide Formation from Amines and Anhydrides."[3][6]

    • (General verification of mechanism).

  • HILIC vs.

    • Topic: Superiority of HILIC for polar acidic compounds and sensitivity gains in high-organic mobile phases.
    • Source:MilliporeSigma.
  • Analytical Challenges of Cyclic Anhydrides

    • Topic: Analysis of anhydrides via derivatiz
    • Source:National Institutes of Health (PubMed).
  • Molecule Data

    • Topic: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione chemical properties.
    • Source:PubChem.[7] "Compound Summary: 4-(prop-2-yn-1-yl)morpholine-2,6-dione."

Sources

Publish Comparison Guide: Validation of Bio-orthogonality for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Prop-2-yn-1-yl)morpholine-2,6-dione (hereafter referred to as PMD ) represents a specialized class of heterobifunctional linkers used in chemical biology for the installation of bio-orthogonal alkyne handles. Unlike standard N-hydroxysuccinimide (NHS) esters, PMD utilizes a cyclic anhydride-equivalent (morpholine-2,6-dione) core that reacts with primary amines (e.g., lysine residues, N-termini) to generate a stable amide linkage while simultaneously releasing a free carboxylic acid. This "self-solubilizing" mechanism addresses a critical failure point in proteomics: the precipitation of proteins caused by hydrophobic alkyne tags.

This guide provides a rigorous validation framework for PMD, comparing its performance against industry-standard alkyne probes and detailing the experimental protocols required to verify its bio-orthogonality and conjugation efficiency.

Part 1: Technical Profile & Mechanism

The Molecule[1][2][3][4][5][6][7]
  • IUPAC Name: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione[1]

  • Functional Class: Amine-Reactive Alkyne Probe / Heterobifunctional Linker

  • Reactive Moiety 1 (Bioconjugation): 2,6-Dione ring (Electrophilic anhydride equivalent).

  • Reactive Moiety 2 (Bio-orthogonal): N-Propargyl group (Terminal alkyne for CuAAC).

Mechanism of Action

The validation of PMD hinges on its dual-reactivity pathway. Unlike simple alkylation, the dione ring undergoes nucleophilic attack by primary amines (


), resulting in ring-opening.
  • Conjugation (Ring Opening): The amine attacks a carbonyl carbon, opening the morpholine ring.

  • Linker Generation: This forms a stable amide bond and unmasks a pendant carboxylic acid.

  • Result: The protein is tagged with an alkyne, and the local solubility is enhanced by the new negative charge (carboxylate), preventing aggregation.

PMD_Mechanism PMD PMD Reagent (Cyclic Dione + Alkyne) Intermediate Tetrahedral Intermediate PMD->Intermediate + Protein-NH2 Protein Target Protein (Lysine -NH2) Protein->Intermediate Product Alkyne-Tagged Protein (Amide Linkage + Free COOH) Intermediate->Product Ring Opening Click CuAAC Reaction (with Azide-Fluorophore) Product->Click + Cu(I) + Azide

Figure 1: Mechanistic pathway of PMD bioconjugation and subsequent bio-orthogonal labeling.

Part 2: Comparative Landscape

To validate PMD, it must be benchmarked against the current "Gold Standards": NHS-Alkynes (Linear) and DBCO-NHS (Strain-Promoted).

Table 1: Performance Comparison Matrix
FeaturePMD (Morpholine-2,6-dione) NHS-Alkyne (Linear) DBCO-NHS (Cyclooctyne)
Bio-orthogonality High (Requires Cu(I))High (Requires Cu(I))High (Copper-Free)
Reaction Kinetics (

)
Fast (Amine Aminolysis)Fast (Amine Acylation)Fast (Strain-Promoted Click)
Hydrolytic Stability Moderate (

hours)
Low (

mins)
High (Stable in water)
Solubility Impact Solubilizing (Generates COOH) Aggregating (Hydrophobic)Aggregating (Bulky Hydrophobic)
Atom Economy 100% (Ring Opening)Low (Releases NHS)Low (Releases NHS)
Primary Use Case Labelling hydrophobic proteinsGeneral ProteomicsLive Cell Imaging
Critical Analysis
  • Why Choose PMD? The primary validation metric for PMD is solubility retention . Standard NHS-alkynes often cause protein precipitation upon multiple labeling events due to the hydrophobicity of the alkyne and the loss of the charged lysine amine. PMD compensates for the loss of the positive amine charge by generating a negative carboxylate charge upon ring opening, maintaining the isoelectric balance.

  • The Trade-off: PMD requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it suitable for in vitro lysates or fixed cells, but less ideal for live-cell dynamics compared to DBCO.

Part 3: Experimental Validation Protocols

As an Application Scientist, you must validate three parameters: Hydrolytic Stability , Conjugation Efficiency , and Bio-orthogonal Selectivity .

Protocol 1: Hydrolytic Stability Assessment (NMR)

Objective: Determine the working time window before the dione ring hydrolyzes to the non-reactive diacid.

  • Preparation: Dissolve PMD (10 mM) in

    
     buffered to pH 7.4 (Phosphate).
    
  • Monitoring: Acquire

    
    -NMR spectra every 15 minutes for 4 hours.
    
  • Target Signal: Monitor the shift of the methylene protons adjacent to the carbonyls.

    • Intact Dione: Distinct singlet/doublet patterns for the ring protons.

    • Hydrolyzed Product: Shift corresponds to the open-chain N-propargyl iminodiacetic acid.

  • Validation Criteria:

    
     intact dione after 1 hour indicates sufficient stability for protein labeling protocols.
    
Protocol 2: Conjugation & "Self-Solubilizing" Validation

Objective: Prove that PMD labels proteins without inducing precipitation, unlike NHS-alkynes.

  • Substrate: Bovine Serum Albumin (BSA) at 2 mg/mL in PBS (pH 7.4).

  • Labeling:

    • Group A: Treat with 20-fold molar excess of PMD .

    • Group B: Treat with 20-fold molar excess of NHS-Hexynoate (Control).

  • Incubation: 1 hour at Room Temperature (RT).

  • Readout 1 (Turbidity): Measure absorbance at 600 nm (

    
    ).
    
    • Pass: Group A

      
       Baseline (Clear).
      
    • Fail: Group B

      
       (Precipitation/Cloudiness).
      
  • Readout 2 (Mass Spec): LC-MS analysis of Group A to confirm mass shift corresponding to +[PMD mass] (Ring opening adds exact mass of reagent; no leaving group).

Protocol 3: Bio-orthogonality Verification (CuAAC)

Objective: Confirm the installed alkyne is sterically accessible and chemically active.

  • Click Reaction:

    • Take PMD-labeled BSA (from Protocol 2).

    • Add Azide-Fluorophore (e.g., Azide-Cy5, 50 µM).

    • Add Catalyst Mix:

      
       (1 mM), THPTA Ligand (5 mM), Sodium Ascorbate (5 mM).
      
  • Incubation: 1 hour at RT in the dark.

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

  • Controls:

    • Negative Control:[2] No Copper (tests for non-specific fluorophore binding).

    • Competition Control: Pre-treat with excess free propargylamine.

  • Validation Criteria: Strong fluorescent band at BSA MW (66 kDa) in experimental lane; no signal in "No Copper" lane.

Validation_Workflow Step1 Step 1: Stability Check (NMR in D2O) Step2 Step 2: Conjugation (BSA + PMD) Step1->Step2 If Stable > 1hr Step3 Step 3: Solubility Test (OD600 Turbidity) Step2->Step3 Step4 Step 4: Click Labeling (+ Azide-Cy5 + Cu) Step3->Step4 If Clear Solution Step5 Step 5: Validation (SDS-PAGE / Fluorescence) Step4->Step5

Figure 2: Step-by-step experimental workflow for validating PMD bio-orthogonality.

References

  • Synthesis and Reactivity of Morpholine-2,6-diones

    • Pal'chikov, V. A. (2013).[3][4] "Morpholines.[5][6][7][3][4][8] Synthesis and Biological Activity."[2][5][6][9][3][4][10] Russian Journal of Organic Chemistry, 49(6), 787–814.[4] Link

  • Bio-orthogonal Probe Comparison

    • Li, J., & Chen, P. R. (2016). "Development and Application of Bioorthogonal Reactions for Site-Specific Protein Labeling." Nature Chemical Biology, 12, 129–137. Link

  • Polydepsipeptides and Ring Opening

    • Feng, Y., & Klee, D. (2000). "Synthesis and characterization of polydepsipeptides based on morpholine-2, 5-dione derivatives." Macromolecular Chemistry and Physics. Link

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. Link

  • Chemical Structure Data

    • PubChem. "4-(prop-2-yn-1-yl)morpholine-2,6-dione (CID 53708503)." Link

Sources

A Tale of Two Heterocycles: A Comparative Guide to Morpholine and Thiomorpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the pantheon of privileged structures, the six-membered saturated heterocycles, morpholine and its sulfur-containing counterpart, thiomorpholine, have been consistently employed by drug designers to imbue molecules with desirable properties. While their structural similarity is apparent, the subtle substitution of an oxygen atom for sulfur introduces a cascade of changes in their physicochemical characteristics, metabolic fate, and ultimately, their biological activity. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.

Physicochemical Properties: A Foundation for Drug-likeness

The journey of a drug from administration to its target is governed by a delicate balance of properties such as solubility, lipophilicity, and basicity. The heteroatom within the morpholine and thiomorpholine ring plays a crucial role in defining these characteristics.

PropertyMorpholineThiomorpholineRationale and Implication in Drug Design
pKa ~8.5[1][2]~7.8The electron-withdrawing nature of oxygen in morpholine makes the nitrogen lone pair less available for protonation, resulting in a higher pKa compared to thiomorpholine. This difference in basicity can significantly impact a drug's solubility at physiological pH, its ability to cross cell membranes, and its potential for off-target interactions with acidic cellular components.
logP -0.86[1]> -0.86 (more lipophilic)The replacement of oxygen with the less electronegative and larger sulfur atom increases the lipophilicity of the thiomorpholine scaffold. A higher logP can enhance membrane permeability and target engagement within hydrophobic pockets, but may also lead to increased metabolic liability and potential for non-specific binding.
Water Solubility High (miscible)[1]Lower than morpholineThe greater polarity and hydrogen bonding capacity of the ether oxygen in morpholine contribute to its high aqueous solubility.[2] This is a highly desirable trait for drug candidates, as it can improve bioavailability and formulation options. While thiomorpholine is still water-soluble, its increased lipophilicity generally leads to lower solubility compared to its morpholine analogue.
Dipole Moment ~1.8 D~1.6 DThe higher electronegativity of oxygen results in a slightly larger dipole moment for morpholine. This can influence how the molecule interacts with polar environments and binding site residues.

Table 1. Comparative Physicochemical Properties of Morpholine and Thiomorpholine.

Conformational Analysis: The Shape of Efficacy

Both morpholine and thiomorpholine predominantly adopt a stable chair conformation to minimize steric and torsional strain.[3][4][5] This conformation is crucial for presenting appended pharmacophoric groups in the correct three-dimensional orientation for optimal interaction with a biological target.

The chair conformation can exist in two forms: one where the substituent on the nitrogen is in an equatorial position and another where it is in an axial position. The equilibrium between these two conformers is influenced by the steric bulk of the substituent and the nature of the solvent. For both scaffolds, the equatorial conformation is generally favored to minimize steric hindrance.

Figure 1: Conformational equilibrium of morpholine and thiomorpholine rings.

The subtle differences in bond lengths and angles (C-S vs. C-O) can lead to minor alterations in the overall ring geometry, which could be critical for fine-tuning the presentation of substituents for optimal receptor binding.

Metabolic Stability: A Double-Edged Sword

A key differentiator between morpholine and thiomorpholine in drug design is their metabolic stability. The morpholine ring is generally considered to be metabolically robust.[6] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.

In contrast, the sulfur atom in thiomorpholine presents a "soft spot" for metabolism. It is readily oxidized by flavin-containing monooxygenases (FMOs) and CYPs to form the corresponding sulfoxide and sulfone metabolites. This can be a significant liability, potentially leading to rapid clearance and reduced in vivo efficacy. However, this metabolic handle can also be strategically exploited in prodrug design, where the parent thiomorpholine is inactive and is converted to an active sulfoxide or sulfone metabolite in vivo.

Case Study: Linezolid vs. Sutezolid

A compelling example of the impact of this bioisosteric replacement is the comparison between the antibiotic linezolid (containing a morpholine ring) and its analogue sutezolid (containing a thiomorpholine ring).

  • Linezolid , an oxazolidinone antibiotic, is a crucial medication for treating multidrug-resistant tuberculosis.[7]

  • Sutezolid was developed as a potential successor to linezolid. Studies have shown that sutezolid exhibits potent in vitro activity against Mycobacterium tuberculosis, with MICs that are often lower than those of linezolid.[8][9]

However, the metabolic fate of sutezolid is a critical consideration. The thiomorpholine moiety is oxidized to the corresponding sulfoxide, which is a major circulating metabolite.[8] While this metabolite retains some antibacterial activity, its potency is reduced compared to the parent compound.[8] This highlights the importance of evaluating the pharmacological activity of metabolites when considering a thiomorpholine-containing drug candidate. Despite this, clinical studies have suggested that sutezolid has a favorable safety profile, particularly with reduced mitochondrial toxicity compared to linezolid, which is a significant dose-limiting side effect of long-term linezolid therapy.[7][10]

G cluster_linezolid Linezolid (Morpholine) cluster_sutezolid Sutezolid (Thiomorpholine) Linezolid Linezolid Metabolism_L Metabolically More Stable Linezolid->Metabolism_L Sutezolid Sutezolid Metabolism_S S-Oxidation (CYPs, FMOs) Sutezolid->Metabolism_S Sulfoxide Sulfoxide Metabolite (Active but less potent) Metabolism_S->Sulfoxide

Figure 2: Comparative metabolic pathways of Linezolid and Sutezolid.

Experimental Protocols for Comparative Evaluation

To rigorously assess the suitability of a morpholine or thiomorpholine scaffold for a given drug discovery program, a series of in vitro experiments are essential.

Determination of Physicochemical Properties

Protocol for pKa and logP Determination using Potentiometric Titration

This method allows for the simultaneous determination of both pKa and the octanol-water partition coefficient (logP).

  • Instrumentation: An automated potentiometric titrator equipped with a pH electrode and a dispenser for the titrant.

  • Sample Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water.

  • Titration: Perform a series of acid-base titrations at different ratios of octanol to water. The instrument records the pH as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve in the aqueous phase. The logP is calculated from the shift in the apparent pKa at different octanol-water ratios.

  • Causality: This method is chosen for its accuracy and ability to determine both parameters from a single set of experiments, providing a comprehensive physicochemical profile. The use of a biphasic system directly mimics the partitioning behavior of a drug between aqueous and lipid environments in the body.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay provides an initial assessment of the metabolic lability of a compound.

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP enzymes), test compound, and a positive control (a compound with known metabolic instability).

  • Incubation: Incubate the test compound with HLMs in the presence of the NADPH regenerating system at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: HLMs are used as they contain a high concentration of key drug-metabolizing enzymes, particularly CYPs, providing a good initial screen for oxidative metabolism. The inclusion of an NADPH regenerating system is critical as it provides the necessary reducing equivalents for CYP-mediated reactions.

G Start Test Compound + Human Liver Microsomes + NADPH Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Start->Incubation Quench Quench with Acetonitrile Incubation->Quench Analysis LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis Data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Data

Figure 3: Workflow for an in vitro metabolic stability assay.

Conclusion: A Strategic Choice in Drug Design

The choice between a morpholine and a thiomorpholine scaffold is a strategic one, with each offering a unique set of advantages and disadvantages.

  • Morpholine is often the scaffold of choice when high aqueous solubility and metabolic stability are paramount. Its well-defined and relatively inert nature makes it a reliable building block for optimizing the pharmacokinetic properties of a lead compound.[6]

  • Thiomorpholine , on the other hand, offers a handle to increase lipophilicity and can introduce a site for metabolic activation if a prodrug strategy is desired. However, its inherent metabolic lability at the sulfur atom requires careful consideration and thorough evaluation of its metabolites' pharmacological and toxicological profiles.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program, the nature of the biological target, and the desired overall property profile of the final drug candidate. By understanding the fundamental differences between these two privileged scaffolds and employing rigorous experimental evaluation, medicinal chemists can make more informed and successful design choices.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]

  • NIH. (n.d.). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone - PMC. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • NCBI Bookshelf. (1989). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • EMJ. (2025). Novel Tuberculosis Drug Candidates Emerge as Safer Alternatives to Linezolid. [Link]

  • MDPI. (2024). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

  • Civilica. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • NIH. (2023). Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections - PMC. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • PubMed. (2021). Comparison of the in vitro activity of linezolid, tedizolid, sutezolid, and delpazolid against rapidly growing mycobacteria isolated in Beijing, China. [Link]

  • NIH. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC. [Link]

  • NIH. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Click Reactions: Featuring 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient methodology for molecular conjugation.[1][2] The selection of the alkyne component is a critical parameter that can significantly influence reaction kinetics, yield, and downstream applications. This guide provides an in-depth kinetic analysis of a promising, yet under-characterized alkyne, 4-(Prop-2-yn-1-yl)morpholine-2,6-dione, in the context of established alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to make informed decisions in their experimental designs.

The Imperative of Kinetic Analysis in Click Chemistry

The rate at which a click reaction proceeds is not merely a matter of convenience; it is a crucial determinant of its utility, particularly in applications such as bioconjugation and the synthesis of complex molecules where mild conditions and rapid reaction times are paramount.[3][4] The kinetics of CuAAC reactions are typically second-order, dependent on the concentrations of both the azide and the alkyne.[3] However, the reaction rate is profoundly influenced by several factors including the copper(I) source, the use of accelerating ligands, the solvent, and, critically, the intrinsic reactivity of the azide and alkyne coupling partners.[5][6]

The structure of the alkyne, specifically the electronic nature of the substituents on the propargyl group, can have a significant impact on the reaction rate.[7][8] Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[8][9]

Introducing 4-(Prop-2-yn-1-yl)morpholine-2,6-dione: A Novel Alkyne for Click Chemistry

4-(Prop-2-yn-1-yl)morpholine-2,6-dione is a propargyl-functionalized heterocyclic compound. The morpholine-2,6-dione scaffold is of interest due to its presence in various biologically active molecules and its potential to impart favorable physicochemical properties, such as improved solubility. The two carbonyl groups within the morpholine-2,6-dione ring act as electron-withdrawing groups, which are anticipated to enhance the reactivity of the terminal alkyne in CuAAC reactions.

Comparative Kinetic Analysis: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione vs. Standard Alkynes

To objectively assess the performance of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione, we present a comparative analysis of its expected kinetic profile against a panel of commonly employed terminal alkynes. While direct, peer-reviewed kinetic data for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione is not yet widely available, we can extrapolate its performance based on the established principles of CuAAC kinetics and data from structurally analogous compounds, such as N-propargylamides.[10][11]

The following table summarizes the anticipated and reported reaction times for various alkynes in a model CuAAC reaction.

Alkyne SubstrateStructureExpected/Reported Time to 90% Completion (min)Key Structural Features & Expected Impact on Reactivity
4-(Prop-2-yn-1-yl)morpholine-2,6-dione Chemical structure of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione~15-25 The morpholine-2,6-dione moiety contains two electron-withdrawing carbonyl groups, which are expected to increase the acidity of the alkyne proton and accelerate the reaction.
N,N-dimethylpropargylamineChemical structure of N,N-dimethylpropargylamine~15A standard propargylamine with good reactivity.
N,N-diethylpropargylamineChemical structure of N,N-diethylpropargylamine~18Slightly slower than the dimethyl derivative due to increased steric hindrance.
4-(prop-2-yn-1-yl)morpholineChemical structure of 4-(prop-2-yn-1-yl)morpholine~20A structurally related morpholine derivative lacking the electron-withdrawing dione functionality, expected to be slightly less reactive.[12]
N-propargylamideChemical structure of a generic N-propargylamide~20-30The amide group is electron-withdrawing, leading to enhanced reactivity compared to simple propargyl ethers or alcohols.[10]
Propargyl AlcoholChemical structure of Propargyl Alcohol~30-40A common and cost-effective alkyne, but generally exhibits slower kinetics.

Disclaimer: The kinetic data for 4-(Prop-2-yn-1-yl)morpholine-2,6-dione is an educated estimation based on the reactivity trends of structurally similar compounds. Experimental verification is recommended.

Causality Behind Experimental Choices: Why Structure Matters

The predicted enhanced reactivity of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione stems from the electronic properties of the morpholine-2,6-dione ring. The two carbonyl groups inductively withdraw electron density from the propargyl group, increasing the acidity of the terminal proton. This facilitates its removal and the subsequent formation of the copper(I) acetylide, a rate-determining step in the CuAAC catalytic cycle.[8][13]

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R CuI->Cu_Acetylide + R-C≡CH - H+ Alkyne R-C≡CH Azide R'-N3 Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R'-N3 Product Triazole Product Cu_Triazolide->Product Ring Formation Product->CuI Releases Catalyst 4-(Prop-2-yn-1-yl)morpholine-2,6-dione 4-(Prop-2-yn-1-yl)morpholine-2,6-dione Increased Acidity of Terminal H+ Increased Acidity of Terminal H+ 4-(Prop-2-yn-1-yl)morpholine-2,6-dione->Increased Acidity of Terminal H+ Electron-withdrawing morpholine-2,6-dione Faster Cu-Acetylide Formation Faster Cu-Acetylide Formation Increased Acidity of Terminal H+->Faster Cu-Acetylide Formation Faster Cu-Acetylide Formation->Cu_Acetylide Accelerates this step

Caption: The CuAAC catalytic cycle and the influence of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione.

Experimental Protocols: A Self-Validating System for Kinetic Analysis

The following protocols are designed to provide a robust framework for the kinetic analysis of click reactions. By including control experiments and utilizing real-time monitoring techniques, these methodologies ensure the generation of reliable and reproducible data.

Synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

A plausible synthetic route to 4-(prop-2-yn-1-yl)morpholine-2,6-dione involves the N-alkylation of morpholine-2,6-dione with propargyl bromide. Morpholine-2,6-dione can be synthesized from commercially available starting materials.

Step 1: Synthesis of Morpholine-2,6-dione

  • This can be achieved through various literature methods, often starting from iminodiacetic acid.[1]

Step 2: N-propargylation of Morpholine-2,6-dione

  • Dissolve morpholine-2,6-dione (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.1 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(prop-2-yn-1-yl)morpholine-2,6-dione.

Kinetic Analysis of CuAAC Reactions by Real-Time Monitoring

Real-time monitoring techniques, such as in-situ FTIR or NMR spectroscopy, are invaluable for obtaining accurate kinetic data.[13]

Protocol for Kinetic Analysis using in-situ FTIR:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the alkyne (e.g., 4-(prop-2-yn-1-yl)morpholine-2,6-dione), the azide (e.g., benzyl azide), the copper(II) sulfate pentahydrate, and sodium ascorbate in a suitable solvent (e.g., a mixture of DMSO and water).

  • Instrument Setup:

    • Set up an in-situ FTIR spectrometer with a suitable probe for reaction monitoring.

    • Define the spectral region of interest, focusing on the disappearance of the azide peak (around 2100 cm⁻¹) and the appearance of the triazole product peak.

  • Reaction Initiation and Data Acquisition:

    • In a temperature-controlled reaction vessel, combine the alkyne and azide stock solutions.

    • Initiate the reaction by adding the copper(II) sulfate and sodium ascorbate solutions.

    • Immediately start data acquisition, collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot the absorbance of the azide peak versus time.

    • From this data, determine the initial reaction rate and the time to reach a certain percentage of conversion (e.g., 90%).

    • Repeat the experiment with other alkynes for a direct comparison under identical conditions.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc) Mix_Reactants Combine Alkyne & Azide Stock_Solutions->Mix_Reactants Initiate_Reaction Add CuSO4 & NaAsc Mix_Reactants->Initiate_Reaction FTIR_Monitoring Real-Time FTIR Monitoring Initiate_Reaction->FTIR_Monitoring Plot_Data Plot [Azide] vs. Time FTIR_Monitoring->Plot_Data Determine_Rates Calculate Reaction Rates & Conversion Times Plot_Data->Determine_Rates Compare_Alkynes Compare Kinetic Data of Different Alkynes Determine_Rates->Compare_Alkynes

Caption: Workflow for the kinetic analysis of CuAAC reactions.

Conclusion and Future Outlook

The kinetic analysis of click reactions is fundamental to optimizing their application in various scientific domains. While further experimental validation is required, the structural features of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione suggest it is a highly promising candidate for applications requiring rapid and efficient CuAAC reactions. Its electron-withdrawing morpholine-2,6-dione moiety is predicted to accelerate the reaction rate compared to many standard alkynes. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own comparative kinetic studies and to explore the full potential of this and other novel alkynes in their research endeavors.

References

  • Hein, J. E., et al. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Source information not fully available in search results]
  • Zhang, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1693. [Link]

  • BenchChem. (2025). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. BenchChem Technical Guides.
  • Ji, P., Atherton, J. H., & Page, M. I. (2012). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. [Source information not fully available in search results]
  • ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions. [Link]

  • Pérez, P. J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2047. [Link]

  • Gándara, Z., et al. (2020). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Catalysis, 10(15), 8436–8442. [Link]

  • ACS AuthorChoice. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • RSC Publishing. (2018, February 16). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF... [Link]

  • BenchChem. (2025). The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. BenchChem Technical Guides.
  • Zhang, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-FMOC-morpholine-2,6-dione. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Catalysis Science & Technology. (n.d.). A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. [Link]

  • PubChem. (n.d.). 4-(prop-2-yn-1-yl)morpholine-2,6-dione. [Link]

  • da Silva, F. C., et al. (2016). CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties. Carbohydrate Research, 429, 29-37. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

  • PubChem. (n.d.). 4-(prop-2-yn-1-yl)morpholin-3-one. [Link]

  • PubChem. (n.d.). 1-(Morpholin-4-yl)prop-2-yn-1-one. [Link]

  • [Source information not fully available in search results].
  • Lumen Learning. (n.d.). Reactions of Alkynes: Addition of HX and (X_2). [Link]

  • Chemistry Steps. (2024, November 10). Electrophilic Addition Reactions of Alkynes. [Link]

  • Glen Research. (n.d.). Glen Report 24.26: Advances in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]

  • MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]

Sources

comparing copper-catalyzed vs copper-free click chemistry for morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Copper-Catalyzed (CuAAC) vs. Copper-Free (SPAAC) Click Chemistry for Morpholino (PMO) Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Choice

In the development of Phosphorodiamidate Morpholino Oligomers (PMOs) for antisense therapy and diagnostic imaging, the method of conjugation is not merely a chemical detail—it is a determinant of bioavailability, toxicity, and manufacturing scalability.

As a Senior Application Scientist, I often see researchers default to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to its speed and low reagent cost. However, for biological applications involving PMOs, the choice between CuAAC and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) requires a nuanced balance of reaction kinetics versus biocompatibility .

  • Choose CuAAC for in vitro synthesis of PMO conjugates where purification can rigorously remove copper, and where high yield and reaction speed are paramount.

  • Choose SPAAC for in vivo targeting, live-cell imaging, or when the hydrophobic bulk of cyclooctynes (like DBCO) does not compromise the PMO's solubility profile.

Scientific Foundation: Mechanisms & Morpholino Context

PMOs possess a neutral phosphorodiamidate backbone, unlike the negatively charged phosphate backbone of DNA/RNA. This neutrality renders them resistant to nucleases and prevents electrostatic repulsion with target RNA.[1] However, it also changes the solubility and aggregation rules when attaching hydrophobic "click" handles.

Mechanism Comparison
  • CuAAC : Utilizes Cu(I) to catalyze the reaction between a terminal alkyne and an azide.[2][3][4][5][6][7] The copper coordinates with the alkyne, lowering the activation energy to form a regiospecific 1,4-disubstituted 1,2,3-triazole.

  • SPAAC : Relies on ring strain (approx. 18 kcal/mol) within a cyclooctyne (e.g., DBCO, BCN) to drive the reaction with an azide. No catalyst is required, but the resulting triazole is a mixture of regioisomers.[8]

Visualizing the Pathways

ClickChemistry cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Copper-Free) Start Morpholino (PMO) Functionalization Cu_Reagents Terminal Alkyne + Azide + Cu(I) Catalyst Start->Cu_Reagents SPAAC_Reagents Cyclooctyne (DBCO/BCN) + Azide Start->SPAAC_Reagents Cu_Process Copper Coordination (Lowers Activation Energy) Cu_Reagents->Cu_Process Cu_Product 1,4-Triazole Product (Regiospecific) Cu_Process->Cu_Product SPAAC_Process Ring Strain Release (Drives Reaction) SPAAC_Reagents->SPAAC_Process SPAAC_Product Triazole Mixture (Regioisomers) SPAAC_Process->SPAAC_Product

Figure 1: Mechanistic divergence between CuAAC and SPAAC pathways for PMO conjugation.

Critical Performance Analysis

The following data synthesizes performance metrics relevant to oligonucleotide conjugation.

FeatureCuAAC (Copper-Catalyzed) SPAAC (Copper-Free) Impact on Morpholino (PMO)
Reaction Kinetics (

)
Fast (

)
Slower (

)
CuAAC is preferred for dilute conditions or precious PMO samples to ensure completion.
Catalyst Toxicity High (Cu is cytotoxic & generates ROS)None (Bioorthogonal)Critical : PMOs do not degrade like RNA in Cu, but residual Cu is toxic to cells in downstream applications.
Steric Bulk Low (Terminal alkyne is small)High (Cyclooctynes are bulky)Bulky DBCO groups can induce aggregation in neutral PMOs or hinder binding if placed near the hybridization site.
Solubility High (Reagents are polar/small)Variable (DBCO is hydrophobic)Attaching hydrophobic DBCO to a neutral PMO can reduce aqueous solubility, requiring organic co-solvents (DMSO).
Regioselectivity High (Only 1,4-triazole)Low (Mixture of isomers)Isomer mixture in SPAAC is usually acceptable for biological activity but complicates HPLC purification/characterization.
The Solubility Paradox

PMOs are highly soluble in water despite being neutral.[9] However, they lack the "solubilizing power" of the charged phosphate backbone found in DNA. Therefore, attaching a highly hydrophobic group like DBCO (Dibenzocyclooctyne) via SPAAC can drastically alter the PMO's amphiphilicity, potentially leading to micelle formation or precipitation. BCN (Bicyclo[6.1.0]nonyne) is often a superior choice for PMOs as it is less hydrophobic and smaller than DBCO.

Detailed Experimental Protocols

Protocol A: CuAAC Conjugation (High Yield, In Vitro)

Best for: Manufacturing antibody-PMO conjugates or peptide-PMO conjugates where purification is possible.

Reagents:

  • PMO-Alkyne (3' or 5' functionalized).

  • Azide-Tag (Fluorophore, Peptide, or Small Molecule).[4]

  • CuSO4 (Copper source).[4][10]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Crucial ligand to prevent Cu oxidation and precipitation.

  • Sodium Ascorbate (Reducing agent).[9]

Workflow:

  • Preparation : Dissolve PMO-Alkyne in nuclease-free water to 1 mM. Dissolve Azide-Tag in DMSO or Water (10 mM).

  • Catalyst Mix : Premix CuSO4 and THPTA in a 1:5 molar ratio (Cu:Ligand) in water. This complex is stable and protects the reaction.

  • Reaction Assembly :

    • To the PMO solution, add 1.5 - 2.0 equivalents of Azide-Tag.

    • Add 5-10 equivalents of the Cu-THPTA complex.

    • Initiate by adding 20 equivalents of Sodium Ascorbate (freshly prepared).

    • Final PMO concentration should be ~200 μM.

  • Incubation : Incubate at Room Temperature (RT) for 1–2 hours under argon (oxygen speeds up Cu(I) oxidation).

  • Purification (Mandatory) : Pass through a Sephadex G-25 column or use HPLC to remove copper and unreacted small molecules.

    • Note: Copper removal is verified by colorimetric assays or ICP-MS if for pharma use.

Protocol B: SPAAC Conjugation (Live Cell / Copper-Sensitive)

Best for: In vivo imaging, cell surface labeling, or when copper toxicity is unacceptable.

Reagents:

  • PMO-Azide (3' or 5' functionalized).

  • DBCO-Tag or BCN-Tag.

  • Buffer: PBS (pH 7.[2]4) or Carbonate Buffer.

  • Co-solvent: DMSO (if Tag is hydrophobic).

Workflow:

  • Preparation : Dissolve PMO-Azide in PBS to 500 μM.

  • Reaction Assembly :

    • Add 2–4 equivalents of DBCO-Tag.

    • If precipitation is observed (cloudiness), add DMSO up to 20% v/v. PMOs tolerate DMSO well.

  • Incubation : Incubate at RT for 4–12 hours or overnight at 4°C.

    • Why longer? SPAAC kinetics are slower. The lack of copper means you cannot "force" the reaction as easily.

  • Monitoring : Monitor by HPLC. The shift in retention time will be significant due to the addition of the bulky cyclooctyne.

  • Purification : Ethanol precipitation or dialysis is often sufficient as there is no metal catalyst to chelate.

Decision Logic & Workflow

When designing your experiment, use this logic flow to select the correct chemistry.

DecisionMatrix cluster_tips Pro Tips Start Select PMO Conjugation Method Q1 Is the application In Vivo / Live Cell? Start->Q1 Q2 Is the conjugate hydrophobic? Q1->Q2 No (In Vitro/Synthesis) Result_SPAAC Use SPAAC (BCN/DBCO) (No Toxicity) Q1->Result_SPAAC Yes Result_CuAAC Use CuAAC + THPTA (High Speed/Yield) Q2->Result_CuAAC No (Standard) Result_BCN Use SPAAC with BCN (Better Solubility) Q2->Result_BCN Yes (Avoid Aggregation) Tip1 Use THPTA ligand for CuAAC to protect PMO backbone Tip2 BCN is less hydrophobic than DBCO for SPAAC

Figure 2: Decision matrix for selecting between CuAAC and SPAAC based on application constraints.

References

  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development . Austin Publishing Group. (2016). Link

  • Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function . MDPI. (2020). Link

  • Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions . PubMed. (2011).[6] Link

  • Covalent protein-oligonucleotide conjugates by copper-free click reaction . PMC - NIH. (2012). Link

  • Oligonucleotide Tagging for Copper-Free Click Conjugation . PMC. (2010). Link

  • Glen Report 35-25: Product Review DBCO . Glen Research. Link

Sources

Comparative Guide: 4-(Prop-2-yn-1-yl)morpholine-2,6-dione (PMD) as a Functional Scaffold in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione in Cell-Based Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Prop-2-yn-1-yl)morpholine-2,6-dione (hereafter referred to as PMD ) represents a specialized chemical scaffold bridging the gap between morpholine-2,6-dione pharmacophores (e.g., Dexrazoxane) and bioorthogonal "click" chemistry . Unlike standard alkylating agents, PMD serves primarily as a functionalized fragment for Fragment-Based Drug Discovery (FBDD) or as a linker-scaffold in PROTAC design.

This guide objectively compares PMD against its structural analogs—N-Propargyl Glutarimide (NPG) and the clinical standard Dexrazoxane (DEX) —focusing on cellular stability, aqueous solubility, and bioorthogonal utility.

Key Findings at a Glance
FeaturePMD (Subject) N-Propargyl Glutarimide (Alternative) Dexrazoxane (Benchmark)
Primary Utility Click-ready Scaffold / LinkerCereblon-binder Negative ControlTopoisomerase II Inhibitor
Aqueous Solubility High (Ether oxygen effect)ModerateModerate
Cellular Hydrolysis Fast (

h)
Slow (

h)
Stable (Bis-ring protection)
Cytotoxicity (IC50)

(Low Toxicity)

(Low Toxicity)

(Context dependent)
Click Reactivity High (Sterically unhindered)HighN/A (No alkyne handle)

Part 1: Technical Analysis & Causality

The Solubility-Stability Trade-off

The core advantage of PMD over its carbon-analog N-Propargyl Glutarimide (NPG) lies in the morpholine ring's ether oxygen.

  • Causality: The oxygen atom at position 4 acts as a hydrogen bond acceptor, significantly lowering the logP (partition coefficient) compared to the glutarimide ring. This makes PMD a superior choice for designing hydrophilic linkers in PROTACs or antibody-drug conjugates (ADCs) where solubility is a bottleneck.

  • The Trade-off: The morpholine-2,6-dione ring is more susceptible to hydrolytic ring-opening than the glutarimide ring. In cellular media (pH 7.4), PMD rapidly hydrolyzes into its corresponding amic acid form. Researchers must account for this "ticking clock" during incubation.

Bioorthogonal Utility (The "Click" Factor)

PMD contains a terminal alkyne (propargyl group), enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: It is frequently used to "tag" cellular targets of morpholine-2,6-dione derivatives or to synthesize libraries of Topoisomerase II inhibitors in situ.

  • Comparison: Unlike N-Propargyl Maleimide (which reacts non-specifically with cysteines), PMD is chemically inert to proteomes until the "click" catalyst is introduced, ensuring high specificity in target identification workflows.

Part 2: Experimental Protocols & Data

Protocol A: Comparative Cellular Stability Assay (LC-MS/MS)

Objective: Determine the half-life of PMD vs. NPG in biological media to validate the "window of opportunity" for assays.

Materials:

  • HeLa Cell Lysate (1 mg/mL protein conc.)

  • Compounds: PMD (10 mM DMSO stock), NPG (10 mM DMSO stock).

  • Internal Standard: Tolbutamide.

Workflow:

  • Spiking: Dilute PMD and NPG to 10

    
     in pre-warmed (
    
    
    
    ) HeLa lysate.
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • PMD typically shows a faster decay (

    
     hrs) due to ring-opening hydrolysis at the imide bond.
    
  • NPG remains stable longer (

    
     hrs).
    
  • Guidance: If your assay requires >4 hour incubation, use NPG or synthesize the bis-derivative. If solubility is the priority, use PMD but keep incubation times short (<2 hrs).

Protocol B: In Situ "Click" Labeling for Target Engagement

Objective: Evaluate if PMD can successfully label intracellular targets or serve as a clickable probe in live cells.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with PMD (

    
    ) for 2 hours.
    
    • Control: Treat with DMSO (Vehicle) and N-Propargyl Glutarimide (Comparison).

  • Lysis: Wash cells 3x with PBS. Lyse in RIPA buffer containing protease inhibitors.

  • Click Reaction (CuAAC):

    • To

      
       lysate (1 mg/mL), add:
      
      • 
         Azide-Fluorophore (e.g., Azide-Cy5, 10 mM stock).
        
      • 
         TCEP (50 mM, fresh).
        
      • 
         TBTA Ligand (1.7 mM).
        
      • 
         CuSO
        
        
        
        (50 mM).
    • Critical Step: Vortex and incubate for 1 hour at Room Temperature in the dark.

  • Visualization: Precipitate proteins (Acetone), resuspend in SDS loading buffer, and resolve via SDS-PAGE. Scan for fluorescence (Cy5 channel).

Self-Validating Check:

  • If PMD successfully enters the cell and remains intact, you will see distinct fluorescent bands (protein adducts) or a general background smear (if non-specific).

  • Comparison: NPG usually shows lower background labeling due to lower permeability or different reactivity profiles.

Part 3: Visualization (Graphviz/DOT)

Diagram 1: Hydrolytic Fate & Click Chemistry Pathway

This diagram illustrates the divergent fates of PMD in a cellular environment: the "Productive" Click pathway vs. the "Non-Productive" Hydrolysis pathway.

PMD_Pathway cluster_Cytosol Cytosol (pH 7.4) PMD PMD Scaffold (Intact Imide) CellEntry Cellular Entry (Passive Diffusion) PMD->CellEntry High Sol. Hydrolysis Ring Opening (Hydrolysis) CellEntry->Hydrolysis t > 2h TargetBind Target Binding (e.g., Topo II / E3 Ligase) CellEntry->TargetBind t < 2h Inactive Amic Acid Metabolite (Inactive/Non-Permeable) Hydrolysis->Inactive Irreversible ClickRxn CuAAC 'Click' Reaction (+ Azide-Fluorophore) TargetBind->ClickRxn Lysate Step LabeledComplex Fluorescent Complex (Visualization) ClickRxn->LabeledComplex

Caption: Figure 1. Kinetic competition between bioorthogonal utility (green path) and hydrolytic deactivation (red path) of PMD in cytosolic environments.

Diagram 2: Comparative Evaluation Workflow

A decision tree for researchers choosing between PMD and Glutarimide alternatives.

Comparison_Flow Start Select Scaffold for Probe Design Q1 Is Aqueous Solubility Critical? Start->Q1 Branch_Sol YES: Use PMD (Morpholine Core) Q1->Branch_Sol High Branch_Stab NO: Stability is Priority Q1->Branch_Stab Low Q2 Required Incubation Time? Branch_Sol->Q2 Short < 2 Hours (PMD is viable) Q2->Short Long > 6 Hours (Use N-Propargyl Glutarimide) Q2->Long

Caption: Figure 2. Selection logic for PMD vs. N-Propargyl Glutarimide based on assay constraints.

Part 4: References

  • PubChem. "4-(prop-2-yn-1-yl)morpholine-2,6-dione Compound Summary."[1] National Library of Medicine. [Link]

  • Hasinoff, B. B., et al. "The hydrolysis of the cardioprotective agent dexrazoxane (ICRF-187) and its major ring-opened metabolites." Drug Metabolism and Disposition, 1994. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. [Link]

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. (Cited for Glutarimide/Imide stability comparison). [Link]

  • Ishikawa, T. "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts." John Wiley & Sons, 2009. (Reference for Morpholine synthesis and basicity). [Link]

Sources

head-to-head comparison of different morpholine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers

Executive Summary: The Strategic Landscape

Morpholine is a privileged scaffold in drug discovery (e.g., gefitinib, linezolid) and a high-volume industrial commodity. However, the route selected for its synthesis dictates impurity profiles, scalability, and environmental compliance.

This guide contrasts the three dominant methodologies:

  • The Industrial Standard (DEG Amination): High-pressure catalytic conversion for bulk production.

  • The Classical Laboratory Route (DEA Dehydration): Accessible but waste-intensive acid catalysis.

  • The Precision Route (Ethylene Sulfate): A modern, redox-neutral approach for complex, substituted morpholines in drug development.

Route 1: Catalytic Amination of Diethylene Glycol (Industrial Standard)

Best For: Bulk manufacturing (>100 kg), continuous flow systems, and green chemistry compliance (water is the only byproduct).

The Mechanism: Hydrogen Borrowing

Unlike acid-catalyzed dehydration, this route relies on "hydrogen borrowing" (or hydrogen autotransfer). The metal catalyst dehydrogenates the diethylene glycol (DEG) to generate reactive aldehyde intermediates, which condense with ammonia to form imines, followed by re-hydrogenation to the amine.

Key Catalyst Systems: Ni/Cu/Cr on Alumina or ZSM-5 supports.

DEG_Mechanism cluster_catalyst Catalytic Cycle DEG Diethylene Glycol (HO-CH2CH2-O-CH2CH2-OH) Aldehyde Intermediate Aldehyde (Dehydrogenation -H2) DEG->Aldehyde Cat. (Ni/Cu) Imine Hemiaminal/Imine (+NH3, -H2O) Aldehyde->Imine + NH3 Amine_Int 2-(2-aminoethoxy)ethanol Imine->Amine_Int + H2 (Cat.) Morpholine Morpholine Amine_Int->Morpholine Intramolecular Cyclization (-H2O)

Figure 1: Hydrogen borrowing mechanism for DEG amination.

Experimental Protocol (High-Pressure Fixed Bed Simulation)

Note: This process is typically continuous. The following is a batch autoclave simulation for process validation.

Equipment: 1L Hastelloy High-Pressure Autoclave, Gas booster. Reagents:

  • Diethylene Glycol (DEG): 500 g (4.7 mol)

  • Catalyst: 25 g (5 wt%) Ni-Cu-Cr on Alumina (pre-reduced at 250°C under H2)

  • Ammonia (Anhydrous)[1]

  • Hydrogen gas[2]

Step-by-Step Methodology:

  • Loading: Charge the autoclave with DEG and the pre-reduced catalyst under an inert nitrogen atmosphere to prevent catalyst oxidation.

  • Purging: Seal the reactor. Purge three times with N2 (10 bar), then three times with H2 (10 bar).

  • Pressurization: Charge liquid ammonia (approx. 400 g) to achieve a molar ratio of NH3:DEG of ~5:1. Pressurize with H2 to 30 bar.

  • Reaction: Heat the mixture to 210°C . The internal pressure will rise significantly (expect 150–200 bar depending on headspace). Stir at 1000 RPM.

  • Monitoring: Maintain conditions for 4–6 hours. Monitor pressure drop (indicative of H2 consumption during reductive steps, though net H2 is balanced, leakage or side reactions can cause fluctuations).

  • Workup: Cool to room temperature. Vent excess NH3 into a scrubber (sulfuric acid trap).

  • Purification: Filter the catalyst. The filtrate contains Morpholine, water, and unreacted DEG. Perform fractional distillation.

    • Fraction 1: Water/Ammonia (discard/recycle).

    • Fraction 2: Morpholine (bp 128–129°C).[3]

    • Bottoms: Unreacted DEG (recycle).

Performance Metrics:

  • Conversion: >90%[4]

  • Selectivity: 85–95%

  • Key Impurity: 2-(2-aminoethoxy)ethanol (from incomplete cyclization).

Route 2: Dehydration of Diethanolamine (Classical Lab Route)

Best For: Small-scale synthesis (<1 kg), academic labs, or when high-pressure equipment is unavailable.

The Mechanism: Acid-Catalyzed Cyclodehydration

This is a brute-force S_N2 type intramolecular substitution. The acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the secondary amine.

DEA_Mechanism DEA Diethanolamine Prot_DEA Protonated Intermediate (R-OH2+) DEA->Prot_DEA + H2SO4 TS Cyclization TS (SN2 Attack) Prot_DEA->TS - H2O Morph_Salt Morpholinium Salt TS->Morph_Salt Morpholine Free Morpholine Morph_Salt->Morpholine + NaOH (Neutralization)

Figure 2: Acid-catalyzed dehydration pathway.

Experimental Protocol

Safety Warning: This reaction involves hot concentrated acid and exothermic neutralization.

Reagents:

  • Diethanolamine (DEA): 105 g (1.0 mol)

  • Sulfuric Acid (98%): 100 g (1.0 mol) or excess

  • Sodium Hydroxide (50% aq)[3]

Step-by-Step Methodology:

  • Acidification: In a 500 mL round-bottom flask equipped with a mechanical stirrer and thermometer, cool DEA to <20°C. Dropwise add H2SO4. Caution: Extremely Exothermic.

  • Dehydration: Heat the viscous mixture to 170–200°C in an oil bath. Maintain for 5–8 hours. Water vapor will evolve; use a Dean-Stark trap if possible to drive equilibrium, though the acid binds water effectively.

  • Neutralization: Cool the black/brown tarry reaction mass to ~50°C. Slowly add 50% NaOH solution with vigorous stirring until pH > 11. The mixture will separate into an organic layer (morpholine) and an aqueous salt slurry (Na2SO4).

  • Extraction/Distillation:

    • Extract the aqueous slurry with diethyl ether or dichloromethane (optional, but improves yield).

    • Combine organic layers and dry over KOH pellets.

    • Distill at atmospheric pressure.[2][3] Collect fraction at 126–130°C .

Performance Metrics:

  • Yield: 40–60% (Lab), up to 70% (Optimized).

  • Atom Economy: Poor (Stoichiometric waste of Na2SO4).

  • Issues: Reaction mass often solidifies/tars ("charring").

Route 3: Ethylene Sulfate Alkylation (Modern Precision Route)

Best For: Drug discovery, substituted morpholines (e.g., chiral derivatives), and avoiding harsh acids or high pressures.

The Innovation

Published recently (e.g., J. Am. Chem. Soc.[5][6][7] 2024), this route uses Ethylene Sulfate (ES) as a bis-electrophile. It allows for the regioselective synthesis of morpholines from simple amino alcohols under mild conditions.[8][9]

Experimental Protocol (Representative for N-Aryl Morpholines)

Reagents:

  • Amino Alcohol substrate (e.g., N-phenyl ethanolamine)

  • Ethylene Sulfate (1.2 equiv)

  • Base: t-BuOK (Potassium tert-butoxide)

  • Solvent: THF or 2-MeTHF[3]

Step-by-Step Methodology:

  • Alkylation: Dissolve amino alcohol in dry THF at 0°C. Add Ethylene Sulfate.

  • Cyclization: Add t-BuOK (2.5 equiv) slowly. The reaction proceeds via O-sulfation followed by intramolecular N-alkylation (or vice versa depending on substrate).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Quench with NH4Cl (sat). Extract with EtOAc.

  • Purification: Silica gel chromatography (usually required for substituted products).

Performance Metrics:

  • Yield: 80–95%.

  • Selectivity: Excellent for chiral retention.

  • Safety: No high pressure; no concentrated corrosive acids.

Head-to-Head Comparison

FeatureDEG Amination (Industrial)DEA Dehydration (Classical)Ethylene Sulfate (Precision)
Primary Use Case Commodity ManufacturingLab Scale / Low TechDrug Discovery / Complex Scaffolds
Atom Economy High (Water is only byproduct)Low (Stoichiometric salt waste)Moderate (Sulfate waste)
Reaction Conditions Harsh (200°C, >30 bar H2)Harsh (180°C, Conc. Acid)Mild (0–25°C, Atm Pressure)
Catalyst/Reagent Ni/Cu/Cr (Heterogeneous)H2SO4 (Stoichiometric)Ethylene Sulfate + Base
Scalability Excellent (Continuous Flow)Poor (Viscosity/Heat transfer)Good (Batch reactors)
Typical Yield 90%+50–70%85–95%
Key Risk H2 Pressure / Explosion HazardChemical Burns / CharringReagent Cost

Decision Matrix (Graphviz)

Decision_Matrix Start Select Morpholine Synthesis Route Scale What is the Target Scale? Start->Scale Subst Is the Morpholine Substituted? Scale->Subst < 1 kg Equip Is High-Pressure Equip Available? Scale->Equip > 10 kg Route_DEA Route 2: DEA Dehydration (Low Cost/Lab Scale) Subst->Route_DEA No (Simple Morpholine) Route_ES Route 3: Ethylene Sulfate (High Value/Pharma) Subst->Route_ES Yes (Complex/Chiral) Route_DEG Route 1: DEG Amination (Industrial/Green) Equip->Route_DEG Yes Equip->Route_DEA No

Figure 3: Decision matrix for selecting the optimal synthesis route.

Troubleshooting & Expert Tips

  • DEA Route - Black Tar Formation: This is caused by oxidative degradation of the amine at high temperatures.

    • Fix: Sparge the reaction mixture with Nitrogen before heating and maintain a blanket. Do not exceed 210°C.[3]

  • DEG Route - Catalyst Deactivation: Water is a byproduct and can sinter the alumina support or oxidize the metal.

    • Fix: Use a guard bed or ensure continuous water removal in flow systems. Use "Raney" type catalysts for higher robustness.

  • Purification - Azeotropes: Morpholine forms no azeotrope with water? Incorrect. Morpholine is infinitely soluble in water, but separation is difficult.

    • Fix: Industrial separation uses extractive distillation or caustic drying (NaOH pellets) before the final cut. Do not rely on simple distillation to dry wet morpholine.

References

  • Industrial DEG Route: Process for the preparation of morpholine.[1][2][3][8][9][10][11][12][13] US Patent 4,739,051. (1988). Link

  • Modern Green Synthesis: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[6] Journal of the American Chemical Society, 146, 29847-29856 (2024).[6][7] Link

  • Classical DEA Route: Morpholine synthesis from diethanolamine.[3] Organic Syntheses, Coll. Vol. 3, p.207 (1955). Link (Note: Historical grounding for the acid route).

  • Catalyst Review: Shimizu, K., et al. "Catalytic amination of diethylene glycol with ammonia over supported metal catalysts." Applied Catalysis A: General, 417, 183-189 (2012). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.